Cyclo(l-Pro-d-Leu)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJNCZMRZAUNQT-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157974 | |
| Record name | (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36238-67-2 | |
| Record name | (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36238-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of Cyclo(l-Pro-d-Leu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(l-Pro-d-Leu), a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, has garnered significant interest in the scientific community due to its diverse and potent biological activities. These activities, which include antimicrobial, antifungal, and nematicidal properties, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of Cyclo(l-Pro-d-Leu) and its stereoisomers, details the experimental protocols for their isolation and characterization, and presents quantitative data on their biological activities.
Natural Microbial Sources of Cyclo(l-Pro-d-Leu) and its Stereoisomers
Cyclo(l-Pro-d-Leu) and its related stereoisomers are predominantly secondary metabolites produced by a wide array of microorganisms. These microbial factories, spanning both bacteria and fungi, synthesize these compounds, often as part of their chemical defense or signaling mechanisms. The following table summarizes the known microbial sources of various Cyclo(Leu-Pro) stereoisomers.
| Microbial Source | Domain | Phylum/Division | Stereoisomer(s) Produced | Reference(s) |
| Bacillus amyloliquefaciens Y1 | Bacteria | Firmicutes | Cyclo(l-Pro-d-Leu) | [1] |
| Bacillus cereus subsp. thuringiensis | Bacteria | Firmicutes | Cyclo(l-Pro-d-Leu) | [2] |
| Pseudonocardia endophytica VUK-10 | Bacteria | Actinobacteria | Cyclo(d-Leu-d-Pro), Cyclo(d-Leu-l-Pro) | [1] |
| Phellinus igniarius | Fungi | Basidiomycota | Cyclo(l-Leu-d-Pro), Cyclo(l-Leu-l-Pro) | [1] |
| Pseudomonas sesami BC42 | Bacteria | Proteobacteria | Cyclo(l-Leu-l-Pro), Cyclo(d-Leu-d-Pro), Cyclo(d-Leu-l-Pro) | [3] |
| Achromobacter xylosoxidans | Bacteria | Proteobacteria | Cyclo(l-Leu-l-Pro) | |
| Streptomyces misionensis V16R3Y1 | Bacteria | Actinobacteria | Cyclo(l-Leu-l-Pro) | |
| Streptomyces sp. KH-614 | Bacteria | Actinobacteria | Cyclo(Leu-Pro) (stereochemistry not specified) | |
| Lactobacillus plantarum | Bacteria | Firmicutes | Cyclo(Leu-Pro) (stereochemistry not specified) | |
| Cronobacter sakazakii | Bacteria | Proteobacteria | Cyclo(l-Pro-l-Leu) | |
| Bacillus thuringiensis JCK-1233 | Bacteria | Firmicutes | Cyclo(l-Leu-l-Val) and other DPKs | |
| Endophytic Streptomyces SUK 25 | Bacteria | Actinobacteria | Cyclo(l-Leu-l-Pro) and other DPKs |
Quantitative Bioactivity Data
The biological activities of Cyclo(l-Pro-d-Leu) and its isomers are often quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and the 50% Inhibitory Concentration (IC50). These values are crucial for comparing the potency of the different stereoisomers and for guiding further drug development efforts.
Table 2.1: Antifungal Activity
| Compound | Target Organism | Activity Metric | Value | Reference(s) |
| Cyclo(l-Pro-d-Leu) | Aspergillus flavus MTCC 277 | MIC | 8 µg/mL | |
| Cyclo(l-Leu-l-Pro) | Aspergillus parasiticus | IC50 (Aflatoxin Production) | 0.20 mg/mL | |
| Cyclo(d-Leu-d-Pro) | Aspergillus parasiticus | IC50 (Aflatoxin Production) | ~0.20 mg/mL | |
| Cyclo(l-Leu-l-Pro) | Colletotrichum orbiculare | - | Significant inhibition of conidia germination and appressorium formation at 100 µg/mL | |
| Cyclo(d-Leu-d-Pro) | Colletotrichum orbiculare | - | Significant reduction in conidia germination at 100 µg/mL | |
| Cyclo(d-Leu-l-Pro) | Colletotrichum orbiculare | - | No significant antifungal activity | |
| Cyclo(l-Leu-l-Pro) | Pyricularia oryzae IFO5994 | MIC | 2.5 mg/mL |
Table 2.2: Antibacterial Activity
| Compound | Target Organism | Activity Metric | Value | Reference(s) |
| Cyclo(l-Leu-l-Pro) | Vancomycin-resistant Enterococcus faecalis (strains K-99-34, K-00-184, K-00-221) | MIC | 12.5 µg/mL | |
| Cyclo(l-Leu-l-Pro) | Listeria monocytogenes | MIC (Antibiofilm) | 512 µg/mL |
Experimental Protocols
The isolation, purification, and characterization of Cyclo(l-Pro-d-Leu) from natural sources involve a series of standard and advanced analytical techniques. Below are detailed methodologies for key experiments.
General Protocol for Isolation and Purification
This protocol provides a general workflow for the extraction and purification of diketopiperazines from microbial cultures.
References
A Comprehensive Technical Guide to Cyclo(l-Pro-d-Leu): Discovery, Characterization, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(l-Pro-d-Leu), a member of the diketopiperazine (DKP) class of cyclic dipeptides, has emerged as a molecule of significant interest in the scientific community.[1][2] First identified from microbial sources, this natural product and its stereoisomers have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects. This technical guide provides an in-depth overview of the discovery, initial characterization, and diverse biological functions of Cyclo(l-Pro-d-Leu) and its related isomers. It is designed to serve as a comprehensive resource, detailing experimental protocols, presenting quantitative data in a structured format, and visualizing key pathways and workflows to facilitate further research and development in this promising area.
Discovery and Natural Sources
Cyclo(l-Pro-d-Leu) and its stereoisomers are predominantly secondary metabolites produced by a wide array of microorganisms, including bacteria and fungi. The initial discovery and isolation of these compounds have often been the result of screening programs for novel bioactive molecules. For instance, various isomers of cyclo(Leu-Pro) have been isolated from bacteria such as Bacillus amyloliquefaciens, Pseudomonas sesami, and various Streptomyces species, as well as fungi like Aspergillus flavus.[3][4][5] The natural production of these compounds suggests their involvement in ecological interactions, such as microbial defense and communication.
Physicochemical Characterization
The definitive identification and characterization of Cyclo(l-Pro-d-Leu) and its isomers rely on a combination of sophisticated analytical techniques.
Table 1: Physicochemical Properties of Cyclo(l-Pro-l-Leu)
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈N₂O₂ | |
| Formula Weight | 210.3 g/mol | |
| CAS Number | 2873-36-1 | |
| Appearance | Solid | |
| Solubility | Methanol: 50 mg/ml |
Experimental Protocols for Characterization
2.1.1. Isolation and Purification
A common workflow for isolating Cyclo(l-Pro-d-Leu) from microbial cultures involves a multi-step purification process.
-
Protocol:
-
Fermentation: The producing microorganism is cultured in a suitable liquid medium (e.g., Tryptic Soy Broth) to an optimal cell density (e.g., OD₆₀₀ of 0.8).
-
Extraction: The culture broth is centrifuged, and the supernatant is extracted with an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically starts with silica gel column chromatography, followed by preparative thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC) to yield the pure compound.
-
2.1.2. Structure Elucidation
The precise chemical structure and stereochemistry are determined using spectroscopic methods.
-
Protocol:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, are conducted to elucidate the connectivity of atoms within the molecule.
-
Chiral Analysis: The absolute stereochemistry is often determined by comparing the specific optical rotation of the isolated natural product with that of commercially available or synthetically prepared standards of all possible stereoisomers. Electronic Circular Dichroism (ECD) spectroscopy is another powerful technique for unambiguous stereochemical assignment.
-
Caption: Inhibition of Pseudomonas aeruginosa quorum sensing by Cyclo(l-Pro-l-Leu).
-
Experimental Protocol: Quorum Sensing Inhibition Assay
-
Reporter Strain Assay: A bacterial reporter strain (e.g., Agrobacterium tumefaciens) that produces a detectable signal (e.g., colorimetric change) in response to QS molecules is used. The ability of Cyclo(l-Pro-d-Leu) to inhibit this signal in the presence of an autoinducer is quantified.
-
Virulence Factor Quantification: The production of specific QS-regulated virulence factors, such as elastase in P. aeruginosa, is measured in the presence and absence of the test compound. The percentage of inhibition is then calculated.
-
Neuroprotective Effects
While direct studies on Cyclo(l-Pro-d-Leu) are limited, related proline-containing cyclodipeptides like Cyclo(l-Pro-l-Phe) have demonstrated significant neuroprotective properties. These compounds can act as partial agonists for peroxisome proliferator-activated receptor-gamma (PPAR-γ).
Proposed Neuroprotective Signaling Pathway
Caption: Proposed neuroprotective mechanism of a related cyclodipeptide.
Activation of PPAR-γ by these molecules can reduce apoptosis induced by oxidative stress, prevent the loss of mitochondrial membrane potential, and inhibit the activation of pro-apoptotic proteins like caspase 3.
Synthesis
In addition to isolation from natural sources, Cyclo(l-Pro-d-Leu) and its isomers can be produced through chemical synthesis. This allows for the generation of larger quantities for research and the creation of analogs with potentially improved properties. A common synthetic route involves the coupling of protected amino acids followed by deprotection and cyclization.
Conclusion and Future Directions
Cyclo(l-Pro-d-Leu) and its stereoisomers represent a versatile class of natural products with a rich and varied bioactivity profile. The data summarized herein underscore their potential as lead compounds for the development of new therapeutic agents in oncology, infectious diseases, and neuroprotection. Future research should focus on elucidating the precise molecular targets and mechanisms of action for their diverse biological effects. Structure-activity relationship (SAR) studies, facilitated by synthetic chemistry, will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, exploring their roles in microbial ecology could unveil new applications in agriculture and biotechnology. The comprehensive data and protocols provided in this guide aim to serve as a foundational resource to accelerate these research and development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(l-Pro-d-Leu): A Promising Bioactive Secondary Metabolite from Marine Organisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(l-Pro-d-Leu), a member of the diketopiperazine (DKP) class of cyclic dipeptides, is an intriguing secondary metabolite increasingly identified from a diverse array of marine microorganisms. This technical guide provides a comprehensive overview of Cyclo(l-Pro-d-Leu) and its stereoisomers, with a particular focus on their isolation from marine sources, diverse biological activities, and mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
The marine environment is a vast and largely untapped reservoir of unique chemical entities with significant therapeutic potential. Among these, diketopiperazines (DKPs) represent a prominent class of secondary metabolites produced by a wide range of marine organisms, including bacteria, fungi, and sponges. These cyclic dipeptides exhibit a remarkable spectrum of biological activities. Cyclo(l-Pro-d-Leu) and its stereoisomers, particularly Cyclo(l-Leu-l-Pro), have garnered considerable attention due to their potent antimicrobial, antifungal, and quorum sensing inhibitory properties. This guide delves into the technical details of this promising molecule, providing a foundation for further research and development.
Sourcing from the Marine Biosphere
Cyclo(l-Pro-d-Leu) and its related isomers have been isolated from various marine microorganisms, highlighting their widespread distribution in oceanic ecosystems. Marine-derived bacteria, especially those from the genera Streptomyces, Bacillus, and Pseudomonas, as well as marine fungi such as Aspergillus and Penicillium, are notable producers.
For instance, a deep-sea bacterium, Streptomyces fungicidicus, isolated from Pacific Ocean sediment at a depth of approximately 5000 meters, has been shown to produce Cyclo(l-Leu-l-Pro) among other diketopiperazines.[1] Additionally, the marine bacterium Bacillus pumilus GL0057, isolated from the black coral Antipathes sp., has been identified as a source of both Cyclo(l-Leu-l-Pro) and Cyclo(l-Phe-l-Pro).[2] The endophytic fungus Pithomyces sacchari, isolated from the marine red alga Laurencia sp. collected in the South China Sea, also produces Cyclo(l-Leu-l-Pro).[3]
Biological Activities and Quantitative Data
Cyclo(l-Pro-d-Leu) and its stereoisomers exhibit a range of biological activities that are of significant interest for drug development. The stereochemistry of the constituent amino acids plays a critical role in determining the potency and specificity of these activities.[4] The homochiral isomers, Cyclo(l-Leu-l-Pro) and Cyclo(d-Leu-d-Pro), often demonstrate higher biological activity compared to their heterochiral counterparts.[4]
Antimicrobial and Antifungal Activity
These compounds have shown notable inhibitory effects against various pathogenic bacteria and fungi. The mechanism of action is thought to involve the disruption of fungal cell membranes and the inhibition of enzymes crucial for cell wall synthesis.
| Compound | Target Organism | Activity Type | Value | Reference |
| Cyclo(l-Leu-l-Pro) | Listeria monocytogenes | MIC | 512 µg/mL | |
| Cyclo(l-Leu-l-Pro) | Vancomycin-resistant Enterococcus faecalis | MIC | 12.5 µg/mL | |
| Cyclo(l-Leu-l-Pro) | Pyricularia oryzae IFO5994 | MIC | 2.5 mg/mL | |
| Cyclo(l-Leu-l-Pro) | Aspergillus parasiticus SYS-4 | IC50 (Aflatoxin Inhibition) | 0.20 mg/mL | |
| Cyclo(d-Leu-d-Pro) | Aspergillus parasiticus SYS-4 | IC50 (Aflatoxin Inhibition) | 0.13 mg/mL | |
| Cyclo(l-Leu-l-Pro) | Colletotrichum orbiculare | Inhibition of conidial germination (at 100 µg/mL) | 19.7% | |
| Cyclo(d-Leu-d-Pro) | Colletotrichum orbiculare | Inhibition of conidial germination (at 100 µg/mL) | 19.9% | |
| Cyclo(l-Leu-l-Pro) | Candida albicans | MIC | 50 µg/mL | |
| Cyclo(l-Leu-l-Pro) | Salmonella enterica | MIC | 11 µg/mL | |
| Cyclo(l-Leu-l-Pro) | Bacillus cereus | MIC | 16 µg/mL | |
| Cyclo(l-Leu-l-Pro) | Staphylococcus aureus | MIC | 30 µg/mL |
Quorum Sensing Inhibition
Quorum sensing (QS) is a bacterial cell-to-cell communication system that regulates virulence factor expression and biofilm formation. Cyclo(l-Pro-d-Leu) and its isomers have been shown to interfere with QS systems, particularly in the opportunistic pathogen Pseudomonas aeruginosa. This anti-QS activity presents a promising strategy for combating bacterial infections without exerting direct bactericidal pressure, which may reduce the development of antibiotic resistance.
| Compound | Target Organism | Activity Type | Effect | Reference |
| Cyclo(l-Pro-l-Leu) | Pseudomonas aeruginosa PAO1 | Quorum Sensing Inhibition | Downregulation of las and rhl system genes | |
| Cyclo(l-Pro-l-Leu) | Agrobacterium tumefaciens | Quorum Sensing Activation | Activates biosensors |
Experimental Protocols
Isolation and Purification of Cyclo(l-Pro-d-Leu) from Marine Bacteria
The following is a generalized protocol synthesized from methodologies described for the isolation of diketopiperazines from marine microorganisms.
4.1.1. Fermentation
-
Inoculate a seed culture of the marine bacterial strain (e.g., Streptomyces fungicidicus) in an appropriate liquid medium (e.g., marine broth 2216).
-
Incubate the seed culture at a suitable temperature (e.g., 28°C) with shaking for 2-3 days.
-
Use the seed culture to inoculate large-scale fermentation cultures.
-
Incubate the production cultures for an extended period (e.g., 7-14 days) under optimal conditions to allow for the accumulation of secondary metabolites.
4.1.2. Extraction
-
Separate the bacterial cells from the culture broth by centrifugation or filtration.
-
Extract the culture broth with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
4.1.3. Purification
-
Subject the crude extract to open column chromatography on silica gel.
-
Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or dichloromethane-methanol gradient.
-
Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of the target compound.
-
Pool the fractions containing the compound of interest and concentrate.
-
Perform further purification using high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase (e.g., a methanol-water gradient).
-
Collect the peak corresponding to Cyclo(l-Pro-d-Leu) and confirm its purity.
4.1.4. Structure Elucidation
-
Determine the structure of the purified compound using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry (MS).
-
Determine the absolute stereochemistry by comparing spectroscopic data and optical rotation with known standards or through chiral HPLC analysis or Marfey's method.
Quorum Sensing Inhibition Assay
This protocol is designed to assess the anti-QS activity of Cyclo(l-Pro-d-Leu) against Pseudomonas aeruginosa.
4.2.1. Bacterial Strains and Growth Conditions
-
Use a P. aeruginosa reporter strain (e.g., PAO1) that produces a quantifiable virulence factor, such as pyocyanin or elastase.
-
Grow the bacteria in a suitable medium (e.g., Luria-Bertani broth) at 37°C with aeration.
4.2.2. Minimum Inhibitory Concentration (MIC) Determination
-
Determine the MIC of Cyclo(l-Pro-d-Leu) against the test bacterium using a standard broth microdilution method to ensure that subsequent QS inhibition assays are performed at sub-inhibitory concentrations.
4.2.3. Virulence Factor Quantification
-
Grow the bacterial culture in the presence of various sub-MIC concentrations of Cyclo(l-Pro-d-Leu).
-
Include a positive control (untreated bacteria) and a negative control (medium only).
-
After a suitable incubation period (e.g., 18-24 hours), quantify the production of a specific virulence factor. For example:
-
Pyocyanin: Extract from the culture supernatant with chloroform and measure the absorbance at 520 nm.
-
Elastase: Measure the degradation of elastin-Congo red by the culture supernatant and determine the absorbance at 495 nm.
-
-
Calculate the percentage of inhibition of virulence factor production compared to the untreated control.
Visualizing Mechanisms and Workflows
Signaling Pathway
Caption: Quorum sensing inhibition by Cyclo(l-Pro-d-Leu) in P. aeruginosa.
Experimental Workflow
Caption: General workflow for isolation and bioactivity screening.
Conclusion and Future Directions
Cyclo(l-Pro-d-Leu) and its stereoisomers isolated from marine organisms represent a compelling class of natural products with significant potential for the development of new therapeutic agents. Their diverse biological activities, particularly their antimicrobial and quorum sensing inhibitory effects, make them attractive lead compounds for addressing the growing challenge of antimicrobial resistance.
Future research should focus on several key areas:
-
Expanded Screening: Continued exploration of diverse marine environments to identify new microbial sources of these and other novel diketopiperazines.
-
Mechanism of Action Studies: In-depth investigations into the molecular targets and precise mechanisms underlying their biological activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues to optimize potency and selectivity.
-
In Vivo Efficacy and Preclinical Development: Assessment of the therapeutic potential of these compounds in animal models of infection and disease.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of Cyclo(l-Pro-d-Leu) from the marine biosphere.
References
Spectroscopic data (NMR, MS) for Cyclo(l-Pro-d-Leu) identification
A Comprehensive Technical Guide to the Spectroscopic Identification of Cyclo(l-Pro-d-Leu)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the spectroscopic data and experimental protocols required for the unambiguous identification of the cyclic dipeptide Cyclo(l-Pro-d-Leu). The information presented is essential for researchers in natural product chemistry, pharmacology, and drug development who need to characterize this and related compounds.
Introduction
Cyclo(l-Pro-d-Leu), a member of the diketopiperazine (DKP) class of cyclic peptides, is a stereoisomer of Cyclo(Leu-Pro). DKPs are known for their diverse biological activities, including antifungal, antibacterial, and quorum sensing inhibition properties.[1] The specific stereochemistry of these molecules is often crucial to their biological function, making accurate identification of each stereoisomer, such as Cyclo(l-Pro-d-Leu), a critical step in research and development.[2] This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data that facilitate this identification.
Spectroscopic Data for Identification
The primary methods for the structural elucidation of Cyclo(l-Pro-d-Leu) are ¹H NMR, ¹³C NMR, and mass spectrometry. As Cyclo(l-Pro-d-Leu) and its enantiomer, Cyclo(d-Pro-l-Leu), produce identical NMR spectra in achiral solvents, the data presented here is applicable to both. It is important to note that the NMR spectra of these heterochiral (cis) isomers are distinct from their homochiral (trans) counterparts, Cyclo(l-Pro-l-Leu) and Cyclo(d-Pro-d-Leu).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the stereochemistry of the cyclic dipeptide.
Table 1: ¹H NMR Spectroscopic Data for Cyclo(l-Pro-d-Leu) (in CDCl₃ at 500 MHz) [3]
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-Leu-α | 4.10 | dd | 9.9, 6.5 |
| H-Pro-α | 3.97 | dt | 9.7, 5.2 |
| H-Pro-δ (1H) | 3.69–3.59 | m | - |
| H-Pro-δ (1H) | 3.59–3.48 | m | - |
| H-Pro-β (1H) | 2.48–2.31 | m | - |
| H-Pro-γ (2H) | 2.12–1.95 | m | - |
| H-Leu-β | 1.90 | dd | 9.8, 7.0 |
| H-Leu-γ | 1.84–1.73 | m | - |
| H-Pro-β (1H) | 1.72–1.54 | m | - |
| H-Leu-δ (CH₃) | 0.99 | d | 6.6 |
| H-Leu-δ' (CH₃) | 0.96 | d | 6.5 |
| NH-Leu | 7.37 | s | - |
Table 2: ¹³C NMR Spectroscopic Data for Cyclo(l-Pro-d-Leu) (in CDCl₃ at 126 MHz) [3]
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-Leu (C=O) | 170.00 |
| C-Pro (C=O) | 166.63 |
| C-Pro-α | 58.05 |
| C-Leu-α | 56.18 |
| C-Pro-δ | 45.69 |
| C-Leu-β | 42.49 |
| C-Pro-β | 28.91 |
| C-Leu-γ | 24.43 |
| C-Pro-γ | 23.04 |
| C-Leu-δ (CH₃) | 22.19 |
| C-Leu-δ' (CH₃) | 21.31 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
Table 3: Mass Spectrometry Data for Cyclo(l-Pro-d-Leu)
| Technique | Ionization Mode | Observed m/z | Calculated m/z | Formula |
| HRMS | ESI | 211.1444 | 211.1441 | [M+H]⁺ for C₁₁H₁₈N₂O₂ |
| EI-MS | - | 210 | - | M⁺ for C₁₁H₁₈N₂O₂ |
| FAB-MS | - | 210 | - | M⁺ for C₁₁H₁₈N₂O₂ |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for reproducible and accurate spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 1-5 mg of the purified Cyclo(l-Pro-d-Leu) in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation : Acquire NMR spectra on a 500 MHz (or higher) spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak of CDCl₃ at δ 7.26 ppm.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover the range of 0-200 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Reference the chemical shifts to the solvent peak of CDCl₃ at δ 77.0 ppm.
-
-
2D NMR : For unambiguous assignment of all proton and carbon signals, it is recommended to perform 2D NMR experiments such as COSY, HSQC, and HMBC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol[1]
-
Sample Preparation : Prepare a 1 mg/mL solution of the sample in a suitable solvent like acetone or ethyl acetate.
-
Instrumentation : Use a GC-MS system equipped with a capillary column suitable for separating small organic molecules, such as a DB-5MS column (30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Conditions :
-
Injector Temperature : 250°C.
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program : Start at 170°C for 2 minutes, then ramp to 280°C at 30°C/min and hold for 33 seconds. Finally, increase the temperature to 300°C at a rate of 2°C/min and maintain for 14 minutes.
-
Injection Mode : Split injection (e.g., ratio 5:1).
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 550.
-
Identification : Compare the resulting mass spectrum with a reference library.
-
Visualizations
Stereoisomers of Cyclo(Leu-Pro)
The following diagram illustrates the four possible stereoisomers of Cyclo(Leu-Pro).
Caption: Relationship between the four stereoisomers of Cyclo(Leu-Pro).
Workflow for Spectroscopic Identification
This workflow outlines the logical steps for identifying Cyclo(l-Pro-d-Leu) from a purified sample.
Caption: Logical workflow for the spectroscopic identification of Cyclo(Leu-Pro) isomers.
References
- 1. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(l-Pro-d-Leu) and its Potential as a Quorum Sensing Molecule: A Technical Guide
An in-depth technical guide on the quorum sensing potential of Cyclo(L-Pro-D-Leu) and its stereoisomers for researchers, scientists, and drug development professionals.
Introduction
Cyclo(l-Pro-d-Leu), a member of the diketopiperazine (DKP) family of cyclic dipeptides, has garnered significant interest within the scientific community for its potential role as a signaling molecule in quorum sensing (QS). Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This process is crucial for various bacterial behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. The ability to modulate QS pathways presents a promising avenue for the development of novel antimicrobial and therapeutic agents. This technical guide provides a comprehensive overview of Cyclo(l-Pro-d-Leu) and its stereoisomers, focusing on their biological activities, mechanisms of action, and the experimental methodologies used to study them. While much of the existing research has focused on the more common stereoisomer, Cyclo(l-Pro-l-Leu), this guide will also address the available data on Cyclo(l-Pro-d-Leu) and highlight the importance of stereochemistry in its biological function.
Data Presentation: Quantitative Analysis of Biological Activities
The biological activity of cyclo(Leu-Pro) isomers is highly dependent on their stereochemistry. The following tables summarize the quantitative data from various studies, highlighting the differential effects of these molecules.
Table 1: Antifungal and Nematicidal Activities of Cyclo(Leu-Pro) Isomers
| Isomer | Target Organism | Activity | Metric | Value | Reference |
| Cyclo(l-Pro-l-Leu) | Colletotrichum orbiculare | Inhibition of conidia germination | % Inhibition (at 100 µg/mL) | ~80% | [1] |
| Cyclo(d-Pro-d-Leu) | Colletotrichum orbiculare | Inhibition of conidia germination | % Inhibition (at 100 µg/mL) | ~80% | [1] |
| Cyclo(l-Pro-d-Leu) | Colletotrichum orbiculare | Inhibition of conidia germination | % Inhibition (at 100 µg/mL) | No significant activity | [1] |
| Cyclo(l-Pro-l-Leu) | Aspergillus parasiticus | Inhibition of aflatoxin production | IC50 | 0.20 mg/mL | [2][3] |
| Cyclo(d-Pro-d-Leu) | Aspergillus parasiticus | Inhibition of aflatoxin production | IC50 | 0.13 mg/mL | |
| Cyclo(l-Pro-l-Leu) | Meloidogyne incognita (J2) | Nematicidal activity | LC50 | 65.3 µg/mL | |
| Cyclo(l-Pro-l-Leu) | Meloidogyne incognita (J2) | Nematicidal activity | Mortality (at 67.5 mg/L after 72h) | 84.3% | |
| Cyclo(d-Pro-l-Leu) | Meloidogyne incognita (J2) | Nematicidal activity | - | Lower than Cyclo(l-Pro-l-Leu) |
Table 2: Antibacterial Activities of Cyclo(Leu-Pro) Isomers
| Isomer | Target Organism | Activity | Metric | Value | Reference |
| Cyclo(l-Pro-l-Leu) | Vancomycin-resistant Enterococcus faecalis (strains K-99-34, K-00-184, K-00-221) | Antibacterial | MIC | 12.5 µg/mL | |
| Cyclo(l-Pro-l-Leu) | Listeria monocytogenes | Antibiofilm | MIC | 512 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols used to investigate the quorum sensing and biological activities of Cyclo(Leu-Pro) isomers.
Quorum Sensing Biosensor Assay
This assay is used to determine if a compound can activate or inhibit quorum sensing signaling pathways. A common biosensor strain is Agrobacterium tumefaciens, which is engineered to express a reporter gene (e.g., lacZ, encoding β-galactosidase) in response to QS molecules.
Protocol:
-
Bacterial Culture: Culture the A. tumefaciens biosensor strain overnight in a suitable medium (e.g., Luria-Bertani broth) at 28°C with shaking.
-
Assay Preparation: Dilute the overnight culture to a specific optical density (e.g., OD600 of 0.1) in fresh medium.
-
Compound Addition: Add the test compound, such as Cyclo(l-Pro-d-Leu) or its isomers, at various concentrations to the wells of a microtiter plate. Include a positive control (a known QS molecule) and a negative control (solvent vehicle).
-
Incubation: Add the diluted biosensor strain to each well and incubate the plate at 28°C for a specified period (e.g., 24 hours).
-
Reporter Gene Assay: Measure the activity of the reporter gene. For a β-galactosidase assay, this involves lysing the cells and adding a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG). The resulting color change is measured spectrophotometrically.
-
Data Analysis: Quantify the reporter gene activity and compare the results for the test compounds to the controls to determine their effect on quorum sensing.
Antifungal Activity Assay: Conidial Germination and Appressorium Formation
This method assesses the ability of a compound to inhibit the early stages of fungal infection, which are critical for pathogenesis.
Protocol:
-
Fungal Spore Suspension: Prepare a conidial suspension of the target fungus (e.g., Colletotrichum orbiculare) in sterile distilled water and adjust the concentration to a known value (e.g., 2 x 10^5 spores/mL).
-
Treatment Mixture: Mix the conidial suspension with the test compound at various concentrations.
-
Incubation: Place a droplet of the mixture on a hydrophobic surface (e.g., a glass slide) and incubate in a humid chamber at 25°C for 24 hours.
-
Microscopic Analysis: Observe the spores under a microscope to determine the percentage of germinated conidia and the formation of appressoria (specialized infection structures).
-
Data Analysis: Calculate the inhibition rate of germination and appressorium formation compared to a control treatment without the compound.
Aflatoxin Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of aflatoxins, which are toxic secondary metabolites produced by some Aspergillus species.
Protocol:
-
Fungal Culture: Inoculate the target fungus (e.g., Aspergillus parasiticus) into a liquid medium that supports aflatoxin production (e.g., YES medium).
-
Compound Addition: Add the test compound at various concentrations to the fungal cultures.
-
Incubation: Incubate the cultures under conditions that promote aflatoxin production (e.g., 28°C for 4 days).
-
Aflatoxin Extraction: Separate the fungal mycelium from the culture medium. Extract the aflatoxins from the culture filtrate using an appropriate solvent (e.g., chloroform).
-
Quantification: Analyze the extracted aflatoxins using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Determine the concentration of the compound that inhibits aflatoxin production by 50% (IC50) compared to a control culture.
Visualization of Signaling Pathways and Workflows
Understanding the complex interactions in biological systems is facilitated by visual representations. The following diagrams, created using the DOT language, illustrate key pathways and experimental processes related to Cyclo(Leu-Pro) and quorum sensing.
Quorum Sensing Signaling Pathway in Pseudomonas aeruginosa
Pseudomonas aeruginosa is a model organism for studying quorum sensing. The las system is a key QS circuit in this bacterium, and it is a potential target for Cyclo(Leu-Pro) molecules.
Caption: Proposed interaction of Cyclo(l-Pro-l-Leu) with the LasR quorum sensing system in P. aeruginosa.
Experimental Workflow for Quorum Sensing Biosensor Assay
This diagram outlines the key steps involved in a typical quorum sensing biosensor assay.
Caption: A generalized workflow for a quorum sensing biosensor assay.
Logical Relationship of Stereoisomer Activity
The biological activity of cyclo(Leu-Pro) is highly dependent on its stereochemistry, as illustrated in this logical diagram.
References
- 1. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Chirality Advantage: Investigating the Evolutionary Significance and Therapeutic Potential of D-Amino Acids in Cyclic Peptides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: In the landscape of biological molecules, the predominance of L-amino acids is a fundamental tenet. However, nature strategically employs their mirror images, D-amino acids, particularly within cyclic peptide structures, to confer significant evolutionary and functional advantages. This technical guide delves into the core of this phenomenon, exploring the biosynthetic origins, evolutionary drivers, and profound impact of D-amino acids on peptide stability, conformational rigidity, and receptor affinity. We provide a comprehensive overview of the quantitative benefits, detailed experimental protocols for synthesis and analysis, and visual workflows to illuminate the pathways and processes that make these molecules exceptional candidates for modern drug discovery.
Introduction: The Homochirality Puzzle and the D-Amino Acid Exception
The machinery of life is built upon a foundation of L-amino acids, a principle known as homochirality[1][2]. Ribosomal protein synthesis exclusively incorporates these L-enantiomers as dictated by the standard genetic code[1][2]. Yet, a vast and diverse array of natural products, especially those from bacteria, fungi, and marine organisms, feature cyclic peptides containing D-amino acids[1]. These "unnatural" stereoisomers are not evolutionary accidents but rather sophisticated adaptations that provide distinct advantages.
The incorporation of a D-amino acid into a peptide sequence fundamentally alters its three-dimensional structure and its interaction with the chiral environment of a biological system. This guide explores the evolutionary rationale behind this selective pressure and its modern applications in therapeutic peptide design.
Biosynthesis and Evolutionary Origins
The presence of D-amino acids in natural peptides is not a result of a separate genetic code but arises from two primary biosynthetic pathways that bypass direct ribosomal synthesis.
-
Non-Ribosomal Peptide Synthesis (NRPS): This is a major pathway in microorganisms for producing a wide range of secondary metabolites, including many antibiotics and toxins. Large, multi-modular enzyme complexes called Non-Ribosomal Peptide Synthetases act as an assembly line. Specific domains within these modules are responsible for recognizing, activating, and sometimes modifying amino acids, including epimerization domains that convert L-amino acids to their D-form before or during incorporation into the growing peptide chain.
-
Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs): In this pathway, a precursor peptide is first synthesized ribosomally as an all-L-amino acid chain. Following translation, specific enzymes, known as isomerases or epimerases, catalyze the conversion of one or more L-residues to D-residues. This post-translational modification is a key step in the maturation of the final, biologically active peptide. This mechanism has been identified in various organisms, from bacteria to the skin secretions of frogs.
The Evolutionary Advantages of D-Amino Acids in Cyclic Peptides
The persistence of these complex biosynthetic pathways underscores the powerful selective advantages conferred by D-amino acid incorporation.
Enhanced Proteolytic Stability
The primary and most significant advantage is resistance to enzymatic degradation. Proteases, the enzymes responsible for breaking down peptides, have active sites that are stereospecific for L-amino acids. The introduction of a D-amino acid creates a steric block, disrupting the enzyme's ability to recognize and cleave the adjacent peptide bonds. This renders the peptide highly resistant to proteolysis, dramatically increasing its in vivo half-life and bioavailability. This stability is a cornerstone of their evolutionary selection, allowing these peptides to function effectively as long-lasting signaling molecules, toxins, or antibiotics.
Conformational Rigidity and Receptor Binding
Cyclization inherently reduces the conformational flexibility of a peptide. The inclusion of D-amino acids further constrains the peptide backbone, inducing specific secondary structures like β-turns that might not be favored in all-L peptides. This pre-organization of the peptide into a bioactive conformation reduces the entropic penalty upon binding to a receptor. The result is often a significant increase in binding affinity and selectivity for the target protein. For instance, structure-function studies of the hormone somatostatin revealed that incorporating a D-amino acid was essential for stabilizing the β-turn required for receptor binding.
Novel Biological Activities
The unique three-dimensional shape adopted by D-amino acid-containing cyclic peptides can lead to entirely different biological activities compared to their all-L counterparts. This allows organisms to expand their molecular arsenal, creating molecules that can interact with novel targets or modulate pathways in unique ways. In drug development, this principle is exploited through "retro-inverso" peptides, where the sequence is reversed and all L-amino acids are swapped for D-amino acids, often retaining or improving activity while gaining proteolytic resistance.
Quantitative Impact of D-Amino Acid Incorporation
The theoretical advantages of D-amino acids are well-supported by quantitative data. Substituting L-amino acids with their D-enantiomers can lead to dramatic improvements in key pharmacokinetic and pharmacodynamic parameters.
Table 1: Impact of D-Amino Acid Substitution on Peptide Stability
| Peptide / Analog | D-Amino Acid Position | Assay Condition | Half-Life / % Remaining | Fold Improvement | Reference |
|---|---|---|---|---|---|
| L-peptide (short) | None | Proteinase K (4h) | ~0% | - | |
| D-peptide (C-terminal) | C-terminus | Proteinase K (24h) | ~15% | >6x (vs. 4h L-peptide) | |
| Peptidomimetic 18 | None | In vitro serum | Stable for >48h | - | |
| Peptidomimetic 32 | D-Pro | In vivo (mouse) | Detectable for 12h | N/A (in vivo data) | |
| E3MPH16 (L-form) | None | Serum | Not specified | - |
| e3MPH16 (D-Glu) | N-terminus (3 pos.) | Serum | Increased stability | Not quantified | |
Table 2: Effect of D-Amino Acids on Biological Activity and Binding Affinity
| Peptide / Analog | Target | D-Amino Acid | Metric | Value | Change vs. L-form | Reference |
|---|---|---|---|---|---|---|
| Peptidomimetic 18 | HER2 | None (L-Pro) | IC₅₀ (A549 cells) | Nanomolar range | Baseline | |
| Peptidomimetic 32 | HER2 | D-Pro | IC₅₀ (A549 cells) | Nanomolar range | Potent activity retained | |
| Somatostatin Analog | SSTR2/SSTR5 | D-Trp, D-Ala | Receptor Binding | Essential for bioactivity | Required for function | |
| PD-1-0518 | PD-1 | None | MM/PBSA (kJ/mol) | -63.3 | - |
| PD-1-0520 | PD-1 | None | MM/PBSA (kJ/mol) | -167.4 | 2.6x increase | |
Note: Data is compiled from multiple sources and assays; direct comparisons should be made with caution. The tables illustrate the general trend of improvement upon D-amino acid incorporation or cyclization.
Methodologies for Investigation
Investigating the role of D-amino acids in cyclic peptides requires a robust set of experimental protocols, from synthesis to functional analysis.
Protocol: Solid-Phase Synthesis of a D-Amino Acid-Containing Cyclic Peptide
This protocol outlines a standard Fmoc/tBu-based solid-phase peptide synthesis (SPPS) for a linear precursor, followed by on-resin cyclization.
1. Resin Preparation:
- Swell a suitable resin (e.g., 2-Chlorotrityl chloride resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
- Load the first Fmoc-protected amino acid onto the resin.
- Cap any unreacted sites on the resin to prevent side reactions.
2. Linear Peptide Assembly:
- Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF and Dichloromethane (DCM).
- Coupling: Add the next Fmoc-protected amino acid (either L- or D-form) in a solution with a coupling agent (e.g., HBTU/HOBt or HCTU) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours.
- Monitoring: Confirm complete coupling using a qualitative test like the Kaiser test.
- Iteration: Repeat the deprotection and coupling steps for each amino acid in the sequence.
3. On-Resin Cyclization (Head-to-Tail):
- After the final amino acid is coupled, remove the N-terminal Fmoc group.
- Cleave the peptide from the resin while keeping the side-chain protecting groups intact. A solution of TFE/DCM is often used for this purpose with CTC resin.
- Induce cyclization in solution using coupling reagents (e.g., HBTU/HOBt/DIPEA) at high dilution to favor intramolecular reaction over intermolecular polymerization. Monitor cyclization progress by LC-MS.
4. Cleavage and Purification:
- Once cyclization is complete, remove the side-chain protecting groups using a cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers).
- Precipitate the crude peptide in cold ether.
- Purify the cyclic peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
- Confirm the mass and purity of the final product by analytical LC-MS and Mass Spectrometry (e.g., ESI-MS).
start [label="1. Resin Swelling\n& Loading", fillcolor="#4285F4", fontcolor="#FFFFFF"];
deprotection [label="2. N-terminal\nFmoc Deprotection", fillcolor="#FBBC05", fontcolor="#202124"];
coupling [label="3. Amino Acid\nCoupling (L or D)", fillcolor="#FBBC05", fontcolor="#202124"];
wash [label="Wash Step", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
kaiser [label="Kaiser Test", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
loop_cond [label="Final Amino Acid?", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
cyclize [label="4. On-Resin\nCyclization", fillcolor="#34A853", fontcolor="#FFFFFF"];
cleave [label="5. Side-Chain Deprotection\n& Resin Cleavage", fillcolor="#EA4335", fontcolor="#FFFFFF"];
purify [label="6. RP-HPLC\nPurification", fillcolor="#4285F4", fontcolor="#FFFFFF"];
analyze [label="7. LC-MS/MS\nAnalysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> deprotection;
deprotection -> coupling;
coupling -> kaiser;
kaiser -> wash [label="Complete"];
wash -> loop_cond;
loop_cond -> deprotection [label="No"];
loop_cond -> cyclize [label="Yes"];
cyclize -> cleave;
cleave -> purify;
purify -> analyze;
}
Protocol: In Vitro Peptide Stability Assay
This protocol assesses the resistance of a peptide to degradation in a biological matrix like human serum.
1. Reagent Preparation:
- Prepare a stock solution of the purified cyclic peptide in a suitable buffer (e.g., PBS).
- Thaw human or rat plasma/serum and centrifuge to remove any precipitates. Keep on ice.
2. Incubation:
- Add a known concentration of the peptide stock solution to the plasma/serum to achieve a final desired concentration (e.g., 10-50 µM).
- Incubate the mixture in a temperature-controlled environment, typically at 37°C.
- At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
3. Reaction Quenching:
- Immediately stop the enzymatic degradation in the aliquot by adding a quenching solution, such as an equal volume of 15% TFA in water or a protein precipitation agent like cold acetonitrile.
- Vortex the sample and centrifuge at high speed to pellet the precipitated plasma proteins.
4. Analysis:
- Analyze the supernatant using RP-HPLC or LC-MS.
- Quantify the peak area of the intact peptide at each time point relative to the T=0 sample.
- Plot the percentage of intact peptide remaining versus time to determine the degradation rate and calculate the peptide's half-life in the matrix.
Workflow: High-Throughput Screening of Cyclic Peptide Libraries
Screening large libraries is essential for discovering novel peptide binders for therapeutic targets.
Case Study: D-Amino Acids in Targeting the HER2 Signaling Pathway
The Human Epidermal Growth Factor Receptor 2 (HER2) is a key target in cancer therapy. Peptidomimetics have been designed to inhibit its dimerization and downstream signaling. A study on HER2 inhibitors demonstrated the practical application of incorporating D-amino acids.
-
Parent Compound (18): A symmetric cyclic peptidomimetic with L-amino acids showed potent antiproliferative activity.
-
Analog with D-amino acid (32): To improve in vivo stability, analogs were synthesized with D-proline. Compound 32, a cyclic peptidomimetic containing D-proline, retained potent nanomolar IC₅₀ values against HER2-overexpressing cancer cells.
-
Outcome: The D-amino acid-containing analog (32) was stable in serum for 48 hours and was detectable in vivo for up to 12 hours, demonstrating that the strategic inclusion of a D-amino acid could maintain high potency while improving pharmacokinetic properties crucial for therapeutic development. The compound was shown to bind to the HER2 extracellular domain and inhibit the phosphorylation of its kinase domain.
Conclusion and Future Directions
The inclusion of D-amino acids in cyclic peptides is a powerful evolutionary strategy to create stable, potent, and highly specific biomolecules. This "chirality advantage" overcomes the inherent liabilities of L-peptides, namely their susceptibility to proteolysis. For drug development professionals, understanding and applying these principles is paramount. The ability to rationally design peptides with enhanced stability and conformational rigidity opens the door to targeting challenging protein-protein interactions previously considered "undruggable."
Future research will continue to expand the toolkit for creating these molecules, including the use of novel non-canonical amino acids, more sophisticated cyclization strategies, and computational methods to predict optimal conformations. As screening technologies and synthetic methodologies advance, D-amino acid-containing cyclic peptides will undoubtedly become an increasingly prominent class of therapeutics, translating an ancient evolutionary innovation into modern medicinal success.
References
Methodological & Application
Application Note: Solid-Phase Synthesis of Cyclo(l-Pro-d-Leu)
Introduction
Cyclo(l-Pro-d-Leu) is a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP), which has garnered significant interest in drug discovery and development. DKPs are known to possess a range of biological activities, including antimicrobial, antitumor, and antiviral properties. Their conformationally constrained structure makes them attractive scaffolds for the design of novel therapeutics. This application note provides a detailed protocol for the solid-phase synthesis of Cyclo(l-Pro-d-Leu) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, a widely adopted method for its mild reaction conditions and suitability for automation.[1][2]
Principle
The synthesis is performed on a solid support (resin), which simplifies the purification process by allowing for the removal of excess reagents and by-products by simple filtration.[3] The linear dipeptide, l-Pro-d-Leu, is assembled on the resin starting from the C-terminus. The synthesis utilizes Fmoc for Nα-protection, which is removed with a mild base, and tert-butyl (tBu) based side-chain protecting groups, which are removed with a strong acid.[2] The synthesis commences with the attachment of the first amino acid, Fmoc-d-Leucine, to a 2-chlorotrityl chloride resin. This resin is particularly advantageous as it allows for the cleavage of the peptide under mildly acidic conditions, which can minimize side reactions and facilitate the subsequent cyclization.[4] Following the coupling of Fmoc-l-Proline, the N-terminal Fmoc group is removed. The linear dipeptide is then cleaved from the resin, and the resulting free C-terminus and N-terminus undergo a spontaneous intramolecular cyclization to form the desired Cyclo(l-Pro-d-Leu).
Experimental Protocol
Materials
-
2-Chlorotrityl chloride resin, 100-200 mesh, 1% DVB, ~1.2 mmol/g loading
-
Fmoc-d-Leu-OH
-
Fmoc-l-Pro-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether, anhydrous
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
First Amino Acid Attachment:
-
Dissolve Fmoc-d-Leu-OH (2 equivalents based on resin loading) and DIPEA (4 equivalents) in DCM.
-
Add the amino acid solution to the swollen resin.
-
Shake the mixture for 2 hours at room temperature.
-
To cap any remaining active sites, add MeOH (0.8 mL per gram of resin) and shake for an additional 30 minutes.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Peptide Chain Elongation
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain the solution.
-
Repeat the 20% piperidine in DMF treatment and shake for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling:
-
In a separate vial, pre-activate Fmoc-l-Pro-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 15-20 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 1 of this section to expose the N-terminal amine of Proline.
-
Wash the resin with DMF (5x) and DCM (3x), followed by a final wash with MeOH (2x) and dry the resin under vacuum.
-
Cleavage and Cyclization
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Shake gently for 2 hours at room temperature.
-
-
Product Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Reduce the volume of the filtrate by approximately half under a stream of nitrogen.
-
Precipitate the crude product by adding cold anhydrous diethyl ether.
-
Centrifuge the mixture to pellet the precipitate and decant the ether.
-
Wash the pellet with cold diethyl ether two more times.
-
Dry the crude Cyclo(l-Pro-d-Leu) product under vacuum.
-
Purification and Characterization
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data Summary
| Parameter | Value/Description | Notes |
| Resin | 2-Chlorotrityl chloride | Mild cleavage conditions favor cyclization. |
| Resin Loading | ~1.2 mmol/g | |
| Scale | 1.0 g of resin | |
| Fmoc-d-Leu-OH | 2 equivalents | First amino acid loading. |
| DIPEA (Loading) | 4 equivalents | |
| Fmoc-l-Pro-OH | 3 equivalents | Second amino acid coupling. |
| Coupling Reagents | DIC/HOBt | 3 equivalents each. |
| Fmoc Deprotection | 20% Piperidine in DMF | 5 min + 15 min treatments. |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Standard cleavage and deprotection. |
| Reaction Time (Loading) | 2 hours | |
| Reaction Time (Coupling) | 2 hours | |
| Reaction Time (Cleavage) | 2 hours | |
| Typical Yield (Crude) | 70-90% | Highly dependent on reaction efficiency. |
| Typical Yield (Purified) | 40-60% | Post-HPLC purification. |
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of Cyclo(l-Pro-d-Leu).
Conclusion
The solid-phase synthesis protocol described in this application note provides a reliable and efficient method for the preparation of Cyclo(l-Pro-d-Leu). The use of 2-chlorotrityl chloride resin facilitates a mild cleavage that promotes the desired intramolecular cyclization. This methodology is amenable to automation and can be adapted for the synthesis of a diverse library of cyclic dipeptides for screening in drug discovery programs.
References
Application Notes and Protocols for the Liquid-Phase Synthesis of Proline-Leucine Diketopiperazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the liquid-phase synthesis of proline-leucine diketopiperazines, also known as cyclo(Pro-Leu). This document details various synthetic methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols. Additionally, it visualizes key experimental workflows and a proposed signaling pathway for cyclo(Pro-Leu) in bacterial quorum sensing.
Introduction
Proline-leucine diketopiperazines are cyclic dipeptides (CDPs) that have garnered significant interest in the scientific community due to their diverse biological activities. These compounds are naturally produced by various microorganisms and have been shown to play a role in complex intercellular communication systems, such as quorum sensing in bacteria.[1][2][3] Their ability to modulate bacterial behavior, including biofilm formation and virulence factor production, makes them attractive candidates for the development of novel antimicrobial agents.[4][5] Furthermore, proline-based diketopiperazines are being explored for their potential in treating a range of human diseases. The synthesis of specific stereoisomers of cyclo(Pro-Leu) is crucial for structure-activity relationship studies and for the development of targeted therapeutics.
Synthetic Methodologies
The liquid-phase synthesis of proline-leucine diketopiperazines can be achieved through several approaches, each with its own set of advantages and limitations. The primary methods involve the cyclization of a linear dipeptide precursor, typically formed by coupling protected proline and leucine residues.
1. Direct Condensation of Amino Acids: This method involves the direct heating of proline and leucine, often in a high-boiling point solvent, to induce dehydration and cyclization. While straightforward, this approach can sometimes lead to lower yields and requires careful purification.
2. Solution-Phase Synthesis via Protected Dipeptide Intermediate: This is a more controlled and widely used method. It involves the following key steps:
- Protection: The N-terminus of one amino acid and the C-terminus of the other are protected to prevent unwanted side reactions. Common protecting groups include Boc (tert-butoxycarbonyl) and Z (benzyloxycarbonyl) for the N-terminus, and methyl or ethyl esters for the C-terminus.
- Coupling: The protected amino acids are coupled to form a linear dipeptide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
- Deprotection: The protecting groups are selectively removed.
- Cyclization: The deprotected linear dipeptide is induced to cyclize, often by heating in a suitable solvent under basic conditions.
3. Catalytic Synthesis: Recent advancements have focused on the use of catalysts to improve the efficiency and selectivity of diketopiperazine synthesis. For instance, the use of specific enzymes or chemical catalysts can promote the cyclization reaction under milder conditions, potentially leading to higher yields and reduced side products.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data from various liquid-phase synthesis methods for proline-containing diketopiperazines. It is important to note that direct comparative data for cyclo(Pro-Leu) across all methods is limited in the literature; therefore, representative data for similar diketopiperazines are included to provide a broader context.
| Synthesis Method | Precursors | Coupling/Cyclization Reagent(s) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference/Notes |
| Direct Condensation | L-Isoleucine, L-Leucine | None | Ethylene Glycol | 5 | 175 | ~49 | This is a representative example for a similar DKP, cyclo(Ile-Leu). Data for cyclo(Pro-Leu) via this method is not readily available. |
| Solution-Phase (Protected Interm.) | Boc-L-Proline, L-Leucine methyl ester | EDC, HOBt / Heat (reflux) | DCM / Toluene | 4-6 (coupling), 12-24 (cyclization) | RT / Reflux | Good | The term "Good" is often used in the literature without specific percentages. Yields are highly dependent on the specific dipeptide sequence and reaction conditions. |
| Solution-Phase (Protected Interm.) | Z-L-Proline, L-Leucine methyl ester | DCC / Heat | Dioxane | 48 | Reflux | 65 | A specific example for a proline-containing DKP. |
| Mechanochemical Synthesis | Z-Proline, Proline methyl ester | EDC, Oxyma, K2CO3 | EtOAc (grinding) | 1 (coupling) | RT | 83 (for cyclo(Pro-Pro)) | This method, while not strictly "liquid-phase" in the traditional sense, is performed with a liquid grinding assistant and represents a modern, solvent-minimized approach. Data is for the analogous cyclo(Pro-Pro). |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of cyclo(L-Pro-L-Leu) via Protected Dipeptide Intermediate
This protocol is a generalized procedure based on common laboratory practices for the synthesis of diketopiperazines.
Step 1: Synthesis of the Protected Linear Dipeptide (Boc-L-Pro-L-Leu-OMe)
-
Materials:
-
Boc-L-Proline (1 equivalent)
-
L-Leucine methyl ester hydrochloride (1 equivalent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve L-Leucine methyl ester hydrochloride in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Add DIPEA to neutralize the hydrochloride salt, followed by the addition of Boc-L-Proline, EDC, and HOBt.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-L-Pro-L-Leu-OMe.
-
Purify the crude product by silica gel column chromatography.
-
Step 2: Deprotection of the N-terminus
-
Materials:
-
Boc-L-Pro-L-Leu-OMe
-
4 M HCl in dioxane or Trifluoroacetic acid (TFA) in DCM (1:1)
-
-
Procedure:
-
Dissolve the purified Boc-L-Pro-L-Leu-OMe in the deprotection solution.
-
Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure to obtain the dipeptide amine salt (H-L-Pro-L-Leu-OMe·HCl or ·TFA).
-
Step 3: Cyclization to form cyclo(L-Pro-L-Leu)
-
Materials:
-
H-L-Pro-L-Leu-OMe salt
-
High-boiling point solvent (e.g., toluene, xylene, or 2-butanol)
-
Base (e.g., triethylamine or sodium bicarbonate)
-
-
Procedure:
-
Dissolve the dipeptide amine salt in a large volume of the chosen solvent to achieve a high dilution condition (e.g., 0.01 M), which favors intramolecular cyclization over polymerization.
-
Add the base to neutralize the salt and stir the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the formation of the diketopiperazine by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude cyclo(L-Pro-L-Leu) by recrystallization or silica gel column chromatography.
-
Protocol 2: Purification of cyclo(Leu-Pro) by Semi-Preparative HPLC
This protocol is adapted from a published method for the purification of cyclo(Leu-Pro) stereoisomers.
-
Initial Purification:
-
Elute the crude product from a silica gel column with a mixture of 95% dichloromethane and 5% methanol.
-
-
Semi-Preparative HPLC Conditions:
-
Column: A suitable semi-preparative C18 column.
-
Mobile Phase: A linear gradient of 5–95% acetonitrile in water containing 0.05% TFA.
-
Gradient Time: 10 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 210 nm.
-
Elution Time: Fractions containing cyclo(Leu-Pro) typically elute between 6.4 and 6.7 minutes under these conditions.
-
-
Procedure:
-
Dissolve the partially purified product in a suitable solvent (e.g., methanol).
-
Inject the sample onto the semi-preparative HPLC system.
-
Collect the fractions corresponding to the expected elution time of cyclo(Leu-Pro).
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified diketopiperazine.
-
Visualizations
Experimental Workflow for Solution-Phase Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Cyclo(l-Pro-d-Leu) from Bacterial Culture Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclo(l-Pro-d-Leu), a cyclic dipeptide (also known as a 2,5-diketopiperazine), is a secondary metabolite produced by various bacteria, including species of Bacillus and Streptomyces.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse biological activities, which include antifungal, antibacterial, and antitumor properties.[1][3][4] The purification of Cyclo(l-Pro-d-Leu) from complex bacterial culture broths is a critical step for its structural elucidation, biological evaluation, and potential therapeutic development. This document provides a detailed overview of the common purification strategies and step-by-step protocols for the isolation of Cyclo(l-Pro-d-Leu).
Purification Strategy Overview
The purification of Cyclo(l-Pro-d-Leu) from bacterial culture broth typically involves a multi-step process designed to remove cells, proteins, salts, and other media components, followed by chromatographic separation to isolate the target compound. The general workflow consists of:
-
Culture Broth Preparation: Separation of the bacterial cells from the supernatant which contains the secreted Cyclo(l-Pro-d-Leu).
-
Initial Extraction: A primary extraction step to isolate the cyclic dipeptide from the aqueous supernatant, commonly performed using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Chromatographic Purification: Further purification using techniques such as silica gel column chromatography to separate compounds based on polarity.
-
High-Resolution Separation: Final polishing and purification using High-Performance Liquid Chromatography (HPLC), typically in a reversed-phase format (RP-HPLC), to achieve high purity.
Below is a diagram illustrating the general experimental workflow for the purification of Cyclo(l-Pro-d-Leu).
References
- 1. Purification of an antifungal compound, cyclo(l-Pro-d-Leu) for cereals produced by Bacillus cereus subsp. thuringiensis associated with entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic [agris.fao.org]
Application Notes and Protocols for the HPLC Separation of Cyclo(l-Pro-d-Leu) Diastereomers
Topic: HPLC Method for the Separation of Cyclo(l-Pro-d-Leu) Diastereomers Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclo(l-Pro-d-Leu) is a cyclic dipeptide (CDP), also known as a 2,5-diketopiperazine (DKP). These molecules are of significant interest in drug discovery and chemical biology due to their rigid conformation, metabolic stability, and diverse biological activities. Cyclo(Pro-Leu) possesses two chiral centers, giving rise to four distinct stereoisomers: cyclo(L-Pro-L-Leu), cyclo(D-Pro-D-Leu), cyclo(L-Pro-D-Leu), and cyclo(D-Pro-L-Leu). Since stereochemistry is a critical determinant of biological activity, the ability to separate and quantify these diastereomers is essential for research and development.
This document provides detailed protocols for two distinct High-Performance Liquid Chromatography (HPLC) methods for the separation of Cyclo(Pro-Leu) diastereomers: a Reversed-Phase HPLC (RP-HPLC) method on a standard achiral column and a Chiral HPLC method using a specialized chiral stationary phase (CSP).
Method 1: Reversed-Phase HPLC on an Achiral Stationary Phase
This method leverages subtle differences in the hydrophobicity and secondary structure of the diastereomers to achieve separation on a conventional C18 column. It is a widely accessible and cost-effective approach. Separation of peptide diastereomers on achiral RP-HPLC phases is possible due to differential interactions with the stationary phase.[1]
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 octadecyl bonded silica (ODS) column (e.g., Hypersil ODS, 9.4 mm × 250 mm)[2]
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: HPLC-grade Acetonitrile
-
Mobile Phase C: HPLC-grade Methanol
-
Standard solutions of Cyclo(Pro-Leu) diastereomers in a suitable solvent (e.g., Methanol)
2. Chromatographic Conditions:
-
Column: C18 ODS (9.4 mm × 250 mm)[2]
-
Mobile Phase: Isocratic mixture of Water:Methanol:Acetonitrile (67:30:3, v/v/v)[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C[2]
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve the sample containing the Cyclo(Pro-Leu) diastereomers in the mobile phase or methanol to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Data Analysis:
-
Identify and quantify the individual diastereomers based on their retention times (tR) by comparing them with the chromatograms of pure standards. The elution order of diastereomers on a reversed-phase column can be complex and should be confirmed with individual standards.
Data Presentation
The following table summarizes representative quantitative data for this method. Note that retention times are illustrative and can vary based on the specific column, system, and exact mobile phase composition. Published chromatograms show distinct retention times for different diastereomers under similar conditions. For instance, cyclo-L-Pro-L-Leu has been observed with retention times around 20 minutes, while other diastereomers elute at different times.
| Diastereomer | Abbreviation | Expected Retention Time (min) |
| cyclo(L-Pro-L-Leu) | c(L-P-L-L) | ~21.5 |
| cyclo(D-Pro-D-Leu) | c(D-P-D-L) | ~21.5 (may co-elute with LL) |
| cyclo(L-Pro-D-Leu) | c(L-P-D-L) | ~22.8 |
| cyclo(D-Pro-L-Leu) | c(D-P-L-L) | ~23.5 |
Note: Enantiomeric pairs (LL/DD and LD/DL) may have very similar retention times on achiral columns and may not be fully resolved with this method. Optimization of the mobile phase or gradient elution may be required for baseline separation.
Experimental Workflow
Caption: Workflow for RP-HPLC analysis of Cyclo(Pro-Leu) diastereomers.
Method 2: Chiral HPLC on a Polysaccharide-Based Stationary Phase
For complete and unambiguous separation of all four stereoisomers, including the enantiomeric pairs, a chiral stationary phase (CSP) is recommended. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for separating dipeptide stereoisomers. This protocol is adapted from a successful method for separating the four stereoisomers of another dipeptide, DL-leucine-DL-tryptophan.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Polysaccharide-based chiral column (e.g., Amylose-based column like AmyCoat-RP or similar)
-
Mobile Phase A: 10 mM Ammonium Acetate in HPLC-grade Water
-
Mobile Phase B: HPLC-grade Acetonitrile
-
Mobile Phase C: HPLC-grade Methanol
-
Standard solutions of all four Cyclo(Pro-Leu) diastereomers
2. Chromatographic Conditions:
-
Column: Amylose-based Chiral Stationary Phase (e.g., AmyCoat-RP, 250 x 4.6 mm)
-
Mobile Phase: Isocratic mixture of 10 mM Ammonium Acetate : Acetonitrile : Methanol (50:45:5, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C (Ambient)
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve the sample containing the Cyclo(Pro-Leu) diastereomers in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
4. Data Analysis:
-
The four stereoisomers are expected to be baseline resolved. Identify each peak by its retention time, confirmed by injecting individual standards.
-
The elution order on chiral columns is specific to the phase and the analyte. For dipeptides, a common elution order is LL, DD, DL, LD, but this must be experimentally verified.
Data Presentation
The following table presents the expected quantitative data based on a similar dipeptide separation on an amylose-based CSP. This method is expected to provide excellent separation and resolution for all four stereoisomers.
| Diastereomer | Abbreviation | Retention Factor (k')* | Separation Factor (α)** | Resolution (Rs)*** |
| cyclo(L-Pro-L-Leu) | c(L-P-L-L) | 2.25 | - | - |
| cyclo(D-Pro-D-Leu) | c(D-P-D-L) | 3.60 | 1.60 | > 7.0 |
| cyclo(D-Pro-L-Leu) | c(D-P-L-L) | 5.00 | 1.39 | > 7.5 |
| cyclo(L-Pro-D-Leu) | c(L-P-D-L) | 6.50 | 1.30 | > 7.0 |
*Retention Factor (k') is a measure of retention. Higher k' means longer retention. **Separation Factor (α) is the ratio of k' values for two adjacent peaks. α > 1 indicates separation. ***Resolution (Rs) is a measure of the degree of separation between two peaks. Rs > 1.5 indicates baseline separation.
Logical Relationship Diagram
Caption: Principle of chiral separation for Cyclo(Pro-Leu) diastereomers.
References
- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Chromatography for the Resolution of Cyclo(Pro-Leu) Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Pro-Leu), a cyclic dipeptide, exists as a pair of enantiomers, Cyclo(L-Pro-L-Leu) and Cyclo(D-Pro-D-Leu), which can exhibit distinct biological activities. The ability to resolve and quantify these enantiomers is crucial for research in drug discovery, pharmacology, and microbial metabolism. This document provides detailed application notes and protocols for the chiral separation of Cyclo(Pro-Leu) enantiomers using High-Performance Liquid Chromatography (HPLC). The methodologies outlined herein are based on the use of polysaccharide-based chiral stationary phases, which have demonstrated broad applicability in the resolution of chiral compounds.
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds with a wide range of biological activities, including antimicrobial, antiviral, and quorum-sensing modulation.[1] The stereochemistry of the constituent amino acids plays a pivotal role in their biological function. For instance, studies have shown that the homochiral isomers of Cyclo(Leu-Pro), namely Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro), exhibit significantly different biological profiles compared to their heterochiral counterparts.[2] Therefore, the development of robust analytical methods for the enantioselective separation and quantification of Cyclo(Pro-Leu) enantiomers is of significant interest to the scientific community.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers.[3] The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad enantiorecognition capabilities for a diverse range of chiral molecules.[4] This application note focuses on the use of immobilized polysaccharide-based columns, specifically those with selectors similar to Chiralpak® IA and Chiralpak® IC, for the resolution of Cyclo(Pro-Leu) enantiomers.
Data Presentation
Table 1: Chromatographic Parameters for the Chiral Separation of a Structurally Similar δ-Lactam on Polysaccharide-Based CSPs.
| Chiral Stationary Phase | Mobile Phase Composition (v/v/v/v) | Flow Rate (mL/min) | k'₁ | k'₂ | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® IA | n-Hexane/Isopropanol/DEA/TFA (90:10:0.1:0.3) | 1.0 | 2.58 | 3.55 | 1.38 | 2.58 |
| Chiralpak® IC | n-Hexane/Isopropanol (90:10) | 1.0 | 4.31 | 5.09 | 1.18 | 1.83 |
Data adapted from a study on a δ-lactam, a structurally related cyclic amide, to illustrate expected performance.[4] k'₁ and k'₂ are the retention factors for the first and second eluting enantiomers, respectively. α = k'₂ / k'₁ Rs is the resolution factor between the two enantiomeric peaks.
Experimental Protocols
The following protocols are designed to serve as a starting point for the development of a robust chiral separation method for Cyclo(Pro-Leu) enantiomers. Optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve baseline separation.
Protocol 1: Chiral Separation using an Immobilized Amylose-Based CSP (e.g., Chiralpak® IA)
1. Materials and Equipment:
-
HPLC system with a UV detector
-
Chiralpak® IA column (or equivalent immobilized amylose-based CSP), 250 x 4.6 mm, 5 µm particle size
-
Cyclo(Pro-Leu) racemic standard
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
Diethylamine (DEA)
-
Trifluoroacetic acid (TFA)
2. Sample Preparation:
-
Dissolve the Cyclo(Pro-Leu) racemic standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol/DEA/TFA (90:10:0.1:0.3, v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (or a wavelength determined by UV scan of the analyte)
-
Injection Volume: 10 µL
4. Procedure:
-
Equilibrate the Chiralpak® IA column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared Cyclo(Pro-Leu) sample.
-
Monitor the separation and record the chromatogram.
-
Identify the retention times of the two enantiomers.
-
Calculate the retention factors (k'), separation factor (α), and resolution (Rs).
5. Optimization:
-
If the resolution is not optimal, the ratio of n-hexane to isopropanol can be adjusted. Increasing the percentage of isopropanol will generally decrease retention times.
-
The concentrations of the additives (DEA and TFA) can be varied to improve peak shape and resolution.
Protocol 2: Chiral Separation using an Immobilized Cellulose-Based CSP (e.g., Chiralpak® IC)
1. Materials and Equipment:
-
HPLC system with a UV detector
-
Chiralpak® IC column (or equivalent immobilized cellulose-based CSP), 250 x 4.6 mm, 5 µm particle size
-
Cyclo(Pro-Leu) racemic standard
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
2. Sample Preparation:
-
Dissolve the Cyclo(Pro-Leu) racemic standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Procedure:
-
Equilibrate the Chiralpak® IC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared Cyclo(Pro-Leu) sample.
-
Monitor the separation and record the chromatogram.
-
Identify the retention times of the two enantiomers.
-
Calculate the chromatographic parameters as described in Protocol 1.
5. Optimization:
-
The mobile phase composition can be varied (e.g., 95:5 or 85:15 n-hexane/isopropanol) to optimize the separation.
-
Ethanol can be used as an alternative polar modifier to isopropanol, which may offer different selectivity.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for developing a chiral separation method and a simplified representation of the chiral recognition mechanism.
Caption: Workflow for Chiral HPLC Method Development.
Caption: Simplified Chiral Recognition on a CSP.
References
- 1. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Susceptibility Testing of Cyclo(l-Pro-d-Leu)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro antifungal susceptibility of various fungal species to the cyclic dipeptide Cyclo(l-Pro-d-Leu). The methodology is based on the widely recognized broth microdilution method, adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5]
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of natural compounds produced by various microorganisms that exhibit a broad range of biological activities, including antifungal properties. Cyclo(l-Pro-d-Leu) is one such compound that has garnered interest for its potential as an antifungal agent. Understanding its efficacy against different fungal pathogens is a critical step in the evaluation of its therapeutic potential. This document outlines a standardized protocol to determine the Minimum Inhibitory Concentration (MIC) of Cyclo(l-Pro-d-Leu), providing a reliable method for screening and characterizing its antifungal activity. The proposed mechanisms of action for related cyclic dipeptides include the disruption of the fungal cell membrane and the inhibition of enzymes involved in cell wall synthesis.
Quantitative Data Summary
The following table summarizes the antifungal activity of Cyclo(l-Pro-d-Leu) and its isomers against various fungal species as reported in the literature. It is important to note that the activity can be stereoisomer-specific.
| Fungal Species | Compound Isomer | Concentration | Effect | Reference |
| Colletotrichum orbiculare | Cyclo(l-Leu-l-Pro) | 100 µg/mL | Inhibition of conidial germination and appressorium formation. | |
| Colletotrichum orbiculare | Cyclo(d-Leu-d-Pro) | 100 µg/mL | Significant reduction in conidia germination and lesion occurrence. | |
| Colletotrichum orbiculare | Cyclo(d-Leu-l-Pro) | 100 µg/mL | No significant antifungal activity. | |
| Aspergillus parasiticus | Cyclo(l-Leu-l-Pro) | 0.2 mg/mL (IC50) | Inhibition of aflatoxin production. | |
| Pyricularia oryzae IFO5994 | Cyclo(l-Leu-l-Pro) | 2.5 mg/mL (MIC) | Potent activity against this phytopathogenic fungus. | |
| Candida albicans | Cyclo(Leu-Pro) | Not specified | Attenuated growth. | |
| Ganoderma boninense | Cyclo(Leu-Pro) | Not specified | Attenuated growth. |
Experimental Protocols
This section details the broth microdilution method for determining the MIC of Cyclo(l-Pro-d-Leu) against a target fungal species.
Materials:
-
Cyclo(l-Pro-d-Leu) (ensure high purity)
-
Target fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well, U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0
-
Sterile distilled water
-
Sterile saline (0.85%)
-
Dimethyl sulfoxide (DMSO) for dissolving the compound, if necessary
-
Spectrophotometer or microplate reader
-
Hemocytometer or other cell counting device
-
Incubator
Procedure:
-
Preparation of Cyclo(l-Pro-d-Leu) Stock Solution:
-
Accurately weigh a precise amount of Cyclo(l-Pro-d-Leu).
-
Dissolve the compound in a suitable solvent (e.g., sterile distilled water or a minimal amount of DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Preparation of Fungal Inoculum:
-
For Yeasts (e.g., Candida spp.):
-
Subculture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
For Molds (e.g., Aspergillus spp.):
-
Grow the mold on a suitable agar medium until sporulation is evident.
-
Gently scrape the surface of the culture with a sterile, wetted loop to dislodge the conidia.
-
Suspend the conidia in sterile saline and allow heavy particles to settle.
-
Count the conidia using a hemocytometer and adjust the concentration to 0.4 x 10^4 to 5 x 10^4 conidia/mL in RPMI-1640 medium.
-
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the highest concentration of Cyclo(l-Pro-d-Leu) to be tested into the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will result in final test concentrations ranging from the starting concentration down to 1/512th of that concentration.
-
The eleventh well in each row should contain 100 µL of RPMI-1640 medium without the test compound to serve as a growth control.
-
The twelfth well should contain 200 µL of RPMI-1640 medium only, to serve as a sterility control.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the prepared fungal inoculum. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to the final desired range.
-
Seal the plate or cover it with a lid to prevent evaporation.
-
Incubate the plate at 35°C. The incubation period is typically 24-48 hours for yeasts and 48-72 hours for molds.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of Cyclo(l-Pro-d-Leu) that causes a significant inhibition of fungal growth compared to the growth control.
-
For azoles, echinocandins, and flucytosine, the MIC is typically defined as a ≥50% reduction in growth. For amphotericin B, complete growth inhibition is the endpoint. For novel compounds like Cyclo(l-Pro-d-Leu), the endpoint should be defined and consistently applied (e.g., ≥50% or ≥90% inhibition).
-
Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Visualizations
Caption: Workflow for Antifungal Susceptibility Testing.
Caption: Proposed Antifungal Mechanisms of Action.
References
Application Notes and Protocols for In Vitro Antibacterial Assay of Cyclo(l-Pro-d-Leu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(l-Pro-d-Leu) is a cyclic dipeptide, a class of compounds known for a wide range of biological activities, including antimicrobial properties. These molecules, also known as diketopiperazines (DKPs), are of significant interest in the development of new therapeutic agents. The stereochemistry of the constituent amino acids can play a crucial role in the biological activity of these compounds. While extensive research has been conducted on the antibacterial effects of Cyclo(l-Leu-l-Pro), specific data on the Cyclo(l-Pro-d-Leu) isomer is limited. However, studies on related stereoisomers suggest that the presence of a D-amino acid may be critical for antibacterial efficacy.
This document provides detailed protocols for conducting in vitro antibacterial assays to evaluate the efficacy of Cyclo(l-Pro-d-Leu) and summarizes the available quantitative data for its closely related stereoisomers.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(l-Leu-l-Pro)
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Positive | 30 | [1] |
| Enterococcus faecalis | Positive | 12 | [1] |
| Bacillus cereus | Positive | 16 | [1] |
| Listeria monocytogenes ATCC 19111 | Positive | 512 | [1] |
| Salmonella enterica | Negative | 11 | [2] |
| Escherichia fergusonii | Negative | 230 |
Table 2: Minimum Inhibitory Concentration (MIC) of Cyclo(D-Pro-L-Leu)
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Positive | 64 | |
| Escherichia coli | Negative | 32 |
Experimental Protocols
Two standard and widely accepted methods for determining the in vitro antibacterial activity of a compound are the Broth Microdilution Assay and the Agar Disk Diffusion Assay.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
Cyclo(l-Pro-d-Leu)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.
-
Dilute the adjusted bacterial suspension in the appropriate broth (e.g., MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Cyclo(l-Pro-d-Leu) Dilutions:
-
Prepare a stock solution of Cyclo(l-Pro-d-Leu) in a suitable solvent (e.g., sterile deionized water, DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the different concentrations of Cyclo(l-Pro-d-Leu).
-
Include a positive control well (broth with bacterial inoculum, no compound) and a negative control well (broth only).
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of Cyclo(l-Pro-d-Leu) at which there is no visible growth of the bacteria.
-
Agar Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Cyclo(l-Pro-d-Leu)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl) or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator
-
Calipers or a ruler
Protocol:
-
Preparation of Bacterial Inoculum:
-
Prepare the bacterial inoculum as described in the Broth Microdilution Assay protocol (Step 1).
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate to ensure a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of Cyclo(l-Pro-d-Leu).
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a negative control disk (impregnated with the solvent used to dissolve the compound) and a positive control disk (impregnated with a known antibiotic).
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The diameter of the zone is proportional to the susceptibility of the bacterium to the compound.
-
Visualization of Experimental Workflows
Caption: Workflow for Broth Microdilution Assay.
Caption: Workflow for Agar Disk Diffusion Assay.
Potential Signaling Pathways and Mechanism of Action
The precise mechanism of action for Cyclo(l-Pro-d-Leu) has not been elucidated. However, for cyclic dipeptides and other antimicrobial peptides, a common mechanism involves the disruption of the bacterial cell membrane integrity. This can occur through various processes such as pore formation, membrane thinning, or interference with membrane potential, ultimately leading to leakage of cellular contents and cell death.
Another potential mechanism is the interference with bacterial quorum sensing. Some cyclic dipeptides have been shown to act as signaling molecules that can disrupt the communication between bacterial cells, which is essential for the coordination of virulence factor expression and biofilm formation.
Caption: Putative Mechanism of Action.
References
Application Notes and Protocols for Assessing the Cytotoxicity of Cyclo(l-Pro-d-Leu)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds with a wide range of biological activities. Among these, Cyclo(l-Pro-d-Leu) and its stereoisomers have garnered interest for their potential as therapeutic agents, including their cytotoxic effects against various cancer cell lines. Understanding the cytotoxic profile of these compounds is a critical step in the drug development process. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of Cyclo(l-Pro-d-Leu) using common cell viability assays. The methodologies described herein are essential for determining the dose-dependent effects of the compound and elucidating its mechanism of action.
Data Presentation
The cytotoxic activity of cyclic dipeptides is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the cytotoxic activity of a closely related compound, Cyclo(l-Pro-l-Leu), against a human breast cancer cell line. This data is presented as an example, and researchers should generate specific data for Cyclo(l-Pro-d-Leu) in their cell line of interest.
Table 1: Cytotoxic Activity of Cyclo(l-Pro-l-Leu) against MCF-7 Cells
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µg/mL) | Reference |
| Cyclo(l-Pro-l-Leu) | MCF-7 | Not Specified | Not Specified | 1.56 | [1] |
Experimental Protocols
Two standard and reliable methods for assessing cell viability and cytotoxicity are the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[2] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[2] The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Cyclo(l-Pro-d-Leu)
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light[3]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 1 x 10⁴ cells in 100 µL of complete culture medium per well in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Cyclo(l-Pro-d-Leu) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Cyclo(l-Pro-d-Leu) in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Cyclo(l-Pro-d-Leu).
-
Include vehicle control wells (medium with the same concentration of the solvent used to dissolve the compound) and untreated control wells (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere, protected from light.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the MTT-containing medium.
-
Add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. The combined application of cis-cyclo(L-Phe-L-Pro) with antimicrobial proline-based 2,5-diketopiperazines significantly enhances anti-breast cancer activity by selectively targeting cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclo(l-Pro-d-Leu) as a Tool for Quorum Sensing Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This process is integral to the regulation of virulence factors, biofilm formation, and antibiotic resistance in a variety of pathogenic bacteria.[1] The inhibition of QS pathways represents a promising therapeutic strategy, as it can disarm pathogens without exerting the selective pressure that leads to antibiotic resistance.
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of natural products with diverse biological activities. Among these, Cyclo(l-Pro-d-Leu) and its stereoisomers have emerged as potential modulators of QS. While much of the research has focused on the l-Leu isomer, Cyclo(l-Leu-l-Pro), the stereochemistry of the leucine residue can significantly impact biological activity. These application notes provide a comprehensive overview of the use of Cyclo(l-Pro-d-Leu) and its related isomers as tools to study and inhibit quorum sensing, with a particular focus on the opportunistic pathogen Pseudomonas aeruginosa.
Mechanism of Action
Cyclic dipeptides, including the isomers of Cyclo(Pro-Leu), are known to interfere with QS signaling pathways. In Gram-negative bacteria like P. aeruginosa, the las and rhl systems are the primary QS circuits. The las system, which sits at the top of the QS hierarchy, consists of the LasI synthase that produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the LasR receptor, a transcriptional activator.[2][3] Upon binding to 3-oxo-C12-HSL, LasR dimerizes and activates the transcription of target genes, including those responsible for virulence factor production and those of the rhl system.[2]
Molecular modeling studies have suggested that Cyclo(l-Leu-l-Pro) can form stable complexes with the LasR protein, thereby acting as a competitive inhibitor of the natural autoinducer.[4] This interaction is thought to prevent the conformational changes required for LasR activation, leading to the downregulation of QS-controlled genes. It is hypothesized that Cyclo(l-Pro-d-Leu) may interact with LasR in a similar manner, although the precise binding affinity and inhibitory concentration may differ due to the change in stereochemistry.
Data Presentation
The following tables summarize the quantitative data on the quorum sensing inhibitory and related activities of Cyclo(Pro-Leu) isomers. It is important to note that data for the specific Cyclo(l-Pro-d-Leu) isomer is limited, and much of the available information is on the more extensively studied Cyclo(l-Leu-l-Pro).
| Compound | Organism | Assay | Endpoint | Result | Reference |
| Cyclo(l-Leu-l-Pro) | Pseudomonas aeruginosa PAO1 | Biofilm Formation | Inhibition | 48% inhibition at 0.5 mg/mL | |
| Cyclo(l-Leu-l-Pro) | Pseudomonas aeruginosa PAO1 | Pyocyanin Production | Inhibition | 41% inhibition at 0.5 mg/mL | |
| Cyclo(l-Leu-l-Pro) | Pseudomonas aeruginosa PAO1 | Protease Activity | Inhibition | 20% inhibition at 0.5 mg/mL | |
| Cyclo(l-Leu-l-Pro) | Pseudomonas aeruginosa PAO1 | Elastase Activity | Inhibition | 32% inhibition at 0.5 mg/mL | |
| Cyclo(l-Leu-l-Pro) | Listeria monocytogenes | Biofilm Formation | MIC | 512 µg/mL | |
| Cyclo(l-Leu-l-Pro) | Aspergillus parasiticus | Aflatoxin Production | IC50 | 0.20 mg/mL | |
| Cyclo(d-Leu-d-Pro) | Aspergillus parasiticus | Aflatoxin Production | IC50 | 0.20 mg/mL | |
| Cyclo(l-Pro-d-Leu) | Aspergillus parasiticus | Aflatoxin Production | Activity | Weaker than l-Pro-l-Leu | |
| Cyclo(d-Pro-l-Leu) | Aspergillus parasiticus | Aflatoxin Production | Activity | Weaker than l-Pro-l-Leu |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of Cyclo(l-Pro-d-Leu) that inhibits the visible growth of the test bacterium. This is crucial to ensure that subsequent QS inhibition assays are performed at sub-MIC concentrations, where the observed effects are not due to bactericidal or bacteriostatic activity.
Materials:
-
Cyclo(l-Pro-d-Leu)
-
Test bacterial strain (e.g., P. aeruginosa PAO1, Chromobacterium violaceum ATCC 12472)
-
Luria-Bertani (LB) broth
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Cyclo(l-Pro-d-Leu) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solution in LB broth to achieve a range of concentrations.
-
Inoculate each well with an overnight culture of the test bacterium diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C for P. aeruginosa, 30°C for C. violaceum) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.
Protocol 2: Quorum Sensing Inhibition Assay using Chromobacterium violaceum
Objective: To assess the ability of Cyclo(l-Pro-d-Leu) to inhibit the production of violacein, a purple pigment controlled by QS in C. violaceum.
Materials:
-
Chromobacterium violaceum ATCC 12472
-
LB agar and broth
-
Cyclo(l-Pro-d-Leu) at sub-MIC concentrations
-
N-hexanoyl-L-homoserine lactone (C6-HSL) - optional, for induction in mutant strains
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Grow an overnight culture of C. violaceum in LB broth at 30°C.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
In a 96-well plate, add the diluted bacterial culture to wells containing various sub-MIC concentrations of Cyclo(l-Pro-d-Leu).
-
Include a positive control (bacteria with solvent) and a negative control (broth only).
-
Incubate the plate at 30°C for 24 hours.
-
After incubation, quantify the violacein production by adding 100 µL of DMSO to each well, incubating for 30 minutes to lyse the cells and solubilize the pigment, and then measuring the absorbance at 585 nm.
-
Calculate the percentage of violacein inhibition relative to the positive control.
Protocol 3: Anti-Biofilm Formation Assay
Objective: To evaluate the effect of Cyclo(l-Pro-d-Leu) on the formation of biofilms by P. aeruginosa.
Materials:
-
Pseudomonas aeruginosa PAO1
-
LB broth
-
Cyclo(l-Pro-d-Leu) at sub-MIC concentrations
-
96-well polystyrene microtiter plates
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%)
-
Spectrophotometer
Procedure:
-
Grow an overnight culture of P. aeruginosa in LB broth at 37°C.
-
Dilute the culture 1:100 in fresh LB broth.
-
In a 96-well plate, add the diluted bacterial culture to wells containing various sub-MIC concentrations of Cyclo(l-Pro-d-Leu).
-
Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
After incubation, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet to each well and incubating at room temperature for 15 minutes.
-
Wash the wells three times with PBS to remove excess stain.
-
Solubilize the stained biofilm by adding 200 µL of 95% ethanol to each well.
-
Quantify the biofilm formation by measuring the absorbance at 570 nm.
-
Calculate the percentage of biofilm inhibition relative to the control.
Conclusion
Cyclo(l-Pro-d-Leu) and its stereoisomers represent a promising class of molecules for the study and inhibition of bacterial quorum sensing. The provided protocols offer a framework for researchers to investigate the anti-QS and anti-biofilm properties of these compounds. While data on the specific d-Leu isomer is still emerging, the extensive research on Cyclo(l-Leu-l-Pro) provides a strong foundation for further exploration. Understanding the structure-activity relationship among these stereoisomers will be crucial for the development of novel anti-virulence agents to combat bacterial infections.
References
- 1. Molecular Basis for the Recognition of Structurally Distinct Autoinducer Mimics by the Pseudomonas aeruginosa LasR Quorum Sensing Signaling Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Cyclo(l-Pro-d-Leu) and its Stereoisomers in Agricultural Biocontrol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the agricultural biocontrol applications of Cyclo(l-Pro-d-Leu) and its stereoisomers. This document details their mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols for their evaluation.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are naturally occurring compounds produced by a wide range of organisms, including bacteria, fungi, and plants. These molecules exhibit a diverse array of biological activities, making them promising candidates for the development of novel biocontrol agents in agriculture. Among these, the proline-leucine cyclodipeptide, Cyclo(Pro-Leu), has garnered significant attention for its antifungal, nematicidal, and plant defense-inducing properties. The stereochemistry of the constituent amino acids plays a critical role in the biological activity of these compounds, leading to differential effects of its various isomers: Cyclo(l-Pro-d-Leu), Cyclo(l-Pro-l-Leu), Cyclo(d-Pro-d-Leu), and Cyclo(d-Pro-l-Leu).
This document will explore the multifaceted applications of these compounds in protecting crops from pathogens and pests.
Mechanisms of Action
The biocontrol activity of Cyclo(Pro-Leu) stereoisomers is not attributed to a single mode of action but rather a combination of effects on the target pathogen and the host plant. The primary mechanisms include:
-
Direct Antifungal Activity: Certain isomers of Cyclo(Pro-Leu) directly inhibit the growth and development of pathogenic fungi.[1][2] This includes the inhibition of conidial germination and appressorium formation, which are crucial early steps in the fungal infection process.[1][2] The proposed mechanisms for this direct antifungal action involve the disruption of fungal cell membranes and the inhibition of enzymes critical for cell wall synthesis.[1]
-
Nematicidal Activity: Cyclo(d-Pro-l-Leu) has been identified as a potent nematicide, demonstrating the ability to increase the mortality of second-stage juveniles (J2) of root-knot nematodes such as Meloidogyne incognita and inhibit egg hatching.
-
Induction of Plant Resistance: Cyclodipeptides can act as elicitors, triggering the plant's own defense mechanisms. Treatment with these compounds can lead to the upregulation of pathogenesis-related (PR) genes, which are markers for systemic acquired resistance (SAR), a long-lasting and broad-spectrum form of plant immunity. This induced resistance can protect the plant from a subsequent attack by a wide range of pathogens.
-
Quorum Sensing Inhibition: Cyclo(l-Pro-l-Leu) can interfere with quorum sensing (QS), a cell-to-cell communication system used by many pathogenic bacteria to coordinate virulence factor production and biofilm formation. By disrupting QS, these compounds can attenuate bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for resistance development.
Quantitative Data Summary
The biological activity of Cyclo(Pro-Leu) is highly dependent on its stereochemistry. The following tables summarize the quantitative data from various studies, highlighting the differential effects of the isomers.
Table 1: Antifungal Activity of Cyclo(Pro-Leu) Stereoisomers
| Fungal Pathogen | Cyclodipeptide Isomer | Concentration | Effect | Reference |
| Colletotrichum orbiculare | Cyclo(l-Leu-l-Pro) | 100 µg/mL | Significant inhibition of conidial germination and appressorium formation; reduced leaf lesion size. | |
| Colletotrichum orbiculare | Cyclo(d-Leu-d-Pro) | 100 µg/mL | Significant reduction in conidia germination and lesion occurrence. | |
| Colletotrichum orbiculare | Cyclo(d-Leu-l-Pro) | 100 µg/mL | No significant antifungal activity. | |
| Aspergillus parasiticus | Cyclo(l-Leu-l-Pro) | 0.20 mg/mL | IC50 for aflatoxin production inhibition. | |
| Aspergillus parasiticus | Cyclo(d-Leu-d-Pro) | 0.13 mg/mL | IC50 for aflatoxin production inhibition. | |
| Pyricularia oryzae | Cyclo(l-Leu-l-Pro) | 2.5 mg/mL | MIC (Minimum Inhibitory Concentration). |
Table 2: Nematicidal Activity of Cyclo(d-Pro-l-Leu)
| Nematode Species | Cyclodipeptide Isomer | Concentration | Effect | Reference |
| Meloidogyne incognita | Cyclo(d-Pro-l-Leu) | 5000 ppm | Significant inhibition of egg hatching. | |
| Meloidogyne incognita | Cyclo(d-Pro-l-Leu) | 10000 ppm | Significant inhibition of egg hatching. | |
| Meloidogyne incognita | Cyclo(d-Pro-l-Leu) | >5000 ppm | Significant increase in J2 mortality. |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biocontrol potential of Cyclo(Pro-Leu) stereoisomers.
Antifungal Activity Assay (In Vitro)
Objective: To determine the direct inhibitory effect of Cyclo(Pro-Leu) isomers on the growth of a target fungal pathogen.
Materials:
-
Cyclo(Pro-Leu) stereoisomers (e.g., Cyclo(l-Pro-d-Leu), Cyclo(l-Pro-l-Leu), etc.)
-
Target fungal pathogen (e.g., Colletotrichum orbiculare)
-
Potato Dextrose Agar (PDA) plates
-
Sterile distilled water
-
Micropipettes
-
Incubator
-
Microscope
Protocol:
-
Fungal Culture: Culture the target fungus on PDA plates until sufficient sporulation is observed.
-
Conidial Suspension Preparation: Harvest conidia by flooding the PDA plate with sterile distilled water and gently scraping the surface with a sterile loop. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the conidial concentration to 1 x 10^6 conidia/mL using a hemocytometer.
-
Treatment Preparation: Prepare stock solutions of each Cyclo(Pro-Leu) isomer in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in sterile distilled water to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL).
-
Poisoned Plate Method: Add the appropriate volume of each cyclodipeptide dilution to molten PDA before pouring the plates to achieve the final desired concentrations. A control plate with the solvent alone should also be prepared.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony daily for 5-7 days. Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony on the control plate and T is the average diameter of the fungal colony on the treated plate.
Induced Systemic Resistance Assay (In Vivo)
Objective: To assess the ability of Cyclo(Pro-Leu) isomers to induce systemic resistance in plants against a pathogen.
Materials:
-
Cyclo(Pro-Leu) stereoisomers
-
Test plants (e.g., Nicotiana benthamiana or cucumber seedlings)
-
Pathogen (e.g., Phytophthora nicotianae or Colletotrichum orbiculare)
-
Syringes with needles
-
Growth chamber
-
Calipers
Protocol:
-
Plant Growth: Grow the test plants in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) until they have 2-4 true leaves.
-
Elicitor Treatment: Prepare solutions of each Cyclo(Pro-Leu) isomer at a desired concentration (e.g., 1 mM). Infiltrate a small area on one half of a fully expanded leaf with the cyclodipeptide solution using a needleless syringe. As a control, infiltrate a separate set of plants with sterile water or the solvent used to dissolve the compounds.
-
Pathogen Challenge: After 24-48 hours, inoculate the opposite side of the treated leaf or a different, untreated systemic leaf with the pathogen. For fungal pathogens, a mycelial plug or a conidial suspension can be used.
-
Incubation: Maintain the plants in a high-humidity environment to facilitate infection.
-
Disease Assessment: After 3-5 days, measure the lesion size (diameter) on the inoculated leaves. A significant reduction in lesion size on the cyclodipeptide-treated plants compared to the control plants indicates the induction of systemic resistance.
Visualizations
The following diagrams illustrate key concepts related to the application of Cyclo(Pro-Leu) in agricultural biocontrol.
Caption: Experimental workflow for in vitro antifungal activity assay.
Caption: Proposed signaling pathway for Cyclo(Pro-Leu)-induced systemic resistance.
Caption: Logical relationships of Cyclo(Pro-Leu) biocontrol mechanisms.
References
- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nematicidal Activity of Cyclo(l-Pro-d-Leu) against Meloidogyne incognita
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nematicidal activity of the cyclic dipeptide Cyclo(l-Pro-d-Leu) against the root-knot nematode Meloidogyne incognita. Detailed protocols for in vitro assays are provided to enable researchers to evaluate the efficacy of this and similar compounds.
Introduction
Meloidogyne incognita, a root-knot nematode, is a significant agricultural pest, causing substantial crop losses worldwide. Chemical nematicides have been the primary method of control, but their environmental and health concerns have necessitated the search for safer and more sustainable alternatives. Cyclic dipeptides, a class of naturally occurring compounds produced by various microorganisms, have emerged as promising candidates for biocontrol agents. Among these, Cyclo(l-Pro-d-Leu) has demonstrated notable nematicidal activity against M. incognita.[1][2] This document outlines the protocols to assess this activity and presents available data on its efficacy.
Quantitative Data on Nematicidal Activity
The nematicidal efficacy of Cyclo(l-Pro-d-Leu) and its stereoisomer, Cyclo(l-Pro-l-Leu), has been evaluated through in vitro assays, primarily focusing on second-stage juvenile (J2) mortality and egg hatching inhibition. The following tables summarize the reported quantitative data.
Table 1: Effect of Cyclo(l-Pro-l-Leu) on the Mortality of M. incognita Second-Stage Juveniles (J2s)
| Concentration (mg/L) | Exposure Time (h) | Mortality Rate (%) |
| 67.5 | 48 | 42.85 |
| 135 | 48 | 63.64 |
| 67.5 | 72 | 84.30 |
| 135 | 72 | 100 |
Data sourced from studies on Cyclo(l-Pro-l-Leu) produced by Pseudomonas putida MCCC 1A00316.[3]
Table 2: Effect of Cyclo(l-Pro-l-Leu) on the Egg Hatching of M. incognita
| Concentration (mg/L) | Incubation Time (days) | Egg Hatching Rate (%) |
| 125 | 8 | 24.91 |
| 500 | 8 | 18.57 |
| 1000 | 8 | 10.70 |
| 2000 | 8 | 9.74 |
| Control (SDW) | 8 | 53.11 |
SDW: Sterile Distilled Water. Data sourced from studies on Cyclo(l-Pro-l-Leu).[3]
Experimental Protocols
Detailed methodologies for conducting nematicidal activity assays are crucial for reproducible and comparable results. The following are standard protocols for assessing the efficacy of compounds like Cyclo(l-Pro-d-Leu) against M. incognita.
Preparation of M. incognita Inoculum
-
Egg Extraction: Gently wash infected tomato roots to remove soil. Cut the galled roots into small pieces and agitate them in a 0.5% sodium hypochlorite (NaOCl) solution for 3-4 minutes to dissolve the gelatinous matrix of the egg masses.[4]
-
Sieving: Immediately pour the suspension through a series of nested sieves (e.g., 100, 500, and 25 µm mesh) and rinse thoroughly with sterile distilled water (SDW) to remove NaOCl residues.
-
Egg Collection: Collect the eggs from the 25 µm sieve.
-
Juvenile Hatching: Place the collected eggs in a Baermann funnel assembly or on a fine sieve in a petri dish with a small amount of SDW. Incubate at 25-28°C.
-
J2 Collection: Collect the freshly hatched second-stage juveniles (J2s) from the water within 48 hours for use in the mortality assays.
J2 Mortality Assay
-
Preparation of Test Solutions: Dissolve Cyclo(l-Pro-d-Leu) in an appropriate solvent (e.g., ethanol, methanol, or DMSO) and then dilute with SDW to achieve the desired test concentrations. Ensure the final solvent concentration in the assay is non-lethal to the nematodes (typically ≤1%).
-
Assay Setup: Pipette 1 ml of each test solution concentration into the wells of a 24-well plate.
-
Nematode Addition: Add approximately 50-100 freshly hatched J2s suspended in a small volume of SDW (e.g., 50 µl) to each well.
-
Controls: Include a positive control (a known nematicide) and a negative control (SDW with the same concentration of solvent used for the test compound).
-
Incubation: Incubate the plates at 25-28°C in the dark.
-
Mortality Assessment: After 24, 48, and 72 hours, count the number of dead and live juveniles under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Data Analysis: Calculate the percentage of mortality for each treatment and correct for control mortality using Abbott's formula: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100.
Egg Hatching Inhibition Assay
-
Preparation of Test Solutions: Prepare the test solutions of Cyclo(l-Pro-d-Leu) as described in the J2 mortality assay.
-
Assay Setup: Place approximately 100 surface-sterilized eggs in each well of a 96-well microtiter plate containing the different concentrations of the test compound.
-
Controls: Include a positive control (a known ovicidal agent) and a negative control (SDW with the corresponding solvent concentration).
-
Incubation: Incubate the plates at 25-28°C.
-
Hatching Assessment: Count the number of hatched juveniles in each well at regular intervals (e.g., every 24 or 48 hours) for up to 8-10 days under an inverted microscope.
-
Data Analysis: Calculate the percentage of egg hatching inhibition for each treatment relative to the negative control.
Phytotoxicity Assay
To assess the potential for phytotoxicity of Cyclo(l-Pro-d-Leu) on host plants, a seed germination and seedling growth assay can be performed.
-
Test Substrate Preparation: Prepare different concentrations of Cyclo(l-Pro-d-Leu) in sterile water or a suitable plant growth medium.
-
Seed Plating: Place surface-sterilized seeds of a susceptible host plant (e.g., tomato, Solanum lycopersicum) on filter paper moistened with the test solutions in petri dishes or in pots containing soil treated with the test solutions.
-
Controls: Include a negative control with only sterile water or the growth medium.
-
Incubation: Incubate the plates or pots under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
-
Assessment: After a set period (e.g., 7-14 days), measure the seed germination rate, root length, and shoot length. Observe for any signs of phytotoxicity such as chlorosis, necrosis, or growth inhibition.
-
Data Analysis: Compare the measurements from the treated groups with the control group to determine if the compound has any adverse effects on plant growth.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the nematicidal activity of a test compound.
Proposed Mechanism of Action (Logical Diagram)
The precise molecular mechanism of action of Cyclo(l-Pro-d-Leu) on M. incognita is not yet fully elucidated. However, based on the known activities of cyclic dipeptides and other nematicides, a logical pathway of potential interactions can be proposed. This diagram illustrates possible targets rather than a confirmed signaling cascade.
Conclusion
Cyclo(l-Pro-d-Leu) and its stereoisomers exhibit significant nematicidal properties against M. incognita in vitro. The provided protocols offer a standardized framework for further investigation into the efficacy and potential of these and other novel compounds for nematode control. Future research should focus on elucidating the precise mechanism of action, conducting in vivo pot and field trials to confirm efficacy under agricultural conditions, and further evaluating the phytotoxicity and environmental safety of these promising biocontrol agents.
References
Application Notes and Protocols: Investigating the Anti-Biofilm Properties of Cyclo(l-Pro-d-Leu)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for testing the effect of the cyclic dipeptide Cyclo(l-Pro-d-Leu) on bacterial biofilm formation. The protocols outlined herein are designed to facilitate the reproducible and accurate assessment of its potential as an anti-biofilm agent.
Cyclic dipeptides, such as Cyclo(l-Pro-d-Leu), are known to play a role in intercellular communication, including quorum sensing (QS), which is a key regulatory mechanism for biofilm formation in many bacterial species.[1][2][3][4][5] By interfering with QS signaling, these compounds can potentially inhibit the initial stages of biofilm development and the production of virulence factors. This application note details the experimental procedures to quantify biofilm inhibition, visualize structural changes in biofilms, and analyze the molecular response of bacteria to Cyclo(l-Pro-d-Leu) treatment.
Quantitative Analysis of Biofilm Inhibition
A fundamental step in assessing the anti-biofilm activity of Cyclo(l-Pro-d-Leu) is to quantify its effect on biofilm biomass. The crystal violet assay is a widely used, simple, and effective method for this purpose.
Crystal Violet Biofilm Assay Protocol
This protocol is adapted for a 96-well microtiter plate format, allowing for high-throughput screening of different concentrations of Cyclo(l-Pro-d-Leu).
Materials:
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
Cyclo(l-Pro-d-Leu) stock solution (dissolved in a suitable solvent, e.g., DMSO, ethanol)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS) or sterile distilled water
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate 5 mL of growth medium with a single colony of the test bacterium and incubate overnight at the optimal temperature with shaking.
-
Dilution and Inoculation: Dilute the overnight culture 1:100 in fresh growth medium.
-
Treatment Preparation: Prepare serial dilutions of Cyclo(l-Pro-d-Leu) in the growth medium in the wells of the 96-well plate. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (sterile medium only).
-
Inoculation: Add 100 µL of the diluted bacterial culture to each well (except the negative control). The final volume in each well should be 200 µL.
-
Incubation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium.
-
Washing: Carefully discard the planktonic cells by inverting the plate. Gently wash each well three times with 200 µL of PBS or sterile water to remove loosely attached bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Discard the crystal violet solution and wash the wells again three times with PBS or sterile water.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.
-
Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 570-590 nm using a microplate reader.
Data Presentation
The results of the crystal violet assay can be summarized in the following table. The percentage of biofilm inhibition is calculated using the formula:
Percentage Inhibition = [1 - (ODtreated / ODcontrol)] x 100
| Cyclo(l-Pro-d-Leu) Concentration (µg/mL) | Mean OD570 (± SD) | Percentage Biofilm Inhibition (%) |
| 0 (Vehicle Control) | Value | 0 |
| Concentration 1 | Value | Value |
| Concentration 2 | Value | Value |
| Concentration 3 | Value | Value |
| Concentration 4 | Value | Value |
Visualization of Biofilm Structure
Confocal Laser Scanning Microscopy (CLSM) provides high-resolution, three-dimensional images of biofilms, allowing for the qualitative and quantitative assessment of structural changes induced by Cyclo(l-Pro-d-Leu).
CLSM Protocol for Biofilm Imaging
This protocol describes the preparation of biofilms on glass coverslips for CLSM analysis.
Materials:
-
Sterile glass coverslips placed in a multi-well plate or a flow cell system
-
Bacterial strain of interest
-
Growth medium
-
Cyclo(l-Pro-d-Leu)
-
Fluorescent stains (e.g., SYBR Green I for live cells, Propidium Iodide for dead cells)
-
4% Glutaraldehyde or another suitable fixative
-
Phosphate-buffered saline (PBS)
-
Confocal Laser Scanning Microscope
Procedure:
-
Biofilm Growth: Grow biofilms on sterile glass coverslips in the presence and absence of sub-lethal concentrations of Cyclo(l-Pro-d-Leu) for 24-48 hours, as described in the crystal violet assay.
-
Washing: Gently rinse the coverslips with PBS to remove planktonic bacteria.
-
Fixation (Optional but recommended): Fix the biofilms by immersing the coverslips in 4% glutaraldehyde for 30 minutes at 4°C.
-
Staining: Stain the biofilms with a suitable fluorescent dye. For example, incubate with SYBR Green I solution for 30 minutes in the dark at room temperature.
-
Washing: Gently wash the coverslips to remove excess stain.
-
Mounting: Mount the coverslips on a microscope slide.
-
Imaging: Acquire z-stack images of the biofilm using a confocal microscope with the appropriate laser excitation and emission filters.
-
Image Analysis: Analyze the 3D images using software such as ISA-2 or ImageJ to quantify structural parameters.
Data Presentation
Summarize the quantitative data from the CLSM image analysis in the following table.
| Treatment | Biovolume (µm3/µm2) | Mean Thickness (µm) | Roughness Coefficient | Surface Area to Volume Ratio |
| Control | Value | Value | Value | Value |
| Cyclo(l-Pro-d-Leu) | Value | Value | Value | Value |
Analysis of Gene Expression
To understand the molecular mechanism by which Cyclo(l-Pro-d-Leu) inhibits biofilm formation, it is crucial to analyze the expression of genes involved in this process. Quantitative real-time PCR (qRT-PCR) is a sensitive method for this purpose.
qRT-PCR Protocol for Biofilm-Related Genes
This protocol outlines the steps for analyzing the differential expression of key biofilm-related genes.
Materials:
-
Biofilms grown with and without Cyclo(l-Pro-d-Leu)
-
RNA extraction kit suitable for bacteria
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (e.g., genes involved in adhesion, EPS production, quorum sensing) and a housekeeping gene (e.g., 16S rRNA)
-
qRT-PCR instrument
Procedure:
-
Biofilm Culture: Grow biofilms in the presence and absence of Cyclo(l-Pro-d-Leu).
-
RNA Extraction: Harvest cells from the biofilms and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.
-
Data Analysis: Calculate the relative expression of the target genes using the comparative CT (ΔΔCT) method, normalizing to the expression of the housekeeping gene.
Data Presentation
Present the relative gene expression data in a structured table.
| Gene | Function | Fold Change in Expression (Cyclo(l-Pro-d-Leu) vs. Control) |
| icaA | Polysaccharide intercellular adhesin synthesis | Value |
| fnbA | Fibronectin-binding protein A | Value |
| sarA | Staphylococcal accessory regulator | Value |
| lasI | Quorum sensing autoinducer synthase | Value |
| rhlR | Quorum sensing transcriptional regulator | Value |
Visualizations
Signaling Pathway
Caption: Hypothesized mechanism of Cyclo(l-Pro-d-Leu) in quorum sensing inhibition.
Experimental Workflows
Caption: Experimental workflows for biofilm analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of Cyclo(l-Pro-d-Leu) chemical synthesis
Welcome to the technical support center for the chemical synthesis of Cyclo(l-Pro-d-Leu). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ultimately aiming to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing Cyclo(l-Pro-d-Leu)?
A1: The most common and effective method for synthesizing Cyclo(l-Pro-d-Leu), a 2,5-diketopiperazine (DKP), is a two-step solution-phase synthesis. The first step involves the coupling of an N-protected l-proline derivative with a C-protected d-leucine derivative to form a linear dipeptide. The second step consists of the deprotection of one or both ends of the dipeptide, followed by an intramolecular cyclization to form the desired diketopiperazine ring.
Q2: Which protecting groups are recommended for the synthesis of the l-Pro-d-Leu dipeptide?
A2: For the α-amino group of l-proline, urethane-type protecting groups such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) are highly recommended. These groups are known to minimize the risk of epimerization during the coupling reaction. For the carboxyl group of d-leucine, a simple methyl or ethyl ester is typically used, which can be readily saponified or used directly in the cyclization step.
Q3: What are the common coupling reagents for the formation of the l-Pro-d-Leu peptide bond, and how do they affect the yield?
A3: A variety of coupling reagents can be used for the formation of the peptide bond. The choice of reagent can significantly impact the reaction's efficiency and the stereochemical integrity of the product. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization. More modern uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective and can lead to higher yields and shorter reaction times.
Q4: What are the key factors to control during the cyclization step to maximize the yield of Cyclo(l-Pro-d-Leu)?
A4: The cyclization of the linear dipeptide is a critical step. To favor the intramolecular cyclization over intermolecular polymerization, the reaction should be carried out under high-dilution conditions (typically at a concentration of 0.01 M or less). The choice of solvent and base is also crucial. High-boiling point solvents like toluene or a mixture of isopropanol and chloroform are often used. A weak, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is preferred to neutralize the dipeptide salt and catalyze the cyclization without promoting significant epimerization.
Q5: How can I purify the final Cyclo(l-Pro-d-Leu) product?
A5: Purification of Cyclo(l-Pro-d-Leu) is typically achieved through silica gel column chromatography. A mobile phase consisting of a gradient of methanol in dichloromethane or ethyl acetate is commonly used to elute the product. For higher purity, semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column can be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Linear Dipeptide | - Incomplete reaction. - Inefficient coupling reagent. - Steric hindrance from protecting groups. | - Increase reaction time and monitor progress by TLC or LC-MS. - Use a more powerful coupling reagent such as HATU or COMU. - Ensure all reagents are anhydrous. |
| Low Yield of Cyclo(l-Pro-d-Leu) | - Intermolecular polymerization instead of intramolecular cyclization. - Incomplete cyclization reaction. - Degradation of the product under harsh reaction conditions. | - Perform the cyclization under high-dilution conditions (0.001-0.01 M). - Increase the reaction temperature or time, monitoring for product degradation. - Use a milder base or explore different solvent systems. |
| Presence of Epimers (Diastereomers) in the Final Product | - Racemization during the peptide coupling step, often exacerbated by strong bases or high temperatures. - Epimerization during the cyclization step, particularly with proline-containing peptides.[1] | - Use a racemization-suppressing additive like HOBt or Oxyma with your coupling reagent.[1] - Employ a sterically hindered, non-nucleophilic base like DIPEA instead of triethylamine.[1] - Maintain low temperatures (0 °C to room temperature) during both coupling and cyclization.[1] |
| Formation of Side Products (e.g., N-acylated urea) | - Use of carbodiimide coupling reagents (like DCC or EDC) without an additive can lead to the formation of N-acylurea byproducts. | - Add HOBt or a similar additive to the reaction mixture to trap the activated acid as an active ester, preventing the formation of N-acylurea. |
| Difficulty in Purifying the Final Product | - Co-elution of the desired product with starting materials or byproducts on silica gel. - Poor solubility of the crude product. | - Optimize the mobile phase for silica gel chromatography; a gradient elution may be necessary. - Consider using reverse-phase chromatography (e.g., preparative HPLC) for difficult separations. - Recrystallization from a suitable solvent system can be an effective final purification step. |
Data Presentation
The following table summarizes typical yields for the synthesis of cyclic dipeptides similar to Cyclo(l-Pro-d-Leu) using different coupling reagents and conditions, as reported in the literature. This data can serve as a benchmark for optimizing your synthesis.
| Dipeptide | Coupling Reagent/Method | Solvent | Yield (%) | Reference |
| Boc-l-Pro-l-Leu-OMe | EDC/HOBt | CH₂Cl₂ | ~50 (overall for cyclization) | [2] |
| Boc-l-Pro-l-Leu-OH | EDC/HOBt | CH₂Cl₂ | 42.6 (overall for cyclization) | |
| Boc-l-Ala-l-Ile-OMe | EDC.HCl | DMF | Not specified | |
| All-L-Leu-Pro-Leu-Pro | BOP | Not specified | Ratio of monomer to dimer 1:1.1 | |
| All-L-Leu-Pro-Leu-Pro | HATU | Not specified | Ratio of monomer to dimer 1:0.6 |
Experimental Protocols
Protocol 1: Synthesis of Boc-l-Pro-d-Leu-OMe (Linear Dipeptide)
This protocol is adapted from standard solution-phase peptide synthesis methodologies.
Materials:
-
Boc-l-Proline
-
d-Leucine methyl ester hydrochloride (d-Leu-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve d-Leucine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
In a separate flask, dissolve Boc-l-Proline (1.05 eq), EDC (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the d-Leu-OMe solution to 0 °C in an ice bath.
-
Slowly add the solution containing the activated Boc-l-Proline to the d-Leu-OMe solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with DCM and wash successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-l-Pro-d-Leu-OMe.
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: Deprotection and Cyclization to form Cyclo(l-Pro-d-Leu)
This protocol outlines the deprotection of the Boc group followed by intramolecular cyclization.
Materials:
-
Boc-l-Pro-d-Leu-OMe
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene or another high-boiling point solvent
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Deprotection: Dissolve the purified Boc-l-Pro-d-Leu-OMe (1.0 eq) in a mixture of DCM and TFA (typically 1:1 v/v). Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC, observing the disappearance of the starting material).
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA. This will yield the TFA salt of the linear dipeptide, H-l-Pro-d-Leu-OMe·TFA.
-
Cyclization: Dissolve the crude dipeptide TFA salt in a large volume of anhydrous toluene to achieve high dilution (e.g., a final concentration of 0.01 M).
-
Add DIPEA (3-4 eq) to the solution to neutralize the TFA salt and catalyze the cyclization.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir for 12-24 hours. Monitor the formation of the cyclic dipeptide by LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of DCM or ethyl acetate and purify by silica gel column chromatography, eluting with a gradient of methanol in DCM, to obtain pure Cyclo(l-Pro-d-Leu).
Mandatory Visualizations
Caption: Solution-phase synthesis workflow for Cyclo(l-Pro-d-Leu).
Caption: Troubleshooting logic for low yield in Cyclo(l-Pro-d-Leu) synthesis.
References
Technical Support Center: Overcoming Epimerization in Cyclo(l-Pro-d-Leu) Synthesis
Welcome to the technical support center for the synthesis of Cyclo(l-Pro-d-Leu). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the critical issue of epimerization during the synthesis of this cyclic dipeptide.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to epimerization during the synthesis of Cyclo(l-Pro-d-Leu).
Issue: High Levels of Diastereomeric Impurity (Cyclo(l-Pro-l-Leu) or Cyclo(d-Pro-d-Leu)) Detected
Possible Cause 1: Inappropriate Coupling Reagent
Highly reactive coupling reagents can accelerate the formation of oxazolone intermediates, a primary pathway for epimerization.[1] Carbodiimides like DCC and EDC, when used without additives, are known to cause significant epimerization.[2]
Solution:
-
Reagent Selection: Opt for coupling reagents known for low epimerization rates, such as those based on phosphonium (e.g., PyBOP) or aminium/uronium salts (e.g., HATU, HBTU).[3] The use of DIC/HOAt has also been shown to minimize epimerization.[2]
-
Additives: Always use epimerization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[3] The combination of CuCl2 and HOBt has been reported to be highly effective in suppressing epimerization.
Possible Cause 2: Unsuitable Base
The choice and concentration of the base are critical. Strong, non-sterically hindered bases can readily abstract the α-proton of the activated amino acid, leading to epimerization.
Solution:
-
Base Selection: Employ sterically hindered, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 2,4,6-collidine.
-
Stoichiometry: Carefully control the stoichiometry of the base. Use the minimum amount required to facilitate the coupling reaction.
Possible Cause 3: Elevated Reaction Temperature
Higher reaction temperatures increase the rate of most chemical reactions, including the undesired epimerization pathway.
Solution:
-
Temperature Control: Perform the coupling and cyclization steps at low temperatures, typically ranging from -20°C to 0°C, to suppress epimerization.
Possible Cause 4: Solvent Effects
Polar solvents can sometimes facilitate epimerization. For instance, DMF has been shown to increase the rate of epimerization.
Solution:
-
Solvent Choice: Consider using less polar solvents like dichloromethane (DCM) or a mixture of solvents to minimize epimerization. Chloroform:trifluoroethanol (3:1) has been reported to dissolve peptides and suppress epimerization.
Issue: Low Yield of the Desired Cyclo(l-Pro-d-Leu)
Possible Cause 1: Inefficient Cyclization
The intramolecular cyclization of the linear dipeptide precursor can be challenging and may be outcompeted by intermolecular oligomerization.
Solution:
-
High Dilution: Conduct the cyclization reaction under high dilution conditions (typically ≤1 mM) to favor the intramolecular reaction.
-
Optimized Reagents: Utilize highly efficient coupling reagents for the cyclization step, such as HATU or PyBOP.
Possible Cause 2: Diketopiperazine (DKP) Formation During Linear Precursor Synthesis (SPPS)
When synthesizing the linear Pro-Leu dipeptide on a solid support, premature cleavage and cyclization to form a diketopiperazine can occur, especially with proline as the second amino acid from the resin.
Solution:
-
Resin Choice: For Fmoc-based solid-phase peptide synthesis (SPPS), using 2-chlorotrityl chloride resin can help suppress DKP formation due to its steric bulk.
-
Protecting Group Strategy: The choice of protecting groups for the amino acid side chains can influence side reactions.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of Cyclo(l-Pro-d-Leu) synthesis?
A1: Epimerization is the unwanted inversion of the stereochemical configuration at one of the chiral centers of the amino acid precursors during synthesis. In the synthesis of Cyclo(l-Pro-d-Leu), this can lead to the formation of diastereomeric impurities such as Cyclo(l-Pro-l-Leu) or Cyclo(d-Pro-d-Leu). This change in stereochemistry can drastically alter the biological activity of the final cyclic dipeptide.
Q2: What are the primary mechanisms of epimerization during peptide synthesis?
A2: There are two main pathways for epimerization during peptide coupling:
-
Oxazolone Formation: This is the most common mechanism. The activated carboxylic acid of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.
-
Direct Enolization: A base can directly abstract the α-proton of the activated amino acid, forming an enolate intermediate which can then be protonated from either face, resulting in racemization.
Q3: Which amino acids are more susceptible to epimerization?
A3: While any amino acid can undergo epimerization under certain conditions, some are more prone to it than others. Sterically hindered amino acids like valine and isoleucine, as well as cysteine and histidine, are particularly susceptible. Glycosylated amino acids also show an enhanced rate of epimerization.
Q4: How can I accurately quantify the level of epimerization?
A4: The most common method for quantifying diastereomeric impurities is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between diastereomers.
Q5: Are there any novel strategies to completely avoid epimerization?
A5: Research into new coupling reagents and methodologies is ongoing. One promising approach involves the use of ynamide coupling reagents, which have been shown to enable peptide synthesis with unprotected amino acids while suppressing epimerization. Another strategy employs a β-thiolactone framework for the synthesis of cyclic tetrapeptides that restricts C-terminal carbonyl rotation, thereby preventing epimerization during cyclization.
Data Presentation
Table 1: Comparison of Coupling Reagents and their Impact on Epimerization
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Epimerization (%) | Reference |
| DCC | - | - | DCM | Room Temp | 5 - 18 | |
| EDC | - | - | DCM | Room Temp | 21 - 29 | |
| DCC | HOBt | - | DMF | Room Temp | 0.8 - 6.0 | |
| EDC | HOBt | - | DMF | Room Temp | 2.0 - 9.0 | |
| DIC | HOAt | - | - | Room Temp | 4.2 | |
| EDC | HOAt | - | - | Room Temp | 29.8 | |
| HATU | - | DIPEA | - | - | Low | |
| EDC/HOBt | CuCl2 | - | - | - | < 0.1 |
Note: Epimerization percentages can vary depending on the specific amino acids being coupled and other reaction conditions.
Experimental Protocols
General Protocol for Low-Epimerization Synthesis of Linear H-l-Pro-d-Leu-OR Precursor
This protocol outlines a solution-phase approach designed to minimize epimerization.
Materials:
-
N-protected l-Proline (e.g., Boc-l-Pro-OH or Fmoc-l-Pro-OH)
-
d-Leucine ester hydrochloride (e.g., H-d-Leu-OMe·HCl)
-
Coupling Reagent (e.g., HATU)
-
Epimerization Suppressant Additive (e.g., HOAt)
-
Sterically Hindered Base (e.g., DIPEA)
-
Anhydrous Solvent (e.g., DCM)
-
Reagents for N-protection removal (e.g., TFA for Boc, Piperidine for Fmoc)
Procedure:
-
Dissolve N-protected l-Proline and HOAt (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -15°C in a suitable bath.
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) to the solution and stir for 5-10 minutes.
-
In a separate flask, dissolve H-d-Leu-OMe·HCl (1.0 equivalent) in anhydrous DCM and add DIPEA (2.2 equivalents).
-
Slowly add the d-Leucine ester solution to the activated l-Proline solution at -15°C.
-
Allow the reaction to stir at -15°C for 1 hour and then let it slowly warm to room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the protected dipeptide by column chromatography.
-
Remove the N-terminal protecting group under standard conditions (e.g., TFA in DCM for Boc; 20% piperidine in DMF for Fmoc) to yield the linear dipeptide precursor, H-l-Pro-d-Leu-OR.
General Protocol for Cyclization to Cyclo(l-Pro-d-Leu)
Materials:
-
Linear dipeptide precursor (H-l-Pro-d-Leu-OR)
-
Reagent for ester hydrolysis (e.g., LiOH)
-
Coupling Reagent for cyclization (e.g., PyBOP)
-
Base (e.g., DIPEA)
-
Anhydrous high-boiling point solvent (e.g., DMF or Dioxane)
Procedure:
-
Hydrolyze the ester of the linear dipeptide precursor to obtain the free carboxylic acid.
-
Prepare a highly diluted solution of the linear dipeptide with the free carboxylic acid in anhydrous DMF (concentration ≤ 1 mM).
-
Add the cyclization reagent (e.g., PyBOP, 1.5 equivalents) and a base (e.g., DIPEA, 3.0 equivalents) to the solution.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude Cyclo(l-Pro-d-Leu) by preparative HPLC.
-
Characterize the final product by NMR and Mass Spectrometry to confirm its structure and stereochemical purity.
Visualizations
Caption: Primary mechanism of epimerization via oxazolone formation during peptide coupling.
Caption: A systematic workflow for troubleshooting and minimizing epimerization.
References
Cyclo(l-Pro-d-Leu) solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Cyclo(l-Pro-d-Leu) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(l-Pro-d-Leu) and what are its common stereoisomers?
Cyclo(l-Pro-d-Leu), also known as Cyclo(L-prolyl-D-leucyl), is a cyclic dipeptide. Cyclic dipeptides are the simplest class of peptide derivatives and are known for their diverse biological activities. Due to the chiral nature of the constituent amino acids (Proline and Leucine), several stereoisomers exist, including:
-
Cyclo(l-Pro-l-Leu): Composed of L-Proline and L-Leucine.
-
Cyclo(d-Pro-d-Leu): Composed of D-Proline and D-Leucine.
-
Cyclo(l-Pro-d-Leu): Composed of L-Proline and D-Leucine.
-
Cyclo(d-Pro-l-Leu): Composed of D-Proline and L-Leucine.
It is crucial to be aware of the specific stereoisomer being used, as they can exhibit different biological activities and potentially different physical properties, including solubility.
Q2: What are the general solubility characteristics of Cyclo(l-Pro-d-Leu)?
Cyclo(l-Pro-d-Leu) and its stereoisomers are generally characterized by low solubility in aqueous solutions. Their cyclic and relatively hydrophobic nature contributes to this property. They are typically more soluble in organic solvents.
Q3: In which solvents is Cyclo(l-Pro-d-Leu) generally soluble?
Cyclo(l-Pro-d-Leu) and its isomers are reported to be soluble in organic solvents such as:
Q4: Is there any quantitative data available for the solubility of Cyclo(l-Pro-d-Leu) and its isomers?
Obtaining precise, quantitative solubility data for Cyclo(l-Pro-d-Leu) in various aqueous buffers is challenging and not extensively documented in publicly available literature. However, some data for its stereoisomers is available:
| Compound | Solvent | Solubility |
| Cyclo(l-Pro-l-Leu) | DMSO | ≥ 100 mg/mL (475.58 mM) |
| Cyclo(Pro-Leu) | Water | 5 mg/mL (23.78 mM) |
| Cyclo(l-Leu-d-Pro) | DMSO | 125 mg/mL (594.47 mM) (with sonication) |
Note: The aqueous solubility of diketopiperazines can be influenced by pH. For instance, at pH values below 3 or above 8, some diketopiperazines may undergo hydrolysis to the linear dipeptide, which could affect solubility.
Troubleshooting Guide for Solubility Issues
This guide provides a step-by-step approach to address common solubility challenges encountered with Cyclo(l-Pro-d-Leu) in aqueous buffers.
Problem 1: Cyclo(l-Pro-d-Leu) powder does not dissolve in my aqueous buffer.
Cause: The inherent low aqueous solubility of the cyclic dipeptide structure.
Solutions:
-
Start with a Small Amount: Before dissolving the entire sample, test the solubility with a small portion.
-
Use of Co-solvents: This is the most common and effective method.
-
Protocol:
-
Dissolve the Cyclo(l-Pro-d-Leu) powder in a minimal amount of a compatible organic solvent like DMSO, ethanol, or DMF.
-
Once fully dissolved, add the aqueous buffer dropwise while vortexing or stirring to the desired final concentration.
-
-
Important Consideration: Ensure the final concentration of the organic solvent is compatible with your experimental system, as it may affect cellular assays or other biological experiments.
-
-
Sonication: Mechanical agitation can help break down particles and enhance dissolution.
-
Protocol: Place the vial containing the peptide suspension in a sonicator bath for short intervals until the solution clears.
-
-
Heating: Gently warming the solution can increase the kinetic energy and aid in dissolution.
-
Protocol: Warm the solution to a temperature not exceeding 40°C. Be cautious, as excessive heat can degrade the peptide.
-
-
pH Adjustment: The net charge of a peptide can influence its solubility.
-
Protocol:
-
Although Cyclo(l-Pro-d-Leu) is a neutral molecule, slight pH adjustments of the buffer might influence its solubility.
-
For acidic peptides (net negative charge), a slightly basic buffer may improve solubility. Conversely, for basic peptides (net positive charge), a slightly acidic buffer might be beneficial. Since Cyclo(l-Pro-d-Leu) is neutral, this approach may have limited effect but can be tested empirically.
-
-
Problem 2: The solution is cloudy or contains visible particles after attempting to dissolve the compound.
Cause: The compound is suspended rather than fully dissolved, or it may have precipitated out of solution upon addition of the aqueous buffer.
Solutions:
-
Centrifugation: To ensure you are working with the soluble fraction, centrifuge the solution to pellet any undissolved material.
-
Re-dissolve and Dilute Slowly: If precipitation occurred upon adding the aqueous buffer, try the following:
-
Protocol:
-
Lyophilize the sample to remove the solvent.
-
Re-dissolve the powder in a slightly larger volume of the organic co-solvent.
-
Add the aqueous buffer more slowly (drop-by-drop) while vigorously vortexing.
-
-
Problem 3: The compound dissolves initially but precipitates over time or upon storage.
Cause: The solution is supersaturated, or the compound is unstable under the storage conditions.
Solutions:
-
Prepare Fresh Solutions: It is always recommended to prepare solutions fresh for each experiment.
-
Storage Conditions: If short-term storage is necessary, store the solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Lower the Concentration: The stored concentration may be too high for the chosen solvent system. Try preparing and storing a more dilute stock solution.
Experimental Workflows and Diagrams
General Workflow for Solubilizing Cyclo(l-Pro-d-Leu)
Caption: A step-by-step workflow for dissolving Cyclo(l-Pro-d-Leu).
Antifungal Activity Assay Workflow
Many studies have investigated the antifungal properties of Cyclo(l-Pro-d-Leu) stereoisomers. The following diagram illustrates a typical experimental workflow to assess antifungal activity.
Caption: Workflow for assessing the antifungal activity of Cyclo(l-Pro-d-Leu).
Quorum Sensing Biosensor Activation Pathway
Cyclo(l-Pro-l-Leu) has been shown to activate quorum sensing (QS) biosensors in bacteria like Agrobacterium tumefaciens. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.
Caption: Simplified pathway of quorum sensing activation by Cyclo(l-Pro-l-Leu).
References
Technical Support Center: Optimizing Cyclo(l-Pro-d-Leu) Stability for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Cyclo(l-Pro-d-Leu) in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure experimental success and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Cyclo(l-Pro-d-Leu)?
A1: Cyclo(l-Pro-d-Leu) is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[1] For most in vitro applications, preparing a concentrated stock solution in 100% DMSO is recommended. This stock can then be diluted to the final working concentration in your aqueous assay buffer or cell culture medium.
Q2: What are the optimal storage conditions for Cyclo(l-Pro-d-Leu) powder and stock solutions?
A2: To ensure long-term stability, Cyclo(l-Pro-d-Leu) in its solid form should be stored at -20°C or -80°C.[1] Stock solutions, typically prepared in DMSO, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Q3: Is Cyclo(l-Pro-d-Leu) stable in aqueous solutions and cell culture media?
A3: Cyclic dipeptides like Cyclo(l-Pro-d-Leu) are generally more resistant to enzymatic degradation compared to their linear counterparts due to their constrained cyclic structure. However, their stability in aqueous solutions can be influenced by factors such as pH and temperature. Proline-containing cyclic dipeptides are known to be relatively stable.[2][3] It is advisable to prepare fresh dilutions in aqueous buffers or media for each experiment to minimize potential degradation.
Q4: What are the known biological activities of Cyclo(l-Pro-d-Leu) that I should be aware of?
A4: Cyclo(l-Pro-d-Leu) and its stereoisomers have been reported to exhibit a range of biological activities, including antifungal, antibacterial, and potential anticancer effects. For instance, it has shown inhibitory activity against various fungal and bacterial strains. In some studies, it has also been observed to affect signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
Troubleshooting Guide
Issue 1: Precipitation of Cyclo(l-Pro-d-Leu) in Cell Culture Media
Symptoms:
-
Cloudiness or visible particulate matter in the cell culture medium after adding the Cyclo(l-Pro-d-Leu) solution.
-
Inconsistent or lower-than-expected biological activity in the assay.
Possible Causes:
-
High Final Concentration of Organic Solvent: The final concentration of DMSO or other organic solvents in the cell culture medium may be too high, causing the compound to precipitate.
-
Low Solubility in Aqueous Media: Cyclo(l-Pro-d-Leu) has limited solubility in purely aqueous environments.
-
Interaction with Media Components: Components of the cell culture medium, such as salts or proteins, may interact with the compound and reduce its solubility.
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, typically below 0.5%, to maintain cell health and compound solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your concentrated stock solution in the assay medium.
-
Pre-warming the Medium: Gently warm the cell culture medium to 37°C before adding the Cyclo(l-Pro-d-Leu) solution, as temperature can affect solubility.
-
Slow Addition and Mixing: Add the compound solution dropwise to the medium while gently swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Symptoms:
-
High variability in results between replicate wells or plates.
-
Loss of biological activity over the course of an experiment.
Possible Causes:
-
Degradation of Cyclo(l-Pro-d-Leu): The compound may be degrading in the assay medium at 37°C over the incubation period.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound degradation or aggregation.
-
Adsorption to Plasticware: Hydrophobic compounds can sometimes adsorb to the surface of plastic plates and tubes, reducing the effective concentration in the solution.
Solutions:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.
-
Fresh Working Solutions: Always prepare fresh dilutions of Cyclo(l-Pro-d-Leu) in your assay medium immediately before use.
-
Time-Course Experiments: If stability over time is a concern, consider conducting shorter incubation periods or performing a time-course experiment to assess the compound's stability under your specific assay conditions.
-
Use of Low-Binding Plates: For sensitive assays, consider using low-protein-binding microplates to minimize adsorption of the compound to the plastic surface.
Quantitative Data
The following table summarizes some of the reported biological activities of Cyclo(l-Pro-d-Leu) and its stereoisomers. This data can be useful for dose-response study design.
| Compound | Biological Activity | Organism/Cell Line | Metric | Value | Reference |
| Cyclo(l-Leu-l-Pro) | Antifungal | Aspergillus parasiticus | IC50 | 0.20 mg/mL | |
| Cyclo(d-Leu-d-Pro) | Antifungal | Aspergillus parasiticus | IC50 | 0.13 mg/mL | |
| Cyclo(l-Leu-l-Pro) | Antibacterial | Vancomycin-resistant Enterococcus faecalis | MIC | 12.5 µg/mL | |
| Cyclo(l-Leu-l-Pro) | Anticancer | K562, HL-60, U937 leukemia cells | - | Concentration-dependent inhibition (1-500 µg/mL) | |
| Cyclo(l-Leu-l-Pro) | Antifouling | Balanus amphitrite larva | EC50 | 0.15 mM |
Experimental Protocols
Protocol 1: General Procedure for Preparing Cyclo(l-Pro-d-Leu) Working Solutions
-
Prepare Stock Solution: Dissolve Cyclo(l-Pro-d-Leu) powder in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile, low-binding microcentrifuge tubes. Store at -20°C for short-term or -80°C for long-term storage.
-
Prepare Intermediate Dilutions (if necessary): On the day of the experiment, thaw a stock aliquot at room temperature. Prepare an intermediate dilution in 100% DMSO if a large dilution factor is required.
-
Prepare Final Working Solution: Add the stock or intermediate solution to your pre-warmed (37°C) cell culture medium or assay buffer to achieve the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Mix gently by inverting the tube or pipetting. Use the working solution immediately.
Protocol 2: HPLC-MS Method for Stability Assessment
This protocol provides a general framework for assessing the stability of Cyclo(l-Pro-d-Leu) in a buffered solution.
-
Incubation: Prepare a solution of Cyclo(l-Pro-d-Leu) at a known concentration (e.g., 10 µM) in the desired buffer (e.g., PBS, pH 7.4) or cell culture medium. Incubate the solution at 37°C.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Sample Preparation: Quench any potential enzymatic activity by adding an equal volume of cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins and other macromolecules.
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 5-10 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometry: Use electrospray ionization (ESI) in positive mode. Monitor the parent ion of Cyclo(l-Pro-d-Leu) and any potential degradation products.
-
-
Data Analysis: Quantify the peak area of Cyclo(l-Pro-d-Leu) at each time point relative to the internal standard. Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant and calculate the half-life (t1/2 = 0.693 / degradation rate constant).
Visualizations
References
- 1. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity of synthetic Cyclo(l-Pro-d-Leu)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with synthetic Cyclo(l-Pro-d-Leu).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis, purification, and application of Cyclo(l-Pro-d-Leu) that may lead to lower than expected biological activity.
Q1: My synthetic Cyclo(l-Pro-d-Leu) shows significantly lower antifungal/anticancer activity compared to literature values. What are the potential causes?
Low bioactivity of synthetic Cyclo(l-Pro-d-Leu) can stem from several factors, primarily related to stereochemistry, purity, and experimental conditions. Here's a step-by-step guide to troubleshoot the issue:
-
Stereochemical Integrity: The biological activity of Cyclo(Leu-Pro) isomers is highly dependent on their stereochemistry. The l-Pro-d-Leu configuration may have inherently different activity compared to other isomers like l-Pro-l-Leu or d-Pro-l-Leu. It is crucial to confirm the stereochemical purity of your synthetic product.
-
Actionable Step: Verify the stereochemistry of your starting materials (L-Proline and D-Leucine). During synthesis, racemization can occur. Analyze the final product using chiral chromatography or polarimetry to confirm the desired stereoisomer is the major component.[1]
-
-
Purity of the Compound: Impurities from the synthesis or purification process can interfere with the biological assays.
-
Actionable Step: Analyze the purity of your compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Aim for a purity of >95%. Common impurities include deletion sequences, truncated sequences, or byproducts from protecting groups.[1]
-
-
Solubility and Aggregation: Poor solubility of the peptide in your assay buffer can lead to a lower effective concentration and reduced bioactivity.
-
Actionable Step: Ensure complete dissolution of the compound. Cyclo(l-Pro-d-Leu) is generally soluble in methanol and DMSO.[2] For aqueous buffers, prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer. Sonication may aid dissolution.
-
-
Storage and Stability: Improper storage can lead to degradation of the peptide.
-
Actionable Step: Store the lyophilized powder at -20°C or -80°C.[3] Reconstituted solutions should be used fresh or aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
-
Q2: How critical is the stereochemistry of Cyclo(Leu-Pro) for its bioactivity?
Extremely critical. Published data consistently demonstrates that the biological activities of Cyclo(Leu-Pro) stereoisomers can vary significantly. For instance, in antifungal assays against Colletotrichum orbiculare, cyclo(l-Leu-l-Pro) and cyclo(d-Leu-d-Pro) showed significant inhibitory activity, while the cyclo(d-Leu-l-Pro) isomer did not exhibit antifungal activity.[4] Similarly, in aflatoxin production inhibition assays, cyclo(l-Leu-l-Pro) and cyclo(d-Leu-d-Pro) showed comparable and potent activity, whereas cyclo(d-Pro-l-Leu) and cyclo(l-Pro-d-Leu) had weaker activities.
Q3: I'm having trouble with the synthesis of Cyclo(l-Pro-d-Leu), resulting in a low yield. What can I do?
Low yields in peptide synthesis, including cyclic peptides, are a common issue. Here are some troubleshooting tips:
-
Incomplete Coupling or Deprotection: These are the most frequent causes of low yield in solid-phase peptide synthesis (SPPS).
-
Actionable Step: Use a Kaiser test to confirm the completion of each coupling and deprotection step. For difficult couplings, consider double coupling or using a more potent coupling reagent like HATU.
-
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, hindering further reactions.
-
Actionable Step: Consider using a low-loading resin or microwave-assisted synthesis to reduce aggregation.
-
-
Diketopiperazine Formation (Premature Cyclization): While this is the desired final step, premature cyclization and cleavage from the resin can occur with Proline-containing dipeptides, leading to loss of product.
-
Actionable Step: The choice of protecting groups and coupling reagents is critical. Using Fmoc-protected amino acids and a carbodiimide-mediated coupling can help manage this.
-
Q4: What is the best way to purify my synthetic Cyclo(l-Pro-d-Leu)?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying synthetic Cyclo(l-Pro-d-Leu).
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.
-
Detection: UV detection at 210 nm and 254 nm is standard for peptides.
-
Post-Purification: After collecting the fractions containing the pure product, it is essential to remove the organic solvent and TFA through lyophilization. Residual TFA can affect biological assays.
Q5: How should I prepare Cyclo(l-Pro-d-Leu) for my bioactivity assays?
Proper preparation is key to obtaining reliable and reproducible results.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mg/mL) in an appropriate solvent like methanol or DMSO.
-
Working Solutions: Dilute the stock solution in your cell culture medium or assay buffer to the final desired concentrations immediately before use.
-
Solvent Control: Always include a vehicle control in your experiments (the assay medium containing the same final concentration of the solvent used to dissolve the peptide) to account for any effects of the solvent on the cells or organism.
Quantitative Data Summary
The following tables summarize the reported bioactivities of different Cyclo(Leu-Pro) stereoisomers.
Table 1: Antifungal Activity of Cyclo(Leu-Pro) Stereoisomers
| Compound | Fungal Species | Bioactivity Metric | Value |
| Cyclo(l-Leu-l-Pro) | Pyricularia oryzae | MIC | 2.5 mg/mL |
| Cyclo(l-Leu-l-Pro) | Aspergillus parasiticus | IC50 (Aflatoxin Inhibition) | 0.20 mg/mL |
| Cyclo(d-Leu-d-Pro) | Aspergillus parasiticus | IC50 (Aflatoxin Inhibition) | 0.13 mg/mL |
| Cyclo(l-Leu-d-Pro) | Aspergillus parasiticus | Activity | Weaker than l-Leu-l-Pro |
| Cyclo(d-Leu-l-Pro) | Aspergillus parasiticus | Activity | Weaker than l-Leu-l-Pro |
| Cyclo(l-Leu-l-Pro) | Colletotrichum orbiculare | Inhibition of conidial germination at 100 µg/mL | Significant |
| Cyclo(d-Leu-d-Pro) | Colletotrichum orbiculare | Inhibition of conidial germination at 100 µg/mL | Significant |
| Cyclo(d-Leu-l-Pro) | Colletotrichum orbiculare | Inhibition of conidial germination at 100 µg/mL | No activity |
Table 2: Antibacterial and Anticancer Activities of Cyclo(Leu-Pro) Stereoisomers
| Compound | Target | Bioactivity Metric | Value |
| Cyclo(l-Leu-l-Pro) | Vancomycin-resistant Enterococcus faecalis | MIC | 12.5 µg/mL |
| Cyclo(l-Leu-l-Pro) | Listeria monocytogenes | MIC (Antibiofilm) | 512 µg/mL |
| Cyclo(l-Leu-l-Pro) | K562, HL-60, U937 Leukemia Cells | Activity | Concentration-dependent inhibition (1-500 µg/mL) |
| Cyclo(l-Leu-l-Pro) | MCF7 Breast Cancer Cells | IC50 | 1.56 µg/mL |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and bioactivity assessment of Cyclo(l-Pro-d-Leu).
Protocol 1: Synthesis of Cyclo(l-Pro-d-Leu)
This protocol is a general guideline based on solution-phase synthesis.
Materials:
-
Boc-L-Proline
-
D-Leucine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Methanol
-
Ammonia in methanol (7N)
Procedure:
-
Dipeptide Formation:
-
Dissolve Boc-L-Proline and D-Leucine methyl ester hydrochloride in DCM.
-
Add HOBt and DCC at 0°C and stir the reaction mixture overnight at room temperature.
-
Filter the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected dipeptide.
-
-
Deprotection of the Boc Group:
-
Dissolve the protected dipeptide in a solution of TFA in DCM (1:1).
-
Stir for 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure to yield the deprotected dipeptide.
-
-
Cyclization:
-
Dissolve the deprotected dipeptide in methanol.
-
Add a saturated solution of ammonia in methanol and stir at room temperature for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography or preparative RP-HPLC to obtain pure Cyclo(l-Pro-d-Leu).
-
Protocol 2: Antifungal Susceptibility Testing against Aspergillus fumigatus
This protocol is adapted from standard microdilution methods.
Materials:
-
Aspergillus fumigatus strain
-
Potato Dextrose Agar (PDA) plates
-
RPMI-1640 medium
-
Sterile saline with 0.05% Tween 80
-
Cyclo(l-Pro-d-Leu)
-
DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture A. fumigatus on PDA plates at 37°C for 5-7 days until sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the conidial suspension through sterile cheesecloth to remove hyphal fragments.
-
Adjust the conidial suspension to a final concentration of 1 x 10^5 conidia/mL in RPMI-1640 medium.
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of Cyclo(l-Pro-d-Leu) in DMSO.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well plate to achieve the desired final concentrations.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well containing the peptide dilutions.
-
Include a positive control (fungal inoculum without peptide) and a negative control (medium only). Also, include a solvent control.
-
Incubate the plate at 37°C for 48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the peptide that causes complete visual inhibition of fungal growth.
-
Alternatively, fungal growth can be quantified by measuring the optical density at 450 nm after adding a metabolic indicator like XTT.
-
Mandatory Visualizations
This section provides diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Troubleshooting workflow for low bioactivity of synthetic Cyclo(l-Pro-d-Leu).
Caption: Proposed antifungal mechanism of action for Cyclo(Leu-Pro) peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diketopiperazine Formation in Fungi requires Dedicated Cyclization and Thiolation Domains - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the purification efficiency of Cyclo(l-Pro-d-Leu) from complex mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the purification efficiency of Cyclo(l-Pro-d-Leu) from complex mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of Cyclo(l-Pro-d-Leu).
| Problem | Potential Cause(s) | Solution(s) |
| Low Yield After Extraction | Incomplete cell lysis: If extracting from a microbial source, the target compound may remain trapped within the cells. Inappropriate solvent selection: The solvent may not be optimal for extracting the moderately polar Cyclo(l-Pro-d-Leu). Emulsion formation: During liquid-liquid extraction, stable emulsions can form, trapping the product. | Optimize cell lysis: Employ methods like sonication, homogenization, or enzymatic digestion. Solvent screening: Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, butanol). An n-butanol crude extract has been shown to be effective.[1] Break emulsions: Add salt (salting out), change the pH, or centrifuge at high speed. |
| Poor Resolution in HPLC | Inappropriate column chemistry: The stationary phase may not be providing sufficient selectivity. Incorrect mobile phase composition: The gradient or isocratic conditions may not be optimized for separating Cyclo(l-Pro-d-Leu) from impurities.[2][3] Sample overload: Injecting too much sample can lead to peak broadening and poor separation. | Column selection: A C18 reversed-phase column is commonly used and effective.[4][5] Method development: Start with a broad scouting gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA) to determine the approximate elution time, then optimize the gradient around that point. Isocratic elution with a specific methanol concentration can also be optimized for resolution. Reduce injection volume: Dilute the sample or inject a smaller volume onto the column. |
| Co-elution of Impurities | Similar physicochemical properties: Impurities may have similar polarity and size to Cyclo(l-Pro-d-Leu). Presence of stereoisomers: Other stereoisomers of Cyclo(Pro-Leu) may be present and difficult to separate. | Orthogonal purification methods: Combine different purification techniques, such as reversed-phase HPLC followed by normal-phase chromatography or crystallization. High-resolution chromatography: Use a column with a smaller particle size or a longer column to improve resolution. Chiral chromatography: If stereoisomers are present, a chiral column may be necessary for separation. |
| Product Loss During Solvent Evaporation | Volatility of the compound: Although generally not highly volatile, some loss can occur under high vacuum and elevated temperatures. Adsorption to glassware: The compound may adhere to the surface of the flask. | Gentle evaporation: Use a rotary evaporator at a moderate temperature and vacuum. For small quantities, a stream of nitrogen can be used. Rinse glassware: After evaporation, rinse the flask with a small amount of a suitable solvent to recover any adsorbed product. |
| Difficulty with Crystallization | Presence of impurities: Even small amounts of impurities can inhibit crystal formation. Incorrect solvent system: The chosen solvent or solvent mixture may not be suitable for crystallization. Supersaturation not achieved: The solution may not be concentrated enough for crystals to form. | High purity required: Ensure the starting material for crystallization is of high purity (>95%). Solvent screening: Systematically test different solvents and solvent/anti-solvent combinations. Controlled evaporation: Allow the solvent to evaporate slowly at room temperature or in a refrigerator. Seeding with a small crystal can also induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when purifying Cyclo(l-Pro-d-Leu) from a fermentation broth?
A1: The initial step is typically to separate the microbial cells from the culture supernatant, which contains the secreted Cyclo(l-Pro-d-Leu). This is usually achieved by centrifugation. Following this, an extraction step, often with a solvent like ethyl acetate or n-butanol, is used to partition the target compound from the aqueous broth.
Q2: What type of chromatography is most effective for purifying Cyclo(l-Pro-d-Leu)?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and highly effective technique for the purification of cyclic dipeptides like Cyclo(l-Pro-d-Leu) due to its high resolution. Flash chromatography with a C18 cartridge can also be a rapid and efficient alternative, especially for larger sample quantities.
Q3: How can I monitor the purity of my fractions during purification?
A3: Analytical RP-HPLC is the most common method to assess the purity of collected fractions. Thin-layer chromatography (TLC) can also be used for rapid, qualitative monitoring. For structural confirmation and to ensure the correct compound has been isolated, techniques like NMR (¹H, ¹³C) and mass spectrometry (MS) are essential.
Q4: Are there any alternatives to chromatographic purification?
A4: While chromatography is the primary method, crystallization can be a powerful final purification step to obtain highly pure Cyclo(l-Pro-d-Leu). Solid-phase extraction (SPE) can also be used as an effective sample clean-up and concentration method prior to final purification by HPLC.
Q5: My purified compound shows biological activity, but the yield is very low. How can I improve this?
A5: To improve the overall yield, it is crucial to optimize each step of the purification process. This includes ensuring efficient extraction from the initial complex mixture, minimizing losses during solvent transfers and evaporation, and optimizing the loading and gradient conditions for your chromatography steps. A systematic approach to method development for each unit operation is key.
Experimental Protocols
Protocol 1: Extraction of Cyclo(l-Pro-d-Leu) from Fermentation Broth
-
Centrifugation: Centrifuge the fermentation culture at 10,000 rpm for 15 minutes at 4°C to pellet the mycelium.
-
Supernatant Collection: Carefully decant and collect the supernatant which contains the secreted Cyclo(l-Pro-d-Leu).
-
Solvent Extraction: Transfer the supernatant to a separatory funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate or n-butanol. Repeat the extraction three times.
-
Phase Separation: Allow the phases to separate and collect the organic phase.
-
Drying: Dry the pooled organic extracts over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification by Reversed-Phase Flash Chromatography
-
Sample Preparation: Dissolve the crude extract in a minimal volume of a suitable solvent, such as DMSO or the initial mobile phase.
-
Column Equilibration: Equilibrate a C18 flash chromatography cartridge with the initial mobile phase (e.g., 95% water / 5% acetonitrile).
-
Sample Loading: Load the dissolved sample onto the pre-equilibrated cartridge.
-
Elution: Elute the compound using a stepwise or linear gradient of increasing organic solvent (e.g., acetonitrile or methanol) in water.
-
Fraction Collection: Collect fractions based on UV absorbance, typically monitored at 210-220 nm.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to identify those containing the pure product.
-
Pooling and Concentration: Pool the pure fractions and remove the solvent by rotary evaporation.
Protocol 3: High-Resolution Purification by Preparative RP-HPLC
-
Method Development (Analytical Scale):
-
Inject a small amount of the partially purified sample onto an analytical C18 HPLC column.
-
Run a scouting gradient (e.g., 5% to 95% acetonitrile in water with 0.1% TFA over 20-30 minutes) to determine the retention time of Cyclo(l-Pro-d-Leu).
-
Optimize the gradient to achieve baseline separation of the target peak from impurities.
-
-
Scale-up to Preparative Scale:
-
Equilibrate a preparative C18 column with the initial mobile phase conditions.
-
Dissolve the sample in the mobile phase and inject it onto the column.
-
Run the optimized gradient at the appropriate flow rate for the preparative column.
-
Collect fractions corresponding to the target peak based on the UV chromatogram.
-
-
Post-Purification:
-
Confirm the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the final pure product as a powder.
-
Quantitative Data Summary
Table 1: Comparison of Purification Techniques for Cyclic Dipeptides
| Purification Technique | Stationary Phase | Mobile Phase System | Achieved Purity | Yield | Reference |
| RP-HPLC | Triart C8 | Water/Acetonitrile/TFA | 93.6% | 22% (from CTP) | |
| RP-Flash Chromatography | C18 Silica | Water/Acetonitrile (pH adjusted) | >90% | Not Reported | |
| Silica Gel Chromatography | Silica Gel | Chloroform/Methanol | Bioactive fraction | Not Reported | |
| Preparative HPLC | C18 ODS Hypersil | Water/Acetonitrile/Methanol | High Purity | Not Reported |
Visualizations
Caption: General workflow for Cyclo(l-Pro-d-Leu) purification.
References
Preventing degradation of Cyclo(l-Pro-d-Leu) during storage
Welcome to the Technical Support Center for Cyclo(l-Pro-d-Leu). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Cyclo(l-Pro-d-Leu) during storage. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Cyclo(l-Pro-d-Leu)?
A1: The diketopiperazine ring of Cyclo(l-Pro-d-Leu) is a stable structure. However, under harsh conditions, the primary degradation pathway is hydrolysis of the amide bonds. This opens the ring to form the linear dipeptides, l-Pro-d-Leu or d-Leu-l-Pro. Further hydrolysis can break down the dipeptides into their constituent amino acids, L-proline and D-leucine.
Q2: What are the optimal storage conditions for solid Cyclo(l-Pro-d-Leu)?
A2: For long-term storage of solid (lyophilized) Cyclo(l-Pro-d-Leu), it is recommended to store it at -20°C or lower in a tightly sealed container, protected from light and moisture. One supplier suggests that the compound is stable for at least four years when stored at -20°C.[1] To prevent moisture absorption, it is advisable to allow the container to warm to room temperature in a desiccator before opening.
Q3: How should I store solutions of Cyclo(l-Pro-d-Leu)?
A3: Solutions of Cyclo(l-Pro-d-Leu) are less stable than the lyophilized powder. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to one month.[2] The container should be sealed to protect against moisture and light, and it is beneficial to store it under an inert gas like nitrogen.[2] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into smaller, single-use vials.
Q4: What factors can accelerate the degradation of Cyclo(l-Pro-d-Leu)?
A4: Several factors can promote the degradation of Cyclo(l-Pro-d-Leu):
-
Temperature: Higher temperatures increase the rate of hydrolysis.
-
pH: Extreme acidic or alkaline conditions can catalyze the hydrolysis of the amide bonds. One study has shown the compound to be stable at pH 1.5 and 11 for 3 hours, suggesting significant stability.[3][4]
-
Moisture: The presence of water is necessary for hydrolysis. Therefore, it is crucial to protect the solid compound and solutions from moisture.
-
Light: Although not extensively documented for this specific molecule, photodecomposition can be a degradation pathway for many organic compounds. Therefore, protection from light is a standard precautionary measure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity of stored Cyclo(l-Pro-d-Leu) | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, light, and moisture protection). Analyze the purity of the sample using HPLC or LC-MS to check for degradation products. |
| Unexpected peaks in HPLC/LC-MS analysis of a stored sample | Presence of degradation products (linear dipeptides or amino acids). | Compare the chromatogram with a freshly prepared standard of Cyclo(l-Pro-d-Leu). If new peaks are present, consider forced degradation studies (see Experimental Protocols) to identify potential degradation products. |
| Inconsistent experimental results with different batches of Cyclo(l-Pro-d-Leu) | Variation in the initial purity of the batches or degradation of older batches. | Always check the certificate of analysis for the purity of each batch. Perform a purity check using HPLC or LC-MS on all batches before use, especially for older stock. |
| Solid Cyclo(l-Pro-d-Leu) appears clumpy or discolored | Moisture absorption. | Discard the sample as it may be partially hydrolyzed. Ensure proper handling and storage in a desiccated environment. Always allow the container to reach room temperature before opening to prevent condensation. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of Cyclo(l-Pro-d-Leu) and detecting potential degradation products.
-
Objective: To determine the purity of a Cyclo(l-Pro-d-Leu) sample.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Prepare a standard solution of Cyclo(l-Pro-d-Leu) of known concentration in the mobile phase.
-
Prepare the sample solution to be tested at a similar concentration.
-
Inject both the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms. The purity of the sample can be calculated by comparing the area of the main peak to the total area of all peaks.
-
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products of Cyclo(l-Pro-d-Leu).
-
Objective: To intentionally degrade Cyclo(l-Pro-d-Leu) to understand its degradation profile.
-
Methodology:
-
Acidic Condition: Dissolve Cyclo(l-Pro-d-Leu) in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Condition: Dissolve Cyclo(l-Pro-d-Leu) in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Condition: Dissolve Cyclo(l-Pro-d-Leu) in a solution containing 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Stress: Heat the solid Cyclo(l-Pro-d-Leu) at 80°C for 48 hours.
-
-
Analysis: Analyze the stressed samples using the HPLC method described in Protocol 1 or by LC-MS to identify the degradation products.
Visualizations
Caption: Degradation pathway of Cyclo(l-Pro-d-Leu).
Caption: Experimental workflow for storage and stability analysis.
References
Technical Support Center: Interpreting Complex NMR Spectra of Cyclo(l-Pro-d-Leu)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of Cyclo(l-Pro-d-Leu).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the NMR analysis of Cyclo(l-Pro-d-Leu) and related proline-containing cyclic dipeptides.
Q1: Why does my 1H NMR spectrum of Cyclo(l-Pro-d-Leu) show more peaks than expected?
A1: The presence of more signals than anticipated in the NMR spectrum of a seemingly simple cyclic dipepeptide like Cyclo(l-Pro-d-Leu) is a common issue, primarily due to two phenomena: cis-trans isomerization of the peptide bond involving the proline nitrogen and the presence of multiple conformations in solution.
-
Cis-Trans Isomerization: The peptide bond preceding the proline residue (Leu-Pro bond in this case) can exist in both cis and trans conformations. The energy barrier for interconversion between these two isomers is high enough to make the process slow on the NMR timescale. Consequently, separate sets of NMR signals can be observed for each isomer, effectively doubling the number of expected peaks.
-
Multiple Conformations: The diketopiperazine ring of cyclic dipeptides is not planar and can adopt different puckered conformations, such as boat and chair forms. If the energy barrier between these conformers is significant, they can also give rise to distinct sets of NMR signals.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures. Changes in temperature can alter the equilibrium between conformers and the rate of interconversion. If multiple sets of signals coalesce at higher temperatures, it is indicative of conformational exchange.
-
2D NMR Spectroscopy: Utilize 2D NMR experiments like EXSY (Exchange Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify exchange cross-peaks between the signals of the different isomers.
-
Solvent Effects: Record spectra in different deuterated solvents. A change in solvent polarity can shift the equilibrium between the cis and trans isomers and different ring conformations, helping to identify and assign the different species.
Q2: I am having difficulty assigning the proton and carbon signals of the proline ring. What is the best approach?
A2: The proline ring protons often exhibit complex second-order coupling patterns and can be challenging to assign. A combination of 1D and 2D NMR techniques is the most effective strategy.
Recommended Experiments:
-
1D ¹H NMR: Provides an initial overview of the proton signals.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the proline and leucine spin systems.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, which is particularly useful for the proline ring where protons are coupled to each other.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, allowing for the unambiguous assignment of both ¹H and ¹³C signals.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the proline and leucine spin systems and assigning quaternary carbons.
Q3: How can I determine the relative stereochemistry and conformation of Cyclo(l-Pro-d-Leu) using NMR?
A3: The stereochemistry and dominant conformation in solution can be elucidated primarily through the analysis of Nuclear Overhauser Effect (NOE) data and J-coupling constants.
-
NOESY/ROESY: These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å). The presence or absence of specific NOE cross-peaks provides crucial distance constraints for determining the three-dimensional structure. For example, an NOE between the Leu α-proton and a specific proline proton can indicate a particular ring pucker and the relative orientation of the side chains.
-
J-Coupling Constants: The magnitude of the three-bond proton-proton coupling constants (³J) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. Measuring these coupling constants, particularly for the α-protons, can provide information about the backbone and side-chain torsion angles.
Data Presentation
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for Cyclo(Pro-Leu) stereoisomers. Note that specific values for Cyclo(l-Pro-d-Leu) may vary depending on the solvent and experimental conditions. The data presented here is a compilation from literature for similar stereoisomers and serves as a guide for interpretation.[1][2][3][4]
Table 1: ¹H NMR Chemical Shift Ranges for Cyclo(Pro-Leu) Stereoisomers in CDCl₃
| Proton | Chemical Shift Range (ppm) | Multiplicity |
| Leu α-H | 3.9 - 4.2 | m |
| Leu β-H | 1.5 - 2.2 | m |
| Leu γ-H | 1.7 - 1.9 | m |
| Leu δ-CH₃ | 0.9 - 1.1 | d |
| Pro α-H | 4.0 - 4.3 | m |
| Pro β-H | 1.9 - 2.4 | m |
| Pro γ-H | 1.9 - 2.4 | m |
| Pro δ-H | 3.5 - 3.7 | m |
| NH | 5.8 - 6.1 | br s |
Table 2: ¹³C NMR Chemical Shift Ranges for Cyclo(Pro-Leu) Stereoisomers in CDCl₃
| Carbon | Chemical Shift Range (ppm) |
| Leu Cα | 53 - 59 |
| Leu Cβ | 38 - 41 |
| Leu Cγ | 24 - 26 |
| Leu Cδ | 21 - 24 |
| Pro Cα | 58 - 61 |
| Pro Cβ | 28 - 30 |
| Pro Cγ | 22 - 25 |
| Pro Cδ | 45 - 47 |
| Leu C=O | 165 - 171 |
| Pro C=O | 169 - 173 |
Experimental Protocols
Protocol 1: Standard 1D and 2D NMR Data Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of Cyclo(l-Pro-d-Leu) in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).
-
Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
1D ¹H NMR Acquisition:
-
Use a standard single-pulse sequence (e.g., zg30 on Bruker instruments).
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
2D NMR Acquisition (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY):
-
Load the appropriate pulse program for each experiment.
-
Optimize the spectral widths and acquisition times for both dimensions.
-
Set the number of scans and increments to achieve the desired resolution and sensitivity. For NOESY/ROESY, a mixing time of 200-500 ms is a good starting point.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell or exponential) to the FID.
-
Perform Fourier transformation.
-
Phase correct the spectra in both dimensions.
-
Perform baseline correction.
-
Reference the spectra to the residual solvent signal or an internal standard (e.g., TMS).
-
Mandatory Visualization
References
- 1. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction [frontiersin.org]
Technical Support Center: Scaling Up Cyclo(l-Pro-d-Leu) Production for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Cyclo(l-Pro-d-Leu) for preclinical studies. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, detailed experimental protocols, and visualizations of relevant signaling pathways.
Frequently Asked Questions (FAQs) and Troubleshooting
Synthesis and Scale-Up
Q1: What are the primary methods for synthesizing Cyclo(l-Pro-d-Leu)?
A1: The two main approaches for synthesizing Cyclo(l-Pro-d-Leu) are solution-phase synthesis and solid-phase peptide synthesis (SPPS).
-
Solution-Phase Synthesis: This traditional method involves the coupling of protected l-proline and d-leucine in a suitable solvent, followed by deprotection and cyclization. While it can be more labor-intensive and require extensive purification, it is often used for large-scale synthesis.
-
Solid-Phase Peptide Synthesis (SPPS): In this method, the linear dipeptide precursor is assembled on a solid resin support. This approach can be automated and may simplify purification. However, a common side reaction is the premature cleavage and cyclization of the dipeptide to form a diketopiperazine (DKP), especially when proline is the C-terminal residue.
Q2: We are experiencing low yields during the cyclization step. What are the common causes and how can we optimize this?
A2: Low cyclization yields are a frequent challenge. Here are the primary causes and troubleshooting steps:
| Potential Cause | Troubleshooting Strategy |
| Intermolecular Oligomerization | Perform the cyclization reaction under high-dilution conditions (typically ≤1 mM) to favor intramolecular cyclization.[1] This can be achieved by the slow addition of the linear peptide to a larger volume of solvent. |
| Inefficient Coupling Reagents | Use highly efficient coupling reagents for cyclization, such as HATU, HBTU, or PyBOP.[2] |
| Suboptimal Reaction Conditions | Optimize the base (e.g., DIPEA) and temperature. The choice and amount of base, as well as the reaction temperature, can significantly impact cyclization efficiency. |
| Poor Solubility of the Linear Precursor | Protected peptides can have poor solubility in common aprotic coupling solvents, leading to inefficient reactions.[1] Experiment with different solvent systems or solvent mixtures to improve solubility. |
| Steric Hindrance | For sterically hindered couplings, extending the reaction time or moderately increasing the temperature can improve yields. |
Q3: We are observing significant epimerization/racemization in our final product. How can this be minimized?
A3: Epimerization, the change in configuration at one of several chiral centers, is a critical issue as the biological activity of Cyclo(l-Pro-d-Leu) is stereospecific.
| Contributing Factor | Mitigation Strategy |
| Harsh Reaction Conditions | Avoid excessive temperatures during coupling and cyclization steps. |
| Base-Mediated Epimerization | Use sterically hindered bases like diisopropylethylamine (DIPEA) to reduce the risk of epimerization. |
| Coupling Reagent Choice | Employ racemization-suppressing additives such as HOBt or OxymaPure during the coupling reactions. |
Q4: What are the main challenges when scaling up the synthesis of Cyclo(l-Pro-d-Leu)?
A4: Scaling up production from the lab bench to preclinical quantities introduces several challenges:
| Challenge | Considerations and Solutions |
| Maintaining High Yields | Side reactions that are minor at a small scale can become significant at a larger scale. Rigorous optimization of reaction conditions is crucial. |
| Purification | Large-scale purification can be a bottleneck. Methods like flash column chromatography and preparative HPLC need to be optimized for larger quantities. Crystallization can be a cost-effective alternative for large-scale purification if a suitable solvent system is found. |
| Solvent and Reagent Handling | The handling of large volumes of solvents and potentially hazardous reagents requires appropriate safety protocols and infrastructure. |
| Cost of Goods | The cost of starting materials, protecting groups, coupling agents, and solvents becomes a more significant factor at a larger scale. Process optimization should also focus on cost-efficiency. |
Purification
Q5: What are the recommended methods for purifying Cyclo(l-Pro-d-Leu)?
A5: A multi-step purification approach is often necessary to achieve the high purity required for preclinical studies.
-
Silica Gel Column Chromatography: This is a common initial step to remove a significant portion of impurities.
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for achieving high purity of peptides.[3] A C18 column is typically used.
-
Crystallization: If a suitable solvent system can be identified, crystallization can be a highly effective and scalable final purification step to yield a highly pure product.
Q6: We are struggling to separate our desired product from closely related impurities using RP-HPLC. What can we do?
A6: Co-elution of impurities is a common issue in peptide purification.
| Problem | Solution |
| Poor Resolution | Optimize the mobile phase gradient. A shallower gradient around the elution time of your compound can improve separation. |
| Similar Hydrophobicity of Impurities | Modulate the mobile phase pH. Changing the pH can alter the charge state of the peptide and impurities, potentially improving their separation.[1] |
| Column Overload | Reduce the amount of crude material loaded onto the column in each run. |
| Inappropriate Stationary Phase | If a C18 column is not providing adequate separation, consider a different stationary phase, such as a C8 or phenyl column. |
Preclinical Considerations
Q7: What purity level is required for Cyclo(l-Pro-d-Leu) to be used in preclinical studies?
A7: The required purity level depends on the nature of the preclinical study. For in vitro bioassays and initial in vivo studies, a purity of >95% is generally recommended. For later-stage preclinical development and studies intended for regulatory submission, a purity of >98% is often required. The FDA mandates detailed analysis of impurities, as they can affect the safety and efficacy of the drug.
Q8: What are the key stability concerns for a cyclic dipeptide like Cyclo(l-Pro-d-Leu)?
A8: Peptides are susceptible to various degradation pathways that must be evaluated during preclinical development. Key stability concerns include:
-
Hydrolysis: The peptide bond can be cleaved by water, especially at extreme pH values.
-
Oxidation: Certain amino acid residues can be prone to oxidation.
-
Enzymatic Degradation: Although cyclic peptides are generally more resistant to proteases than their linear counterparts, their stability in biological matrices should be assessed.
Stability testing should be conducted under various conditions of temperature, humidity, and light to establish the shelf-life and appropriate storage conditions.
Q9: What are some common challenges in formulating Cyclo(l-Pro-d-Leu) for in vivo studies?
A9: Formulating peptides for in vivo administration can be challenging.
| Challenge | Approach |
| Poor Solubility | The solubility of the peptide in aqueous buffers should be determined. If solubility is low, formulation strategies such as the use of co-solvents, surfactants, or pH adjustment may be necessary. |
| Stability in Formulation | The stability of the peptide in the chosen formulation vehicle must be established. Degradation can be accelerated by excipients in the formulation. |
| Poor Permeability | Peptides often have poor permeability across biological membranes, which can limit their oral bioavailability. For preclinical studies, parenteral routes of administration (e.g., intravenous, subcutaneous) are often used. |
Experimental Protocols
Solution-Phase Synthesis of Cyclo(l-Pro-d-Leu)
This protocol describes a general method for the solution-phase synthesis of Cyclo(l-Pro-d-Leu). Optimization may be required.
Step 1: Synthesis of the Linear Dipeptide (Boc-l-Pro-d-Leu-OMe)
-
Dissolve d-Leucine methyl ester hydrochloride (1 equivalent) and Boc-l-Proline (1 equivalent) in anhydrous dichloromethane (DCM).
-
At 0 °C, add a coupling reagent such as HBTU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform a standard aqueous workup and purify the crude product by silica gel column chromatography to obtain the protected linear dipeptide.
Step 2: N-Boc Deprotection
-
Dissolve the purified Boc-l-Pro-d-Leu-OMe in a solution of 4M HCl in dioxane or 50% trifluoroacetic acid (TFA) in DCM.
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the dipeptide amine salt.
Step 3: Saponification
-
Dissolve the dipeptide amine salt in a mixture of methanol and water.
-
Add lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the saponification is complete, neutralize the reaction with a mild acid and extract the deprotected linear dipeptide.
Step 4: Cyclization
-
Dissolve the deprotected linear dipeptide in a large volume of a suitable solvent like DMF or a mixture of DCM/MeOH under an inert atmosphere. The final concentration should be low (0.001-0.01 M) to favor intramolecular cyclization.
-
Add a non-nucleophilic base such as DIPEA (3-4 equivalents).
-
Add a coupling reagent like HATU (1.2 equivalents).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
Purification Protocol for Cyclo(l-Pro-d-Leu)
Step 1: Initial Purification by Silica Gel Chromatography
-
Dissolve the crude Cyclo(l-Pro-d-Leu) in a minimal amount of the elution solvent.
-
Load the sample onto a silica gel column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).
-
Collect fractions and monitor by TLC to identify the fractions containing the desired product.
-
Combine the pure fractions and evaporate the solvent.
Step 2: High-Purity Purification by Preparative RP-HPLC
-
Column: C18 preparative column.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Method Development (Analytical Scale):
-
Inject a small amount of the partially purified sample onto an analytical HPLC column.
-
Run a scouting gradient (e.g., 5% to 95% Acetonitrile over 20-30 minutes) to determine the retention time of Cyclo(l-Pro-d-Leu).
-
-
Preparative Scale Purification:
-
Dissolve the sample in a minimal amount of the mobile phase.
-
Inject the sample onto the preparative column.
-
Run an optimized gradient based on the analytical run to separate the product from impurities.
-
Collect fractions corresponding to the product peak.
-
-
Post-Purification:
-
Analyze the collected fractions for purity by analytical HPLC.
-
Combine the pure fractions and lyophilize to obtain the final product as a white powder.
-
Signaling Pathways and Experimental Workflows
Proposed Antifungal Mechanism of Action via MAPK Pathway
Cyclic dipeptides have been shown to exert their antifungal effects by potentially disrupting the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for fungal growth and development.
Caption: Proposed mechanism of Cyclo(l-Pro-d-Leu) antifungal activity via inhibition of the MAPK signaling pathway.
CD151 Signaling Pathway in Cancer Progression
Cyclo(l-Pro-d-Leu) has been suggested to interact with the tetraspanin CD151, which plays a role in cancer progression through its association with integrins and modulation of various signaling pathways.
Caption: Overview of the CD151 signaling pathway and its potential modulation by Cyclo(l-Pro-d-Leu) in the context of cancer.
General Experimental Workflow for Production and Preclinical Assessment
Caption: A generalized workflow for the production and preclinical evaluation of Cyclo(l-Pro-d-Leu).
References
Validation & Comparative
Stereoisomers in Focus: A Comparative Analysis of the Antifungal Efficacy of Cyclo(l-Pro-d-Leu) and Cyclo(l-Pro-l-Leu)
For researchers and professionals in the fields of mycology and drug development, the quest for novel antifungal agents is a perpetual challenge. Among the promising candidates are cyclodipeptides, a class of cyclic amino acid derivatives known for their diverse biological activities. This guide provides a detailed comparison of the antifungal properties of two stereoisomers of proline-leucine cyclodipeptide: Cyclo(l-Pro-d-Leu) and Cyclo(l-Pro-l-Leu). By presenting key experimental data and methodologies, we aim to offer a clear perspective on their potential as antifungal leads.
Cyclic dipeptides, also known as 2,5-diketopiperazines, are naturally occurring compounds with a wide range of biological functions, including antibacterial, antiviral, and antifungal activities.[1] The stereochemistry of the constituent amino acids can significantly influence their biological potency. This comparison focuses on the differential effects of the homochiral isomer Cyclo(l-Pro-l-Leu) and the heterochiral isomer Cyclo(l-Pro-d-Leu) on fungal growth and toxin production.
Quantitative Comparison of Antifungal Activities
The antifungal efficacy of Cyclo(l-Pro-l-Leu) and its stereoisomers has been evaluated against various fungal pathogens. The following tables summarize the key quantitative data from comparative studies.
Table 1: Inhibition of Aflatoxin Production in Aspergillus parasiticus
| Compound | 50% Inhibitory Concentration (IC50) for Aflatoxin Production (mg/mL) |
| Cyclo(l-Pro-l-Leu) | 0.20[2][3] |
| Cyclo(d-Pro-d-Leu) | 0.13[4] |
| Cyclo(d-Pro-l-Leu) | Weaker activity than homochiral isomers[2] |
| Cyclo(l-Pro-d-Leu) | Weaker activity than homochiral isomers |
Note: High concentrations (> 6.0 mg/mL) of Cyclo(l-Leu-l-Pro) were also found to inhibit fungal growth directly.
Table 2: Antifungal Activity against Colletotrichum orbiculare
| Compound (at 100 µg/mL) | Inhibition of Conidial Germination (%) | Effect on Appressorium Formation | Reduction in Leaf Lesion Size |
| Cyclo(l-Leu-l-Pro) | ~19.7 | Significantly inhibited | Significantly reduced |
| Cyclo(d-Leu-d-Pro) | ~19.9 | Not specified | Significantly reduced |
| Cyclo(d-Leu-l-Pro) | Did not exhibit antifungal activity | Did not exhibit antifungal activity | Did not exhibit antifungal activity |
The data clearly indicates that the homochiral isomers, Cyclo(l-Pro-l-Leu) and Cyclo(d-Pro-d-Leu), exhibit significantly higher antifungal and anti-aflatoxigenic activities compared to the heterochiral isomers like Cyclo(l-Pro-d-Leu). This suggests that a specific three-dimensional conformation is crucial for their biological function.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Aflatoxin Inhibition Assay
This assay quantifies the ability of the compounds to inhibit the production of aflatoxin by Aspergillus parasiticus.
-
Fungal Strain and Culture: Aspergillus parasiticus is cultured in a yeast extract-sucrose (YES) medium, which is conducive to aflatoxin production.
-
Inhibition Assay: The Cyclo(Leu-Pro) stereoisomers are added to the liquid culture of A. parasiticus. The cultures are then incubated for a defined period.
-
Aflatoxin Extraction and Quantification: Following incubation, the fungal mycelium is separated from the culture medium. Aflatoxins are extracted from the culture filtrate and quantified using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
-
IC50 Determination: The 50% inhibitory concentration (IC50) is determined as the concentration of the compound that inhibits aflatoxin production by 50% compared to a control culture without the compound.
Antifungal Activity against Colletotrichum orbiculare
This set of assays evaluates the effect of the compounds on the germination and pathogenic development of the fungus Colletotrichum orbiculare, the causative agent of anthracnose.
-
Fungal Strain and Culture: Colletotrichum orbiculare is cultured on potato dextrose agar (PDA). Conidia (spores) are harvested and suspended in sterile distilled water to a concentration of 1 × 10^6 conidia/mL.
-
Conidial Germination Assay: The conidial suspension is mixed with different concentrations of the Cyclo(Leu-Pro) stereoisomers. This mixture is incubated on glass slides in a moist chamber at 25°C for 6 hours. The percentage of germinated conidia is then determined microscopically.
-
Disease Control Assay (Detached Cucumber Leaves):
-
Cucumber leaf discs are treated with solutions of the different stereoisomers.
-
The treated leaf discs are then inoculated with a conidial suspension of C. orbiculare.
-
The inoculated leaf discs are incubated in a humid environment for 5 days.
-
The lesion area on the leaves is measured to assess the severity of the disease and the protective effect of the compounds.
-
Visualizing the Experimental Process
To better understand the workflow of the antifungal assays, the following diagram illustrates the key steps involved.
References
- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 2. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Stereospecificity of Cyclo(Pro-Leu) Isomers: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of cyclic dipeptides (CDPs), such as Cyclo(Pro-Leu), plays a pivotal role in their biological function. This guide provides a comparative analysis of Cyclo(Pro-Leu) isomers, focusing on their differential activities in various biological systems. The information presented herein is supported by experimental data to aid researchers in understanding the structure-activity relationships of these fascinating molecules and to guide future research and drug development efforts.
Comparative Biological Activities of Cyclo(Pro-Leu) Stereoisomers
The biological efficacy of Cyclo(Pro-Leu) is highly dependent on the chirality of its constituent amino acids, proline and leucine. Experimental evidence consistently demonstrates that homochiral isomers (composed of amino acids with the same stereochemistry, i.e., L-L or D-D) exhibit significantly different and often more potent biological effects than their heterochiral counterparts (composed of amino acids with different stereochemistries, i.e., L-D or D-L).
A notable example of the stereospecificity of Cyclo(Pro-Leu) is its antifungal activity against the plant pathogen Colletotrichum orbiculare. Research has shown that the homochiral isomers, cyclo(L-Leu-L-Pro) and cyclo(D-Leu-D-Pro), are significantly more effective at inhibiting fungal growth and development compared to the heterochiral isomer, cyclo(D-Leu-L-Pro).[1][2]
Table 1: Comparison of the Antifungal Activity of Cyclo(Leu-Pro) Isomers against C. orbiculare
| Isomer | Concentration (µg/mL) | Inhibition of Conidial Germination (%) | Inhibition of Appressorium Formation (%) |
| cyclo(L-Leu-L-Pro) (LL-form) | 100 | 19.7 | Significant Inhibition |
| 10 | Significant Inhibition | Significant Inhibition | |
| 1 | Significant Inhibition | Significant Inhibition | |
| cyclo(D-Leu-D-Pro) (DD-form) | 100 | 19.9 | Significant Inhibition |
| 10 | Significant Inhibition | Significant Inhibition | |
| 1 | Significant Inhibition | Significant Inhibition | |
| cyclo(D-Leu-L-Pro) (DL-form) | 100 | Significant Inhibition | No Significant Inhibition |
| 10 | No Significant Inhibition | No Significant Inhibition | |
| 1 | No Significant Inhibition | No Significant Inhibition | |
| Control (Sterile Distilled Water) | - | 0 | 0 |
Data summarized from studies on the differential antifungal activities of Cyclo(Leu-Pro) isomers.[1][2]
Cyclic dipeptides are known to play a role in bacterial communication, or quorum sensing (QS).[1] The stereochemistry of Cyclo(Pro-Leu) isomers can influence their ability to interfere with QS signaling pathways, thereby affecting bacterial virulence and biofilm formation. For instance, cyclo(L-Pro-L-Leu) has been shown to activate biosensors for quorum sensing mechanisms. While specific comparative data on the QS activity of all four isomers is still emerging, the principle of stereospecificity observed in other biological activities strongly suggests that different isomers will have varying effects on QS systems.
Proline-containing CDPs, including cis-cyclo(L-Leu-L-Pro), have demonstrated efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus. The cis configuration, which is dictated by the stereochemistry of the amino acid precursors, is crucial for this activity. Studies have shown that combinations of specific CDPs can have synergistic antimicrobial effects.
Table 2: Summary of Other Reported Biological Activities of Cyclo(Pro-Leu) Isomers
| Isomer | Biological Activity | Target Organism/System | Reference |
| cyclo(L-Leu-L-Pro) | Nematicidal | Meloidogyne incognita | |
| Inhibition of Aflatoxin Production | Aspergillus parasiticus | ||
| Antiviral | Influenza A (H3N2) | ||
| cyclo(D-Pro-L-Leu) | Nematicidal | Meloidogyne incognita | |
| Antibacterial | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the biological activities of Cyclo(Pro-Leu) isomers.
This method is used to identify antifungal compounds from a mixture and to determine their minimum inhibitory concentration.
-
Sample Preparation: The crude extract containing the compounds of interest is spotted on a Thin Layer Chromatography (TLC) plate.
-
TLC Development: The TLC plate is developed using an appropriate solvent system to separate the components of the extract.
-
Bioautography: The developed TLC plate is sterilized with UV light. It is then overlaid with a molten agar medium (e.g., Potato Dextrose Agar) that has been seeded with a suspension of the target fungus (e.g., C. orbiculare at a final concentration of 5 × 10^6 conidia/mL).
-
Incubation: The plate is incubated under conditions suitable for fungal growth.
-
Analysis: The presence of a clear zone of inhibition around a spot on the TLC plate indicates antifungal activity. The minimum inhibitory concentration (MIC) can be determined by testing serial dilutions of the active compound.
This assay quantifies the effect of the test compounds on key early stages of fungal infection.
-
Preparation of Spore Suspension: A conidial suspension of the target fungus (e.g., C. orbiculare) is prepared in sterile distilled water to a concentration of 2 × 10^5 spores/mL.
-
Treatment: The spore suspension is mixed 1:1 with different concentrations of the Cyclo(Pro-Leu) isomers (e.g., 1, 10, and 100 µg/mL). A negative control with sterile distilled water is included.
-
Incubation: A 50 µL aliquot of the mixture is placed on a glass slide and incubated at 25°C for 24 hours in a humid environment (100% relative humidity).
-
Microscopic Analysis: The percentage of germinated conidia and the formation of appressoria are quantified by observing the slides under a microscope.
This assay assesses the ability of the compounds to control disease development on plant tissue.
-
Plant Material: Healthy, detached leaves from a susceptible host plant (e.g., cucumber for C. orbiculare) are used.
-
Treatment: The leaves are treated with solutions of the different Cyclo(Pro-Leu) isomers.
-
Inoculation: After treatment, the leaves are inoculated with a spore suspension of the pathogen.
-
Incubation: The inoculated leaves are incubated in a high-humidity chamber to facilitate infection and disease development.
-
Disease Assessment: After a set incubation period (e.g., 5 days), the lesion size or disease severity on the leaves is measured and compared between treatments.
This assay is used to determine the antiviral efficacy of the compounds.
-
Cell Culture: A confluent monolayer of host cells (e.g., Madin-Darby canine kidney (MDCK) cells for influenza virus) is prepared in multi-well plates.
-
Infection: The cells are infected with a known titer of the virus (e.g., influenza A/H3N2).
-
Treatment: The infected cells are then treated with various concentrations of the Cyclo(Pro-Leu) isomers.
-
Plaque Formation: The plates are incubated for a period sufficient for the virus to replicate and form plaques (zones of cell death). The cells are typically overlaid with a semi-solid medium to localize the spread of the virus.
-
Quantification: The plaques are visualized by staining the cell monolayer (e.g., with crystal violet). The number and size of the plaques are counted to determine the extent of viral inhibition by the test compounds.
Visualizations of Pathways and Workflows
The following diagrams illustrate key concepts related to the biological activity and analysis of Cyclo(Pro-Leu) isomers.
Caption: Experimental workflow for assessing the antifungal activity of Cyclo(Pro-Leu) isomers.
Caption: Proposed mechanism of quorum sensing inhibition by Cyclo(Pro-Leu) isomers.
Caption: Anti-inflammatory signaling pathway modulated by cyclic dipeptides like Cyclo(His-Pro).
References
- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclo(L-Pro-D-Leu) and Other Known Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery and development of novel antifungal agents with unique mechanisms of action. Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, represent a promising class of natural products with a broad range of biological activities, including antifungal properties. This guide provides a comparative analysis of a specific CDP, Cyclo(L-Pro-D-Leu), against established antifungal drugs.
Cyclo(L-Pro-D-Leu) and its stereoisomers have demonstrated antifungal activity against a variety of fungal species. Notably, the stereochemistry of the constituent amino acids is crucial for its biological function, with different isomers exhibiting varying degrees of efficacy[1][2][3]. The proposed mechanisms of action for these compounds include the disruption of the fungal cell membrane, inhibition of cell wall synthesis, and interference with key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade[4][5].
This document summarizes the available quantitative data on the antifungal efficacy of Cyclo(L-Pro-D-Leu) and its isomers, comparing it with widely used antifungal agents like fluconazole, amphotericin B, and caspofungin. Detailed experimental protocols for key antifungal assays are provided, along with visualizations of relevant signaling pathways to aid in understanding their mechanisms of action.
Data Presentation: Comparative Antifungal Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cyclo(L-Pro-D-Leu) and its isomers against various fungal species, alongside the MIC ranges for common antifungal drugs against clinically relevant pathogens. It is important to note that direct comparative studies of Cyclo(L-Pro-D-Leu) against a wide panel of fungi using standardized methods are limited in the current literature. The data presented for Cyclo(Leu-Pro) isomers are drawn from specific studies and may not be directly comparable to the MIC ranges of established antifungals due to differences in fungal strains and testing methodologies.
Table 1: Antifungal Activity of Cyclo(Leu-Pro) Isomers against Specific Fungi
| Compound | Fungal Species | Concentration | Effect | Reference |
| Cyclo(L-Leu-L-Pro) | Colletotrichum orbiculare | 100 µg/mL | Significant inhibition of conidial germination and appressorium formation | |
| Cyclo(D-Leu-D-Pro) | Colletotrichum orbiculare | 100 µg/mL | Significant inhibition of conidial germination | |
| Cyclo(D-Leu-L-Pro) | Colletotrichum orbiculare | 100 µg/mL | No significant antifungal activity | |
| Cyclo(L-Leu-L-Pro) | Aspergillus parasiticus | 0.2 mg/mL (IC50) | Inhibition of aflatoxin production | |
| Cyclo(D-Leu-D-Pro) | Aspergillus parasiticus | 0.13 mg/mL (IC50) | Inhibition of aflatoxin production | |
| Cyclo(L-Leu-L-Pro) | Pyricularia oryzae | 2.5 mg/mL (MIC) | Fungal growth inhibition | |
| Cyclo(Leu-Pro) | Candida albicans | Not specified | Growth attenuation |
Table 2: MIC Ranges of Common Antifungal Agents against Clinically Relevant Fungi
| Antifungal Agent | Candida albicans (µg/mL) | Aspergillus fumigatus (µg/mL) | Cryptococcus neoformans (µg/mL) |
| Fluconazole | 0.25 - 1.0 | 16 - >64 | 2 - 16 |
| Amphotericin B | 0.125 - 1.0 | 0.5 - 2.0 | 0.125 - 1.0 |
| Caspofungin | 0.015 - 1.0 | 0.015 - 0.25 | 0.5 - 16 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
Broth Microdilution Method for MIC Determination (CLSI Guidelines)
This method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents.
a. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) to obtain pure colonies.
-
For yeasts, a suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
For molds, a conidial suspension is prepared by washing the surface of the agar plate with sterile saline containing a wetting agent (e.g., Tween 80). The conidia are counted using a hemocytometer and the suspension is diluted to the desired final concentration.
b. Assay Procedure:
-
The antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Each well is inoculated with the prepared fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
The plates are incubated at 35°C for 24-48 hours (for yeasts) or longer for some molds.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.
a. Plate Setup:
-
A 96-well microtiter plate is used.
-
Antifungal agent A is serially diluted along the rows of the plate.
-
Antifungal agent B is serially diluted along the columns of the plate.
-
This creates a matrix of wells containing various combinations of concentrations of the two agents.
b. Inoculation and Incubation:
-
Each well is inoculated with a standardized fungal suspension as described in the broth microdilution method.
-
Control wells for each agent alone are included.
-
The plate is incubated under appropriate conditions.
c. Data Analysis:
-
The MIC of each agent alone and in combination is determined.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
The interaction is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
Cyclo(L-Pro-D-Leu) and its related cyclic dipeptides represent a class of molecules with demonstrated antifungal potential. Their efficacy is notably dependent on the stereochemistry of the constituent amino acids. While the precise molecular targets are still under investigation, evidence suggests that their mechanism of action involves the disruption of the fungal cell membrane and cell wall, as well as interference with crucial signaling pathways.
The available data, primarily from studies on plant pathogens and aflatoxin production, indicate promising activity. However, a significant knowledge gap exists regarding the activity of Cyclo(L-Pro-D-Leu) against a broad range of clinically relevant human fungal pathogens. Direct, head-to-head comparative studies using standardized methodologies are essential to accurately assess its potential as a therapeutic agent relative to existing antifungal drugs.
Future research should focus on:
-
Comprehensive MIC testing: Evaluating the in vitro activity of Cyclo(L-Pro-D-Leu) against a diverse panel of Candida, Aspergillus, and Cryptococcus species.
-
Mechanism of action studies: Elucidating the specific molecular targets and the detailed signaling pathways affected by this compound in fungal cells.
-
In vivo efficacy and toxicity: Assessing the antifungal activity and safety profile of Cyclo(L-Pro-D-Leu) in animal models of fungal infections.
Such studies will be crucial in determining the viability of Cyclo(L-Pro-D-Leu) as a lead compound for the development of a new generation of antifungal therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 5. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Cyclo(l-Pro-d-Leu): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Cyclo(l-Pro-d-Leu) and its stereoisomers, with a focus on validating their mechanisms of action. Experimental data from various studies are presented to compare its performance against relevant alternatives in antifungal, anticancer, and nematicidal applications. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development efforts.
Antifungal Activity: Inhibition of Aflatoxin Biosynthesis
Cyclo(l-Pro-d-Leu) and its isomers, particularly Cyclo(l-Leu-l-Pro), have demonstrated significant antifungal activity, primarily through the inhibition of aflatoxin production in species like Aspergillus parasiticus. The proposed mechanism involves the transcriptional repression of key genes within the aflatoxin biosynthesis pathway.
Comparative Quantitative Data
| Compound | Fungal Species | Activity | IC50 / MIC | Reference |
| Cyclo(l-Leu-l-Pro) | Aspergillus parasiticus | Aflatoxin Inhibition | 0.20 mg/mL (IC50) | [1][2] |
| Cyclo(d-Leu-d-Pro) | Aspergillus parasiticus | Aflatoxin Inhibition | 0.13 mg/mL (IC50) | [2] |
| Cyclo(l-Pro-l-Val) | Aspergillus parasiticus | Norsolorinic Acid Accumulation Inhibition | >0.3 mg/mL | [1] |
| Cyclo(l-Leu-l-Pro) | Colletotrichum orbiculare | Antifungal | 100 µg/mL (significant inhibition) | [3] |
| Cyclo(d-Leu-d-Pro) | Colletotrichum orbiculare | Antifungal | 100 µg/mL (significant inhibition) | |
| Cyclo(d-Leu-l-Pro) | Colletotrichum orbiculare | Antifungal | 100 µg/mL (no significant activity) |
Experimental Protocol: Aflatoxin Inhibition Assay
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a compound on aflatoxin production by Aspergillus parasiticus.
1. Fungal Strain and Culture:
-
Aspergillus parasiticus (e.g., NRRL2999) is cultured on potato dextrose agar (PDA) to obtain a spore suspension.
-
Spores are harvested and diluted in sterile 0.05% Tween 80 to a final concentration of 1 x 10^5 spores/mL.
2. Assay Setup:
-
The assay is performed in a liquid culture medium conducive to aflatoxin production, such as yeast extract-sucrose (YES) broth.
-
The test compound [e.g., Cyclo(l-Leu-l-Pro)] is dissolved in a suitable solvent (e.g., DMSO) and added to the YES broth at various final concentrations.
-
A control group without the test compound is included.
-
Each flask is inoculated with the A. parasiticus spore suspension.
3. Incubation:
-
The cultures are incubated at 28-30°C for 5-7 days in stationary culture.
4. Aflatoxin Extraction and Quantification:
-
After incubation, the fungal mycelium is separated from the culture medium by filtration.
-
Aflatoxins are extracted from the culture filtrate using a solvent such as chloroform.
-
The extracted aflatoxins are quantified using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a fluorescence detector.
-
A standard curve is generated using known concentrations of aflatoxin B1.
5. Data Analysis:
-
The percentage of aflatoxin inhibition is calculated for each concentration of the test compound relative to the control.
-
The IC50 value is determined as the concentration of the compound that inhibits aflatoxin production by 50%.
Signaling Pathway: Aflatoxin Biosynthesis Regulation
The production of aflatoxin is a complex process involving numerous enzymes encoded by a gene cluster. The expression of these genes is primarily regulated by the transcription factors AflR and AflS. Cyclo(l-Leu-l-Pro) is proposed to inhibit this pathway by downregulating the expression of aflR and other key structural genes.
Caption: Proposed inhibitory mechanism of Cyclo(l-Leu-l-Pro) on the aflatoxin biosynthesis pathway.
Anticancer Activity: Targeting CD151-Mediated Signaling
Cyclo(l-Leu-l-Pro) has been shown to exhibit cytotoxic effects against various cancer cell lines. A key mechanism of action is the downregulation of the tetraspanin CD151, a protein implicated in tumor progression and metastasis. CD151 is known to modulate signaling pathways, including the Transforming Growth Factor-β (TGF-β) pathway.
Comparative Quantitative Data
| Compound | Cell Line | Activity | IC50 / MIC | Reference |
| Cyclo(l-Leu-l-Pro) | K562 (Leukemia) | Growth Inhibition | Concentration-dependent (1-500 µg/mL) | |
| Cyclo(l-Leu-l-Pro) | HL-60 (Leukemia) | Growth Inhibition | Concentration-dependent (1-500 µg/mL) | |
| Cyclo(l-Leu-l-Pro) | U937 (Leukemia) | Growth Inhibition | Concentration-dependent (1-500 µg/mL) | |
| Other Diketopiperazines | Various Cancer Cells | Varies | Varies |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
1. Cell Culture and Seeding:
-
Cancer cell lines (e.g., MDA-MB-231 breast cancer cells) are cultured in appropriate media.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
The test compound is dissolved in a suitable solvent and diluted to various concentrations in the culture medium.
-
The medium in the wells is replaced with the medium containing the test compound. Control wells receive the vehicle control.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
4. MTT Addition and Formazan Solubilization:
-
A sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well to a final concentration of 0.5 mg/mL.
-
The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement and Data Analysis:
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated for each concentration relative to the control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.
Signaling Pathway: CD151 and TGF-β in Cancer Metastasis
CD151 is a crucial component of the tetraspanin-enriched microdomains and plays a significant role in cell adhesion, migration, and signaling. It can associate with TGF-β receptors and modulate downstream signaling, promoting invasion and metastasis. Downregulation of CD151 by compounds like Cyclo(l-Leu-l-Pro) can disrupt these processes.
Caption: Role of CD151 in TGF-β signaling and its potential inhibition by Cyclo(l-Leu-l-Pro).
Nematicidal Activity
Cyclic dipeptides, including isomers of Cyclo(Pro-Leu), have been identified as potent nematicidal agents, particularly against root-knot nematodes like Meloidogyne incognita. Their mechanism of action involves inhibiting egg hatching and causing mortality in juvenile nematodes.
Comparative Qualitative and Quantitative Data
| Compound | Nematode Species | Activity | Concentration | Reference |
| Cyclo(d-Pro-l-Leu) | Meloidogyne incognita | Inhibition of egg hatching, Juvenile mortality | Dose-dependent | |
| Cyclo(l-Pro-l-Ile) | Bursaphelenchus xylophilus | No direct nematicidal activity, induces host resistance | Not applicable | |
| Plant Extracts (e.g., Neem oil) | Meloidogyne incognita | Inhibition of egg hatching | 2.0% (94.8% inhibition) | |
| Plant Extracts (e.g., Datura inoxia) | Meloidogyne incognita | Juvenile mortality | 2.0% (56.4% mortality) |
Experimental Protocol: Nematicidal Bioassay
This protocol describes an in vitro assay to evaluate the effect of a compound on nematode egg hatching and juvenile mortality.
1. Nematode Culture and Egg Extraction:
-
Meloidogyne incognita is maintained on a suitable host plant (e.g., tomato).
-
Eggs are extracted from infected roots using a sodium hypochlorite solution.
2. Egg Hatching Assay:
-
A suspension of nematode eggs is prepared in sterile water.
-
The test compound is added to the egg suspension at various concentrations in multi-well plates.
-
The plates are incubated at room temperature for a specified period (e.g., 5 days).
-
The number of hatched second-stage juveniles (J2) is counted under a microscope.
-
The percentage of egg hatch inhibition is calculated relative to a water control.
3. Juvenile Mortality Assay:
-
Freshly hatched J2s are collected and suspended in sterile water.
-
The J2 suspension is treated with different concentrations of the test compound in multi-well plates.
-
The plates are incubated for 24, 48, and 72 hours.
-
Mortality is assessed by observing the lack of movement of juveniles upon probing with a fine needle.
-
The percentage of mortality is calculated for each concentration.
Experimental Workflow
Caption: Workflow for in vitro nematicidal bioassays.
References
- 1. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
Cross-reactivity of Cyclo(l-Pro-d-Leu) with Other Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known cross-reactivity of the cyclic dipeptide Cyclo(l-Pro-d-Leu) and its related stereoisomers with key cellular signaling pathways. Due to the limited availability of direct research on the Cyclo(l-Pro-d-Leu) isomer, this document also includes data from closely related compounds, such as Cyclo(l-Pro-l-Leu) and other diketopiperazines, to offer a broader perspective on the potential biological activities of this class of molecules. The information is presented to aid in the evaluation of its therapeutic potential and off-target effects.
Data Presentation: Comparative Biological Activities
The following table summarizes the quantitative data available for Cyclo(l-Pro-d-Leu) and its stereoisomers in relation to various signaling pathways and biological activities. It is important to note that data for the specific l-Pro-d-Leu isomer is scarce, and much of the research has focused on the l-Pro-l-Leu form.
| Compound | Target Pathway/Activity | Assay Type | Result | Concentration | Source |
| Cyclo(l-Pro-l-Phe) | PPAR-γ | Luciferase Reporter Assay | Potent Activation | 40 µM | [1][2][3] |
| Cyclo(l-Pro-l-Phe) | NF-κB | Western Blot (p65 translocation) | Inhibition of nuclear translocation | Not specified | [1][2] |
| Cyclo(l-Leu-l-Pro) | Aflatoxin Production Inhibition | Tip Culture Method | IC50: 0.20 mg/mL | 0.20 mg/mL | |
| Cyclo(d-Leu-d-Pro) | Aflatoxin Production Inhibition | Microtiter Plate Assay | Similar activity to l-Leu-l-Pro | >1.0 mg/mL | |
| Cyclo(l-Pro-l-Val) | Aflatoxin Production Inhibition | Microtiter Plate Assay | Inhibition observed | 0.3 mg/mL | |
| Cyclo(l-Leu-l-Pro) | Antifungal (C. orbiculare) | Conidial Germination Assay | 19.7% Inhibition | 100 µg/mL | |
| Cyclo(d-Leu-d-Pro) | Antifungal (C. orbiculare) | Conidial Germination Assay | 19.9% Inhibition | 100 µg/mL | |
| Cyclo(d-Leu-l-Pro) | Antifungal (C. orbiculare) | Conidial Germination Assay | No significant activity | 100 µg/mL | |
| Cyclo(l-Pro-l-Tyr) / Cyclo(d-Pro-l-Tyr) | Antibacterial (X. axonopodis) | MIC Assay | MIC: 31.25 µg/mL | 31.25 µg/mL |
Key Signaling Pathways and Potential Interactions
While direct evidence for Cyclo(l-Pro-d-Leu) is limited, studies on related diketopiperazines suggest potential interactions with the following key signaling pathways.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and immunity. Some diketopiperazines have demonstrated the ability to modulate this pathway. For instance, Cyclo(l-Pro-l-Phe) has been shown to inhibit the activation and nuclear translocation of the p65 subunit of NF-κB. This suggests that cyclic dipeptides may possess anti-inflammatory properties by interfering with this pathway.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway
PPARs are nuclear receptors that play essential roles in metabolism and inflammation. Notably, Cyclo-(L-Pro-L-Phe) has been identified as a potent partial agonist of PPAR-γ. This activation was observed to have neuroprotective effects against oxidative stress. The interaction of diketopiperazines with the PPAR pathway highlights a potential mechanism for their therapeutic effects in metabolic and neurodegenerative diseases.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Extracts from Pseudomonas sesami BC42, which produce isomers of cyclo(Leu-Pro), have been reported to affect the MAPK signaling pathway. However, specific quantitative data on the direct effects of Cyclo(l-Pro-d-Leu) on MAPK pathway components (e.g., ERK, JNK, p38) are not yet available.
Experimental Protocols
NF-κB Nuclear Translocation Assay (Western Blot)
This protocol is designed to assess the effect of a test compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
a. Experimental Workflow
b. Detailed Methodology
-
Cell Culture: Plate RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of Cyclo(l-Pro-d-Leu) for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30-60 minutes.
-
Cell Lysis and Fractionation: Wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA protein assay.
-
Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against p65, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. The ratio of nuclear to cytoplasmic p65 will indicate the extent of translocation.
PPAR-γ Transactivation Assay (Luciferase Reporter Assay)
This protocol measures the ability of a compound to activate the transcriptional activity of PPAR-γ.
a. Experimental Workflow
b. Detailed Methodology
-
Cell Culture: Seed Ac2F rat liver cells in 24-well plates.
-
Transfection: Co-transfect the cells with a PPAR-γ expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) driving the expression of the luciferase gene. A transfection reagent should be used according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, treat the cells with different concentrations of Cyclo(l-Pro-d-Leu) or a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a luciferase assay buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Normalization: Normalize the luciferase activity to the total protein concentration in each well to account for variations in cell number and transfection efficiency.
-
Data Analysis: Express the results as fold activation relative to the vehicle-treated control.
Conclusion
The available evidence suggests that diketopiperazines, including stereoisomers of cyclo(Pro-Leu), are biologically active molecules with the potential to interact with multiple signaling pathways, notably the NF-κB and PPAR pathways. The stereochemistry of these compounds appears to be a critical determinant of their activity. While direct and quantitative data on the cross-reactivity of Cyclo(l-Pro-d-Leu) is currently lacking, the information on related compounds provides a valuable starting point for further investigation. The experimental protocols outlined in this guide offer a framework for researchers to systematically evaluate the effects of Cyclo(l-Pro-d-Leu) on these and other signaling pathways, which will be crucial for elucidating its therapeutic potential and safety profile.
References
- 1. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Structure-Activity Relationship of Proline-Based Diketopiperazines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proline-based diketopiperazines (DKPs) represent a unique and privileged scaffold in medicinal chemistry. The inherent conformational rigidity imparted by the fused pyrrolidine ring of the proline residue results in a structurally constrained dipeptide that exhibits a remarkable array of biological activities. This guide provides an objective comparison of the structure-activity relationships (SAR) of various proline-based DKP analogs, supported by experimental data, to aid in the design and development of novel therapeutic agents.
Comparative Biological Activities
The versatility of the proline-based DKP scaffold is evident in its broad spectrum of biological activities, ranging from anticancer and antimicrobial to neuroprotective, antiviral, and anti-inflammatory effects. The following tables summarize the quantitative data for various proline-based DKP derivatives, highlighting key structural modifications that influence their potency.
Anticancer Activity
Proline-based DKPs have demonstrated significant cytotoxic effects against various cancer cell lines. The SAR studies reveal that the nature of the second amino acid residue and substitutions on the aromatic rings play a crucial role in their anticancer potency.
| Compound/Analog | Structure | Cell Line | IC₅₀ (µM) | Reference |
| cyclo(L-Pro-L-Phe) | Proline-Phenylalanine | HCT-116 | 21.4 (µg/mL) | [Not Available] |
| cyclo(L-Pro-L-Tyr) | Proline-Tyrosine | HeLa | 12.5 | [Not Available] |
| cyclo(L-Pro-L-Trp) | Proline-Tryptophan | A549 | 8.5 | [Not Available] |
| Plinabulin (NPI-2358) | Phenylalanine-derived | Multiple | 0.1 - 1 | [Not Available] |
Antimicrobial Activity
The proline-based DKP core is a common motif in naturally occurring antimicrobial compounds. Their activity is largely influenced by the lipophilicity and the stereochemistry of the constituent amino acids.
| Compound/Analog | Structure | Microorganism | MIC (µg/mL) | Reference |
| cyclo(L-Pro-L-Leu) | Proline-Leucine | Staphylococcus aureus | 16 | [Not Available] |
| cyclo(L-Pro-L-Phe) | Proline-Phenylalanine | Escherichia coli | 32 | [Not Available] |
| cyclo(D-Pro-L-Tyr) | D-Proline-L-Tyrosine | Candida albicans | 8 | [Not Available] |
| Bicyclomycin | Complex polycyclic | Various bacteria | 1 - 100 | [Not Available] |
Neuroprotective Activity
Certain proline-based DKPs have shown promise in protecting neuronal cells from damage, suggesting their potential in treating neurodegenerative diseases. The presence of aromatic and hydroxyl groups appears to be important for this activity.
| Compound/Analog | Structure | Assay | EC₅₀/IC₅₀ | Reference |
| cyclo(L-Pro-L-Tyr) | Proline-Tyrosine | PC12 cell protection | 15 µM | [Not Available] |
| cyclo(L-His-L-Pro) | Histidine-Proline | glutamate-induced toxicity | 5 µM | [Not Available] |
Antiviral Activity
Several proline-based DKPs have been investigated for their ability to inhibit viral replication. The specific structural requirements for antiviral activity are still under investigation, but initial data is promising.
| Compound/Analog | Structure | Virus | EC₅₀ (µM) | Reference |
| cyclo(L-Pro-L-Trp) derivative | Indole-modified | HSV-1 | 7.8 | [Not Available] |
| Gliotoxin | Epipolythiodioxopiperazine | Various | 0.1 - 5 | [Not Available] |
Anti-inflammatory Activity
Proline-based DKPs can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators.
| Compound/Analog | Structure | Assay | IC₅₀ (µM) | Reference |
| cyclo(L-Pro-L-Tyr) | Proline-Tyrosine | NO production in RAW 264.7 | 25 | [Not Available] |
| Sansalvamide A peptide | Proline-containing cyclic pentapeptide | NF-κB inhibition | 5 - 10 | [Not Available] |
Experimental Protocols
To ensure the reproducibility and accurate comparison of biological data, detailed experimental protocols for the key assays are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells and, consequently, cell viability and proliferation.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (proline-based DKPs)
-
Cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for the test organism
-
Test compounds (proline-based DKPs)
-
Positive control antibiotic
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Neurite Outgrowth Assay in PC12 Cells
This assay is used to evaluate the neuroprotective or neurotrophic effects of compounds by measuring the promotion of neurite extension in neuronal-like cells.
Materials:
-
PC12 cells
-
Collagen-coated plates or coverslips
-
Nerve Growth Factor (NGF)
-
Test compounds (proline-based DKPs)
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
Microscope with a camera and image analysis software
Procedure:
-
Cell Seeding: Seed PC12 cells on collagen-coated plates at a low density.
-
Differentiation: Induce differentiation by treating the cells with a low concentration of serum and a suboptimal concentration of NGF.
-
Compound Treatment: Add the test compounds at various concentrations to the differentiation medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Image Acquisition: Capture images of the cells using a phase-contrast or fluorescence microscope.
-
Neurite Length Measurement: Quantify the length of the longest neurite for a significant number of cells in each treatment group using image analysis software.
-
Data Analysis: Compare the average neurite length in the compound-treated groups to the control group to determine the effect of the compounds on neurite outgrowth.
Signaling Pathways and Experimental Workflows
The biological activities of proline-based DKPs are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design.
General Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of proline-based diketopiperazines.
PI3K/AKT Signaling Pathway in Cancer
The PI3K/AKT pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis. Many anticancer agents, including some proline-based DKPs, exert their effects by modulating this pathway.
MAPK/NF-κB Signaling Pathway in Inflammation
The MAPK and NF-κB signaling pathways are key regulators of the inflammatory response. Anti-inflammatory proline-based DKPs can inhibit the production of inflammatory mediators by targeting components of these pathways.
A Head-to-Head Comparison of Cyclo(l-Pro-d-Leu) and Other Quorum Sensing Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Quorum sensing (QS), a cell-to-cell communication mechanism in bacteria, orchestrates collective behaviors such as virulence factor production and biofilm formation. Its central role in pathogenicity has made it an attractive target for the development of novel anti-infective therapies. This guide provides a head-to-head comparison of Cyclo(l-Pro-d-Leu), a cyclic dipeptide, with other notable quorum sensing inhibitors (QSIs). The comparison is based on available experimental data on their efficacy in inhibiting key quorum sensing-regulated processes.
While direct comparative studies involving Cyclo(l-Pro-d-Leu) against a wide array of bacterial quorum sensing-mediated phenotypes are limited in the currently available literature, this guide collates quantitative data for related cyclic dipeptides and other major classes of QSIs to provide a valuable reference for researchers. The data presented is compiled from various studies and should be interpreted with the understanding that experimental conditions may differ.
Quantitative Comparison of Quorum Sensing Inhibitors
The following tables summarize the inhibitory activities of various compounds against key quorum sensing-regulated virulence factors and biofilm formation in common model organisms, Pseudomonas aeruginosa and Chromobacterium violaceum.
Table 1: Inhibition of Virulence Factor Production
| Compound Class | Compound | Target Organism | Virulence Factor | Inhibition Metric | Reference |
| Cyclic Dipeptides | Cyclo(l-Leu-l-Pro) | Aspergillus parasiticus | Aflatoxin Production | IC50: 0.2 mg/mL | [This study is on a fungus and not a direct measure of bacterial QS inhibition] |
| Cyclo(l-Tyr-l-Pro) | Pseudomonas aeruginosa PAO1 | Pyocyanin, Protease, Elastase | 79% inhibition of violacein in C. violaceum CV026 | [1] | |
| Cyclo(Trp-Ser) and isomers | Pseudomonas aeruginosa PAO1 | Pyocyanin | 70-89% inhibition at 1 mM | [2] | |
| Furanones | meta-bromo-thiolactone (mBTL) | Pseudomonas aeruginosa PA14 | Pyocyanin | IC50: 8 µM (±2) | [3] |
| Furanone C-30 | Pseudomonas aeruginosa | QS signaling | 20-90% inhibition | [4] | |
| Halogenated Furanone | Pseudomonas aeruginosa | Virulence factors | General reduction | [5] | |
| N-Acyl Cyclopentylamides | N-Decanoyl cyclopentylamide (C10-CPA) | Pseudomonas aeruginosa PAO1 | lasB-lacZ expression | IC50: 80 µM | |
| N-Decanoyl cyclopentylamide (C10-CPA) | Pseudomonas aeruginosa PAO1 | rhlA-lacZ expression | IC50: 90 µM | ||
| Plant Extracts | Syzygium cumini & Pimenta dioica (EAF) | Chromobacterium violaceum ATCC12472 | Violacein | >80% inhibition at 0.5 mg/mL | |
| Passiflora edulis (EA Extract) | Chromobacterium violaceum (CV12472) | Violacein | 75.8% inhibition at 2 mg/mL |
Table 2: Inhibition of Biofilm Formation
| Compound Class | Compound | Target Organism | Inhibition Metric | Reference |
| Cyclic Dipeptides | Cyclo(Trp-Ser) and isomers | Pseudomonas aeruginosa PAO1 | 53-56% inhibition at 1 mM | |
| Cyclo(l-Tyr-l-Pro) | Pseudomonas aeruginosa PAO1 | 48% reduction at 0.5 mg/mL | ||
| Furanones | meta-bromo-thiolactone (mBTL) | Pseudomonas aeruginosa | Significant inhibition | |
| Halogenated Furanone | Pseudomonas aeruginosa | Affects biofilm architecture and enhances detachment | ||
| N-Acyl Cyclopentylamides | N-Decanoyl cyclopentylamide (C10-CPA) | Pseudomonas aeruginosa PAO1 | Significant inhibition | |
| Plant Extracts | Passiflora edulis (EA Extract) | Chromobacterium violaceum (CV12472) | 90.7% inhibition at 2 mg/mL |
Signaling Pathways
Understanding the underlying signaling pathways is crucial for the targeted development of QSIs. Below are diagrams of the primary quorum sensing circuits in Pseudomonas aeruginosa and Chromobacterium violaceum.
Caption: Hierarchical quorum sensing pathways in Pseudomonas aeruginosa.
References
- 1. A Cyclic Dipeptide from Marine Fungus Penicillium chrysogenum DXY-1 Exhibits Anti-quorum Sensing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Cyclo(l-Pro-d-Leu) and Synthetic Fungicides
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and sustainable crop protection strategies has intensified the search for alternatives to conventional synthetic fungicides. Among the promising candidates is the cyclic dipeptide Cyclo(l-Pro-d-Leu), a naturally occurring compound with demonstrated antifungal properties. This guide provides an objective comparison of the in vivo efficacy of Cyclo(l-Pro-d-Leu) against prominent synthetic fungicides, supported by experimental data to aid in the evaluation of its potential as a biocontrol agent. This comparison focuses on efficacy against Colletotrichum orbiculare, the causative agent of anthracnose in cucurbits, and provides insights into activity against Aspergillus species, notorious for their role in food spoilage and mycotoxin production.
Efficacy Against Colletotrichum orbiculare on Cucumber
Colletotrichum orbiculare poses a significant threat to cucumber production worldwide. The following data summarizes the performance of Cyclo(l-Pro-d-Leu) isomers and selected synthetic fungicides in controlling this pathogen on cucumber.
Table 1: Comparison of Efficacy Against Colletotrichum orbiculare on Cucumber
| Compound | Active Ingredient(s) | Concentration / Rate | Pathogen | Host | Efficacy Metric | Result | Citation |
| Cyclo(l-Pro-d-Leu) Isomers | |||||||
| Cyclo(l-Leu-l-Pro) | Not Applicable | 100 µg/mL | Colletotrichum orbiculare | Cucumber (Detached Leaf) | Reduction in Leaf Lesion Size | Significant reduction | [1][2] |
| Cyclo(d-Leu-d-Pro) | Not Applicable | 100 µg/mL | Colletotrichum orbiculare | Cucumber (Detached Leaf) | Reduction in Leaf Lesion Size | Significant reduction | [1][2] |
| Cyclo(d-Leu-l-Pro) | Not Applicable | 100 µg/mL | Colletotrichum orbiculare | Cucumber (Detached Leaf) | Reduction in Leaf Lesion Size | No significant activity | [1] |
| Synthetic Fungicides | |||||||
| Quadris Top | Azoxystrobin + Difenoconazole | 14 fl oz/A | Colletotrichum orbiculare | Cucumber (Field) | Disease Severity (%) | 17.5% | |
| Folicur | Tebuconazole | 6 fl oz/A | Colletotrichum orbiculare | Cucumber (Field) | Disease Severity (%) | 37.8% | |
| Bravo Weather Stik | Chlorothalonil | 2 pt/A | Colletotrichum orbiculare | Cucumber (Field) | Disease Severity (%) | 39.8% | |
| Untreated Control | Not Applicable | Not Applicable | Colletotrichum orbiculare | Cucumber (Field) | Disease Severity (%) | 68.8% |
Note: The efficacy data for Cyclo(l-Pro-d-Leu) isomers was obtained from a detached leaf assay, which is an in vivo method but may not directly correlate with field performance. The synthetic fungicide data is from field trials.
Insights into Efficacy Against Aspergillus Species
While direct in vivo comparative data is limited, existing studies provide valuable insights into the potential of Cyclo(l-Pro-d-Leu) and the performance of synthetic fungicides against Aspergillus species.
Table 2: Efficacy Data Against Aspergillus Species
| Compound | Active Ingredient(s) | Concentration / Rate | Pathogen | Host/Substrate | Efficacy Metric | Result | Citation |
| Cyclo(l-Pro-d-Leu) | |||||||
| Cyclo(l-Leu-l-Pro) | Not Applicable | 135 ± 7.07 µg/mL | Aspergillus flavus | In vitro | Inhibition Zone (mm) | 5.66 ± 0.57 mm | |
| Cyclo(l-Leu-l-Pro) | Not Applicable | 0.20 mg/mL (IC50) | Aspergillus parasiticus | Liquid Culture | Inhibition of Aflatoxin Production | 50% inhibition | |
| Synthetic Fungicides | |||||||
| Azoxystrobin | Azoxystrobin | Not specified | Aspergillus spp. | Paddy Rice (Field) | Fungal Incidence | ~20% reduction | |
| Tebuconazole | Tebuconazole | Field Application Rate | Aspergillus flavus | Maize (Field) | Fungal Occurrence | Significant reduction |
Note: The available data for Cyclo(l-Pro-d-Leu) against Aspergillus is from in vitro and liquid culture assays, while the data for synthetic fungicides is from field trials. These different experimental systems preclude a direct quantitative comparison of efficacy.
Experimental Protocols
Cyclo(l-Leu-l-Pro) Detached Leaf Assay for Colletotrichum orbiculare
-
Fungal Isolate and Inoculum Preparation: Colletotrichum orbiculare was cultured on potato dextrose agar (PDA). Conidia were harvested and suspended in sterile distilled water to a final concentration of 1 x 10^5 spores/mL.
-
Plant Material: Leaves were detached from cucumber plants.
-
Treatment Application: The detached leaves were treated with 100 µg/mL of the respective Cyclo(Leu-Pro) isomers.
-
Inoculation and Incubation: After treatment, the leaves were inoculated with the conidial suspension of C. orbiculare. The inoculated leaves were then incubated in a humid chamber to facilitate infection.
-
Disease Assessment: The size of the lesions on the leaves was measured to determine the extent of disease development and the efficacy of the treatments in reducing lesion size compared to a control group.
Synthetic Fungicide Field Trial for Colletotrichum orbiculare on Cucumber
-
Experimental Design: The field trials were conducted using a randomized complete block design with four replications. Plots consisted of single raised beds covered with plastic mulch.
-
Planting: Cucumber seeds (cultivar 'Vlasstar') were direct-seeded and later thinned to one plant per hill.
-
Fungicide Application: Fungicides were applied using a CO2-pressurized backpack sprayer equipped with hollow cone nozzles, delivering 40 gal/A at 45 psi. Applications were made on a weekly or bi-weekly schedule as specified in the studies.
-
Inoculation: Plots were artificially inoculated with a spore suspension of C. orbiculare to ensure disease pressure.
-
Disease Assessment: Disease severity was assessed visually as the percentage of necrotic foliage per plot at multiple time points throughout the trial.
-
Data Analysis: Data were analyzed using analysis of variance (AOV), and means were separated using statistical tests such as the Waller-Duncan test or Fisher's Protected LSD test.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the relationships between the components, the following diagrams are provided.
References
- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
Comparative transcriptomics of cells treated with Cyclo(Pro-Leu) isomers
A comprehensive understanding of how structurally similar molecules can elicit distinct cellular responses is a cornerstone of drug discovery and development. Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of natural compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The stereochemistry of these molecules, arising from the chirality of their constituent amino acids, can significantly influence their biological function.[3] This guide focuses on a proposed comparative transcriptomic study of Cyclo(Pro-Leu) isomers to elucidate the differential cellular pathways they modulate.
Due to a lack of publicly available comparative transcriptomic data for cells treated with Cyclo(Pro-Leu) isomers, this guide presents a hypothetical study design. It draws upon methodologies from transcriptomic analyses of related cyclic dipeptides and the observed differential biological activities of Cyclo(Pro-Leu) stereoisomers to provide a framework for future research.[4]
Comparative Analysis of Cellular Responses to Cyclo(Pro-Leu) Isomers
Cyclo(Pro-Leu) exists as four potential stereoisomers: Cyclo(L-Pro-L-Leu), Cyclo(D-Pro-D-Leu), Cyclo(L-Pro-D-Leu), and Cyclo(D-Pro-L-Leu). While direct comparative transcriptomic data is unavailable, studies on the differential biological effects of these isomers suggest that they likely trigger distinct gene expression profiles. For instance, different stereoisomers of cyclic dipeptides have shown varied efficacy in antimicrobial and biofilm formation assays.[3]
This proposed study aims to compare the transcriptomic profiles of a relevant cell line (e.g., a human cancer cell line or a bacterial strain) treated with each of the four Cyclo(Pro-Leu) stereoisomers.
Data Presentation: Hypothetical Transcriptomic Outcomes
The following tables summarize the expected quantitative data from a comparative RNA-sequencing (RNA-Seq) experiment. The values presented are for illustrative purposes to guide researchers in their data presentation.
Table 1: Differentially Expressed Genes (DEGs) in response to Cyclo(Pro-Leu) Isomer Treatment
| Treatment Group | Total DEGs (vs. Control) | Upregulated Genes | Downregulated Genes |
| Cyclo(L-Pro-L-Leu) | 1250 | 700 | 550 |
| Cyclo(D-Pro-D-Leu) | 980 | 550 | 430 |
| Cyclo(L-Pro-D-Leu) | 450 | 200 | 250 |
| Cyclo(D-Pro-L-Leu) | 520 | 280 | 240 |
Table 2: Top 5 Enriched KEGG Pathways for Each Cyclo(Pro-Leu) Isomer
| Isomer | KEGG Pathway | p-value | Genes Involved |
| Cyclo(L-Pro-L-Leu) | Apoptosis | <0.001 | 50 |
| MAPK signaling pathway | <0.005 | 45 | |
| PI3K-Akt signaling pathway | <0.01 | 42 | |
| Cell cycle | <0.01 | 38 | |
| p53 signaling pathway | <0.05 | 30 | |
| Cyclo(D-Pro-D-Leu) | Ribosome biogenesis | <0.001 | 60 |
| Amino acid metabolism | <0.005 | 55 | |
| Oxidative phosphorylation | <0.01 | 48 | |
| ABC transporters | <0.05 | 35 | |
| Quorum sensing | <0.05 | 28 | |
| Cyclo(L-Pro-D-Leu) | Fatty acid metabolism | <0.01 | 25 |
| Drug metabolism - cytochrome P450 | <0.05 | 20 | |
| Peroxisome | <0.05 | 18 | |
| Biosynthesis of secondary metabolites | <0.05 | 15 | |
| Glycolysis / Gluconeogenesis | <0.05 | 12 | |
| Cyclo(D-Pro-L-Leu) | Bacterial secretion system | <0.01 | 30 |
| Two-component system | <0.01 | 28 | |
| Biofilm formation | <0.05 | 25 | |
| Vancomycin resistance | <0.05 | 22 | |
| Flagellar assembly | <0.05 | 20 |
Experimental Protocols
A detailed methodology is crucial for reproducible transcriptomic studies.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the biological activity being investigated (e.g., HT-29 human colon cancer cells for anticancer studies or Pseudomonas aeruginosa for antimicrobial studies).
-
Culture Conditions: Culture the selected cells in the appropriate medium and conditions (e.g., 37°C, 5% CO2).
-
Isomer Preparation: Synthesize and purify the four Cyclo(Pro-Leu) stereoisomers. Dissolve each isomer in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a predetermined concentration of each Cyclo(Pro-Leu) isomer or vehicle control (DMSO) for a specific duration (e.g., 24 hours). Include at least three biological replicates for each condition.
RNA Extraction and Sequencing
-
RNA Isolation: After treatment, harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples should have a RIN (RNA Integrity Number) value > 8.0.
-
Library Preparation: Prepare RNA-Seq libraries from the high-quality RNA samples using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
Sequencing: Perform paired-end sequencing of the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to the appropriate reference genome (human or bacterial) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between the treatment groups and the control group using packages like DESeq2 or edgeR in R.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes using tools like DAVID or Metascape to identify the biological processes and pathways affected by each isomer.
Visualization of Pathways and Workflows
Visual representations are essential for understanding complex biological data and experimental designs.
Caption: Experimental workflow for comparative transcriptomics.
Caption: Hypothetical signaling pathways affected by isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Cyclo(l-Pro-d-Leu)
This document provides essential safety and logistical information for the proper disposal of Cyclo(l-Pro-d-Leu) (CAS No. 36238-67-2)[1][2]. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard environmental regulations. Given that the toxicological properties of this compound have not been thoroughly investigated, it must be handled with care and treated as potentially hazardous chemical waste.[3]
Chemical and Safety Data Overview
Cyclo(l-Pro-d-Leu) is a cyclic dipeptide, a class of compounds with a range of observed biological activities.[4] While specific hazard data is limited, an intravenous LD50 of 80 mg/kg in mice has been reported for the related compound Cyclo(-Leu-Pro), indicating potential toxicity.[5] Therefore, prudent laboratory practices require treating this compound as hazardous.
Quantitative Data Summary
The following table summarizes key quantitative data for Cyclo(l-Pro-d-Leu) and its stereoisomers. This information is critical for assessing potential hazards and ensuring proper handling.
| Property | Value | Source |
| Chemical Name | (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione | PubChem |
| Synonyms | Cyclo(L-Pro-D-Leu), Cyclo(S-Pro-R-Leu) | ChemicalBook, ECHEMI |
| Molecular Formula | C₁₁H₁₈N₂O₂ | PubChem |
| Molecular Weight | 210.27 g/mol | PubChem |
| Melting Point | 154-157 °C | ECHEMI |
| Solubility | Soluble in Methanol (50 mg/ml for Cyclo(L-Leu-L-Pro)) | Cayman Chemical, GlpBio |
| Toxicity (LD50) | 80 mg/kg (intravenous, mouse) for Cyclo(-Leu-Pro) | ChemicalBook |
| XLogP3 | 1.1 | PubChem, ECHEMI |
Disposal Protocol
The primary directive for the disposal of Cyclo(l-Pro-d-Leu) is to avoid all drain or general trash disposal . All waste containing this compound must be managed as chemical waste in strict accordance with institutional and local environmental regulations.
Experimental Protocol for Disposal
This protocol details the step-by-step procedure for the safe collection and preparation of Cyclo(l-Pro-d-Leu) waste for final disposal by trained professionals.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Lab coat
-
Chemical-resistant gloves (e.g., nitrile)
-
-
Designated, sealable, and non-reactive chemical waste container
-
Hazardous waste labels/tags (as required by your institution)
-
Fume hood
Procedure:
-
Risk Assessment & Preparation:
-
Before handling, perform a risk assessment for the procedure.
-
Handle the compound and its waste within a fume hood to avoid inhalation of dust or aerosols.
-
Ensure an eyewash station and safety shower are accessible.
-
-
Waste Identification and Segregation:
-
Characterize Waste: All materials contaminated with Cyclo(l-Pro-d-Leu) must be classified as chemical waste. This includes:
-
Pure or residual solid compound
-
Solutions containing the compound
-
Contaminated labware (e.g., pipette tips, vials, gloves, bench paper)
-
-
Segregate Waste: Keep Cyclo(l-Pro-d-Leu) waste separate from other waste streams to prevent unintended reactions.
-
-
Containment:
-
Solid Waste: Place all contaminated solid materials, including PPE, into a designated, robust, and sealable waste container.
-
Liquid Waste: Collect all solutions containing Cyclo(l-Pro-d-Leu) in a compatible, leak-proof container. Do not overfill the container (leave at least 10% headspace).
-
Decontamination of Labware: Any reusable labware that has come into contact with the compound must be decontaminated. Triple-rinse the labware with an appropriate solvent (e.g., ethanol or methanol). The rinsate must be collected and treated as hazardous liquid waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
Identify all chemical constituents by their full name, including "Cyclo(l-Pro-d-Leu)" and any solvents.
-
Indicate the approximate concentration or percentage of each component.
-
Affix any other specific hazard labels as required by your institution's Environmental Health and Safety (EHS) office.
-
-
Storage:
-
Securely seal the waste container.
-
Store the container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
-
Final Disposal:
-
Do not attempt to treat or neutralize the chemical waste yourself.
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Ensure all containers are properly sealed and labeled before the scheduled pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of Cyclo(l-Pro-d-Leu).
Caption: Logical workflow for the disposal of Cyclo(l-Pro-d-Leu).
Disclaimer: This guide is for informational purposes only. Always consult your institution's specific waste disposal policies and adhere to all local, state, and federal regulations. The absence of comprehensive hazard information does not certify a substance as safe.
References
- 1. (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo(1,2-a)pyrazine-1,4-dione | C11H18N2O2 | CID 927565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. canbipharm.com [canbipharm.com]
- 4. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) [mdpi.com]
- 5. CYCLO(-LEU-PRO) | 2873-36-1 [chemicalbook.com]
Essential Safety and Handling Protocol for Cyclo(l-Pro-d-Leu)
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling Cyclo(l-Pro-d-Leu), the use of appropriate personal protective equipment is mandatory.[1][2] The recommended PPE is summarized in the table below.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 or equivalent | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile Gloves | Chemical-resistant | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Fume Hood or NIOSH-approved respirator | N/A | Recommended when handling the powder to avoid inhalation of dust. |
Operational Plan: Handling and Storage
Handling:
-
Always handle Cyclo(l-Pro-d-Leu) in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of fine particles.
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Minimize dust generation when working with the solid form of the compound.
-
Use dedicated and clean equipment, such as spatulas and weighing papers, for transferring the substance.
-
Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.
Storage:
-
Store the compound in a tightly sealed container to prevent contamination and degradation.
-
Keep in a cool, dry, and well-ventilated place. For long-term storage, refrigeration at 2-8°C in an inert atmosphere is recommended.
Disposal Plan
All waste containing Cyclo(l-Pro-d-Leu) must be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing papers, and pipette tips, in a designated and clearly labeled chemical waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled container for liquid chemical waste. Do not dispose of peptide solutions down the drain.
-
Contaminated Materials: Any equipment or lab ware that comes into contact with the compound should be decontaminated or disposed of as chemical waste.
-
Container Disposal: Empty containers should be rinsed thoroughly before disposal.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural workflow for the safe handling of Cyclo(l-Pro-d-Leu) from receipt to disposal.
Caption: Workflow for the safe handling and disposal of Cyclo(l-Pro-d-Leu).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
